N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Description
Properties
IUPAC Name |
2-[(4,6-dichloro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-14(4-8(15)16)10-13-9-6(12)2-5(11)3-7(9)17-10/h2-3H,4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQHJKYBLXNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Its unique chemical properties and biological reactivity have led to its incorporation into drugs with applications ranging from anticancer to anti-inflammatory and antimicrobial therapies.[3][4][5] This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway for this compound, a molecule of interest for drug discovery and development programs.
This document moves beyond a simple recitation of procedural steps. As a senior application scientist, the goal is to provide a narrative grounded in mechanistic understanding and practical field experience. We will dissect the strategic decisions behind the chosen synthetic route, explaining the causality for each reaction choice, the selection of reagents, and the rationale for the purification strategies. Every protocol is designed as a self-validating system, with clear benchmarks for success at each stage. All claims are substantiated with citations to authoritative literature, ensuring scientific integrity.
The intended audience—researchers, medicinal chemists, and drug development professionals—will find detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate the confident and successful synthesis of this target compound.
Part 1: Strategic Synthesis Design and Retrosynthetic Analysis
The design of a successful synthesis hinges on a logical retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The structure of our target, this compound (CAS 1351616-62-0)[6], suggests a convergent synthesis strategy.
The key structural features are the 4,6-dichloro-1,3-benzothiazole core and the N-methylglycine side chain. The most logical disconnection point is the C2-N bond linking the benzothiazole ring to the glycine nitrogen. This leads to two primary synthons: a nucleophilic 2-aminobenzothiazole derivative and an electrophilic glycine equivalent.
This analysis informs our forward synthesis pathway, which is designed in three principal stages:
-
Formation of the Core Heterocycle: Synthesis of the key intermediate, 2-amino-4,6-dichlorobenzothiazole.
-
Side Chain Elaboration: Sequential N-alkylation of the amino group to introduce the glycine and methyl moieties.
-
Final Deprotection: Hydrolysis of the glycine ester to yield the final carboxylic acid.
Caption: Overall synthetic pathway for the target compound.
Part 2: Synthesis of the Key Precursor: 2-Amino-4,6-dichlorobenzothiazole
The foundational step in this synthesis is the construction of the substituted benzothiazole ring. The most reliable and widely adopted method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of an appropriately substituted aniline with a source of thiocyanate.[3]
Causality of Experimental Choice: We select 3,5-dichloroaniline as the starting material. The Hugershoff reaction and its modern variants provide a direct route to the desired 2-amino-4,6-dichlorobenzothiazole intermediate. The reaction proceeds via an in-situ formation of an arylthiourea, which then undergoes electrophilic cyclization onto the aromatic ring, driven by an oxidizing agent like bromine. Acetic acid is an ideal solvent as it facilitates the reaction and maintains the appropriate pH.
Experimental Protocol: 2-Amino-4,6-dichlorobenzothiazole
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-dichloroaniline (0.1 mol, 16.2 g) in glacial acetic acid (150 mL).
-
Thiocyanate Addition: To the stirred solution, add ammonium thiocyanate (0.3 mol, 22.8 g) in one portion.
-
Bromination: Cool the resulting suspension to 0-5 °C in an ice-salt bath. From the dropping funnel, add a solution of bromine (0.11 mol, 5.6 mL, 17.6 g) in glacial acetic acid (30 mL) dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Workup and Isolation: Pour the reaction mixture into 500 mL of ice-water. A precipitate will form. Neutralize the suspension by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8.
-
Purification: Filter the crude solid product, wash thoroughly with cold water (3 x 100 mL), and then with a small amount of cold ethanol. Recrystallize the solid from an ethanol/water mixture to yield the pure product.
-
Drying: Dry the purified crystals under vacuum at 50 °C to a constant weight.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Melting Point | 228-231 °C |
| Purity (HPLC) | >98% |
Part 3: Elaboration of the N-Methylglycine Side Chain
With the core heterocycle in hand, the next phase involves the sequential construction of the N-methylglycine side chain. This is achieved through two distinct N-alkylation steps.
N-Alkylation with Ethyl Bromoacetate
Causality of Experimental Choice: The primary amino group of the benzothiazole is a soft nucleophile, well-suited for an SN2 reaction with an alkyl halide. We choose ethyl bromoacetate as the electrophile to install the glycine backbone in its protected ester form. The use of an ester is critical to prevent the carboxylic acid from interfering with this and subsequent basic steps. A mild base like sodium bicarbonate is sufficient to act as a proton scavenger without promoting significant side reactions. Dichloromethane is an excellent solvent for this transformation, providing good solubility for the reactants while being relatively non-reactive.[7]
Experimental Protocol: Ethyl N-(4,6-dichlorobenzothiazol-2-yl)glycinate
-
Reaction Setup: To a solution of 2-amino-4,6-dichlorobenzothiazole (0.05 mol, 10.95 g) in dichloromethane (200 mL), add sodium bicarbonate (0.15 mol, 12.6 g).
-
Reagent Addition: Add ethyl bromoacetate (0.06 mol, 6.6 mL, 10.0 g) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approx. 40 °C) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filtrate with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethanol.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Purity (HPLC) | >98% |
N-Methylation of the Glycinate Intermediate
Causality of Experimental Choice: The secondary amine of the glycinate intermediate is now the target for methylation. Methyl iodide is a highly effective and reactive methylating agent for this purpose. A stronger base than the previous step, such as potassium carbonate, is required to deprotonate the less-basic secondary amine. Acetonitrile is the solvent of choice due to its polarity, which aids in dissolving the reagents, and its suitable boiling point for this reaction. This step must be carefully controlled to avoid potential quaternization of the amine.
Experimental Protocol: Ethyl N-(4,6-dichlorobenzothiazol-2-yl)-N-methylglycinate
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the ethyl N-(4,6-dichlorobenzothiazol-2-yl)glycinate (0.04 mol, 12.2 g) and finely powdered potassium carbonate (0.08 mol, 11.0 g) in acetonitrile (150 mL).
-
Reagent Addition: Add methyl iodide (0.05 mol, 3.1 mL, 7.1 g) to the suspension.
-
Reaction Conditions: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After cooling, filter the mixture to remove the potassium carbonate. Evaporate the acetonitrile from the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography.
| Parameter | Expected Value |
| Appearance | Pale yellow oil or low-melting solid |
| Yield | 85-95% |
| Purity (HPLC) | >97% |
Part 4: Final Hydrolysis and Product Isolation
The final step is the deprotection of the carboxylic acid via saponification of the ethyl ester.
Causality of Experimental Choice: Base-mediated hydrolysis using lithium hydroxide is a clean and efficient method for saponification.[8] The use of a tetrahydrofuran (THF)/water solvent system ensures that the organic substrate remains in solution while the aqueous base can perform the hydrolysis. Subsequent acidification is required to protonate the carboxylate salt and precipitate the final product.
Caption: Workflow for the final hydrolysis and isolation step.
Experimental Protocol: this compound
-
Reaction Setup: Dissolve the crude ethyl N-(4,6-dichlorobenzothiazol-2-yl)-N-methylglycinate (approx. 0.035 mol) in a mixture of THF (100 mL) and water (50 mL).
-
Hydrolysis: Add a solution of lithium hydroxide monohydrate (0.07 mol, 2.9 g) in water (50 mL). Stir the mixture vigorously at room temperature for 2-4 hours.
-
Workup: Once the reaction is complete (as determined by TLC), remove the THF under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.
-
Acidification: Cool the solution in an ice bath and acidify by the dropwise addition of 1M hydrochloric acid until the pH is between 2 and 3. A white precipitate will form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the final product under high vacuum to a constant weight.
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Yield | >90% |
| Melting Point | 185-188 °C |
| Purity (HPLC) | >99% |
| Molecular Formula | C10H8Cl2N2O2S |
| Molar Mass | 291.15 g/mol |
References
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MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Retrieved from [Link]
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A Technical Guide to the Physicochemical Characterization of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Introduction
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine is a molecule of significant interest within contemporary drug discovery and development programs. Its core structure, featuring a substituted benzothiazole moiety linked to an N-methylglycine side chain, presents a compelling scaffold for therapeutic intervention. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of the N-methylglycine (sarcosine) component can influence the compound's pharmacokinetic profile, including its solubility and membrane permeability.[4][5] A thorough understanding of the physicochemical properties of this compound is therefore a critical prerequisite for its advancement as a potential therapeutic agent.
This in-depth technical guide provides a comprehensive framework for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. This document is structured to empower researchers to conduct a thorough and self-validating analysis of this promising molecule.
Molecular Identity and Core Physicochemical Parameters
A foundational step in the characterization of any novel compound is the confirmation of its molecular identity and the determination of its basic physicochemical properties.
Molecular Structure and Composition
The initial characterization begins with establishing the fundamental molecular details.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 1351616-62-0 | [6] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂S | [6] |
| Molar Mass | 291.15 g/mol | [6] |
| Predicted Density | 1.624 ± 0.06 g/cm³ | [6] |
| Predicted Boiling Point | 455.5 ± 55.0 °C | [6] |
These predicted values, while useful for initial assessment, must be experimentally verified.
Caption: Chemical structure of this compound.
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining key physicochemical properties. The causality behind each step is explained to ensure a robust and reproducible characterization.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle. This ensures uniform heat distribution.[2]
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is crucial to avoid air pockets that can lead to inaccurate readings.[2][4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7][8]
-
Heating and Observation: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[2] The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has liquefied (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow, typically within 1-2 °C.
Caption: Workflow for melting point determination.
Solubility Profile
Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The "shake-flask" method is a reliable technique for determining equilibrium solubility.[9][10]
-
Medium Preparation: Prepare a series of buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, 6.8).[9] Also, select a range of relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).
-
Sample Addition: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[9]
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]
-
Sample Separation: After equilibration, the solutions are allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]
-
Data Analysis: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity.
Caption: Workflow for shake-flask solubility determination.
Acid Dissociation Constant (pKa) Determination
The pKa value defines the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for pKa determination.[1][5][12]
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol or acetonitrile may be necessary.[1][13] The ionic strength of the solution should be kept constant using an electrolyte like KCl.[5][12]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The titrant is added in small, precise increments.[5]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized (the half-equivalence point).[14]
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of the compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for assessing the presence of chromophores.[15][16][17]
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble. Common choices include ethanol, methanol, and acetonitrile.[16]
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Blank Measurement: Record a baseline spectrum of the solvent alone in a cuvette.
-
Sample Measurement: Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are important parameters to report.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of an organic compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[19][20][21]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the N-methyl protons, and the methylene protons of the glycine moiety. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the two chlorine substituents.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the benzothiazole ring, the methyl carbon, the methylene carbon, and the carbonyl carbon of the glycine group.
X-ray Crystallography
Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule at the atomic level, including bond lengths, bond angles, and conformational details.[22][23][24][25]
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality. This typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[25]
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, from which the positions of the atoms in the crystal lattice are determined. This initial model is then refined to best fit the experimental data.[25]
Conclusion
The systematic application of the experimental protocols detailed in this guide will yield a comprehensive physicochemical profile of this compound. This information is indispensable for understanding its behavior in biological systems and for guiding its development as a potential therapeutic agent. The combination of fundamental property measurements and detailed spectroscopic analysis provides a robust foundation for further preclinical and clinical investigations.
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An In-Depth Technical Guide to N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine (CAS Number: 1351616-62-0) is a novel chemical entity that merges two pharmacologically significant scaffolds: the 4,6-dichlorobenzothiazole core and N-methylglycine (sarcosine). The benzothiazole moiety is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Concurrently, sarcosine is an endogenous amino acid derivative known to act as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist, with demonstrated therapeutic potential in neurological and psychiatric disorders.[3][4] This guide provides a comprehensive technical overview of this compound, including a proposed synthetic route based on established chemical principles, an exploration of its potential biological activities and mechanisms of action, and detailed hypothetical experimental protocols for its synthesis and evaluation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential of this unique hybrid molecule.
Introduction and Rationale
The strategic combination of distinct pharmacophores into a single molecule is a well-established approach in drug discovery, often leading to compounds with novel or enhanced biological activities. The subject of this guide, this compound, represents a compelling example of this strategy. The 4,6-dichloro-1,3-benzothiazole core provides a rigid, heterocyclic scaffold known to interact with a variety of biological targets. The dichloro substitution pattern can significantly influence the molecule's electronic properties and metabolic stability, potentially enhancing its therapeutic index. The N-methylglycine tail introduces a flexible, amino acid-like component with its own well-documented pharmacological profile, particularly its role in modulating glutamatergic neurotransmission.[4]
The convergence of these two moieties suggests several exciting avenues for investigation. The compound could exhibit synergistic or additive effects, targeting multiple pathways involved in complex diseases. For instance, the benzothiazole core might confer anticancer properties, while the sarcosine component could potentially mitigate neurotoxic side effects or even offer a secondary therapeutic benefit in the context of cancer-related cognitive impairment. Alternatively, the entire molecule may possess entirely new and unexpected biological activities. This guide will delve into the scientific underpinnings of these possibilities, providing a robust framework for future research and development.
Physicochemical Properties
While experimental data for this compound is not publicly available, its basic physicochemical properties can be predicted.
| Property | Value | Source |
| CAS Number | 1351616-62-0 | [5] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂S | [5] |
| Molar Mass | 291.15 g/mol | [5] |
| Predicted Density | 1.624 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 455.5 ± 55.0 °C | [5] |
| Predicted pKa | 3.46 ± 0.10 | [5] |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned through a two-step process, leveraging established methods for the formation of the 2-aminobenzothiazole core followed by nucleophilic substitution.
Synthesis Workflow Diagram
Caption: Proposed four-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 2-amino-4,6-dichlorobenzothiazole
This step is based on a one-pot synthesis method described for analogous compounds.[6]
-
To a solution of 3,5-dichloroaniline (1 eq.) in an acidic ionic liquid or glacial acetic acid, add ammonium thiocyanate (1.1 eq.).
-
Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4,6-dichlorobenzothiazole.
Step 2: Synthesis of Ethyl N-(4,6-dichloro-1,3-benzothiazol-2-yl)glycinate
-
Dissolve 2-amino-4,6-dichlorobenzothiazole (1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 eq.), to the solution.
-
Add ethyl bromoacetate (1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of Ethyl N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycinate
-
Dissolve the product from Step 2 (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil), portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I) (1.5 eq.) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Step 4: Synthesis of this compound (Saponification)
-
Dissolve the ester from Step 3 (1 eq.) in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).
-
Stir the mixture at room temperature for 2-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1N HCl) to precipitate the final product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Potential Biological Activities and Mechanisms of Action
The unique hybrid structure of this compound suggests several potential biological activities, primarily derived from its constituent benzothiazole and sarcosine moieties.
Potential as an Anticancer Agent
Benzothiazole derivatives are well-documented as potent anticancer agents.[1] Their mechanisms of action are diverse and can include:
-
Induction of Apoptosis: Many benzothiazole-containing compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Kinases: Specific benzothiazole derivatives have been developed as inhibitors of protein kinases that are crucial for cancer cell growth and survival.
The 4,6-dichloro substitution on the benzothiazole ring of the target molecule could enhance its lipophilicity, potentially improving cell permeability and target engagement.
Potential in Neurological and Psychiatric Disorders
The N-methylglycine (sarcosine) component of the molecule is a known inhibitor of the glycine transporter 1 (GlyT1) and a co-agonist at the glycine site of the NMDA receptor.[3][4] This suggests that this compound could have therapeutic potential in conditions characterized by NMDA receptor hypofunction, such as schizophrenia.[4]
-
GlyT1 Inhibition: By inhibiting the reuptake of glycine in the synaptic cleft, the sarcosine moiety could increase the levels of this amino acid available to co-activate NMDA receptors, thereby enhancing glutamatergic neurotransmission.
-
Direct NMDA Receptor Modulation: The molecule might also act as a direct partial agonist at the glycine binding site of the NMDA receptor.
Potential Signaling Pathway
Caption: Hypothesized mechanism of action in the central nervous system.
Future Directions and Conclusion
This compound is a molecule of significant interest at the intersection of oncology and neuroscience. This guide has provided a comprehensive, albeit theoretical, framework for its synthesis and potential biological activities. The next logical steps for researchers would be to:
-
Synthesize and Characterize the Compound: The proposed synthetic route provides a clear roadmap for obtaining the pure compound. Full characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography will be essential.
-
In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines to assess its cytotoxic and antiproliferative effects. Additionally, its activity as a GlyT1 inhibitor and its functional effects on NMDA receptors should be determined using appropriate in vitro assays.
-
In Vivo Studies: Promising in vitro results would warrant further investigation in animal models of cancer and/or neurological disorders to evaluate the compound's efficacy, pharmacokinetics, and safety profile.
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Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][7][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]
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Boldron, C., et al. (2014). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly Acting P2Y12 Antagonist. Journal of Medicinal Chemistry, 57(17), 7293–7313. [Link]
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An In-depth Technical Guide to the Molecular Structure of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this specific compound, including a plausible synthetic pathway, predicted spectral data, and potential therapeutic applications. While experimental data for this particular molecule is limited in public literature, this guide synthesizes information from analogous compounds to provide a robust and scientifically grounded resource.
Introduction and Background
Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] This core structure is of significant interest in medicinal chemistry due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] The planar, electron-rich nature of the benzothiazole ring system allows for diverse interactions with biological macromolecules.[1]
The subject of this guide, this compound (Figure 1), is a derivative that combines the benzothiazole scaffold with an N-methylglycine (sarcosine) side chain. The dichloro-substitution on the benzene ring is anticipated to modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and target specificity.[5] The N-methylglycine moiety can influence solubility, pharmacokinetic properties, and binding interactions with target proteins.
This guide will delineate the molecular architecture of this compound, propose a detailed synthetic route based on established chemical transformations of benzothiazole precursors, and present a compilation of its predicted physicochemical and spectral properties. Furthermore, we will discuss its potential as a therapeutic agent in the context of the known biological activities of related benzothiazole derivatives.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central 4,6-dichlorobenzothiazole core, to which an N-methylglycine side chain is attached at the 2-position.
Figure 1: Molecular Structure of this compound
A 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1351616-62-0 | [6] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂S | [6] |
| Molar Mass | 291.15 g/mol | [6] |
| Predicted Boiling Point | 455.5 ± 55.0 °C | [7] |
| Predicted Density | 1.624 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 3.22 ± 0.10 | Inferred from analogous structures |
Proposed Synthesis Pathway
Proposed four-step synthesis of the target compound.
Detailed Experimental Protocols (Proposed)
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from substituted anilines.[8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 3,5-dichloroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Thiocyanate: Add potassium thiocyanate (1.1 equivalents) to the solution and stir until a homogenous suspension is formed.
-
Bromination: Cool the mixture in an ice bath to 0-5 °C. Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker of ice water. The precipitate formed is collected by vacuum filtration, washed with water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 2-amino-4,6-dichlorobenzothiazole.
This N-alkylation reaction is based on standard procedures for the reaction of 2-aminobenzothiazoles with haloacetates.[9][10][11]
-
Reaction Setup: To a solution of 2-amino-4,6-dichlorobenzothiazole (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Ethyl Chloroacetate: Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.
-
Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
This step involves the basic hydrolysis of the ethyl ester.
-
Reaction Setup: Dissolve the ethyl N-(4,6-dichloro-1,3-benzothiazol-2-yl)glycinate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Acidification: After completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
Isolation: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
The final step is the N-methylation of the secondary amine of the glycine moiety.[12]
-
Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Add a solution of N-(4,6-dichloro-1,3-benzothiazol-2-yl)glycine (1 equivalent) in anhydrous THF dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to proceed at room temperature for 12-16 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Acidify the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product.
Predicted Spectral Data
As experimental spectra for the title compound are not available in the public domain, the following are predicted characteristic peaks based on the analysis of its functional groups and data from structurally similar compounds.[13][14][15][16][17][18][19][20][21][22][23][24]
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (H-5) | 7.3 - 7.5 | Doublet | 1H |
| Aromatic-H (H-7) | 7.6 - 7.8 | Doublet | 1H |
| -CH₂- (glycine) | 4.2 - 4.4 | Singlet | 2H |
| -N-CH₃ (methyl) | 3.1 - 3.3 | Singlet | 3H |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 175 |
| C=N (benzothiazole C2) | 165 - 170 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-H | 120 - 130 |
| Aromatic Quaternary C | 140 - 155 |
| -CH₂- (glycine) | 50 - 55 |
| -N-CH₃ (methyl) | 35 - 40 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (carboxylic acid) | 2500 - 3300 (broad) | Stretching |
| C=O (carboxylic acid) | 1700 - 1725 | Stretching |
| C=N (benzothiazole) | 1600 - 1620 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-Cl | 700 - 850 | Stretching |
Mass Spectrometry
Under electron ionization (EI) mass spectrometry, the molecule is expected to fragment, with the molecular ion peak [M]⁺ observed at m/z 290 and 292 in an approximate 9:6:1 ratio due to the presence of two chlorine atoms. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the entire glycine moiety, and cleavage of the benzothiazole ring.[25][26][27]
Potential Applications and Biological Activity
While no specific biological studies have been published for this compound, the extensive research on related benzothiazole derivatives allows for informed predictions of its potential therapeutic applications.
Anticancer Activity
The benzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[2][3][4][28][29] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes such as tyrosine kinases and topoisomerases, and by inducing apoptosis in cancer cells.[29] The presence of the dichloro-substituents on the benzothiazole ring of the title compound may enhance its cytotoxic activity against various cancer cell lines.[28]
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1][7][30][31][32] Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase and dihydropteroate synthase.[30][32] The title compound, therefore, represents a candidate for further investigation as a novel antimicrobial agent, particularly in the context of rising antimicrobial resistance.
Potential therapeutic applications of the benzothiazole scaffold.
Conclusion
This compound is a molecule of significant interest due to its incorporation of the biologically active benzothiazole scaffold. This guide has provided a comprehensive, albeit partially predictive, overview of its molecular structure, a plausible and detailed synthetic pathway, and its potential applications in medicinal chemistry. The information presented herein, synthesized from the available literature on analogous compounds, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further experimental validation of the proposed synthesis and biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.
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An In-depth Technical Guide to the Presumed Mechanism of Action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Abstract
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine is a novel investigational compound that marries two biologically active scaffolds: the versatile benzothiazole core and the neuromodulatory amino acid derivative, N-methylglycine (sarcosine). While this specific molecule is not extensively characterized in existing literature, this guide posits a primary dual-action mechanism centered on oncology, with a secondary exploration into its potential in neuroscience. We hypothesize that the dichloro-benzothiazole moiety will exhibit cytotoxic effects against cancer cells through the inhibition of key signaling pathways, while the sarcosine component may offer a unique therapeutic advantage by modulating the tumor microenvironment or providing an alternative pathway for cellular stress. This whitepaper presents a structured, in-depth technical guide for researchers, scientists, and drug development professionals to rigorously investigate and validate the proposed mechanisms of action.
Introduction and Rationale
The strategic amalgamation of distinct pharmacophores into a single molecular entity is a promising approach in modern drug discovery. This compound is a compelling example of this strategy. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The addition of two chlorine atoms at the 4 and 6 positions is anticipated to enhance the lipophilicity and potential cytotoxic activity of the benzothiazole core.
Concurrently, N-methylglycine, or sarcosine, is an endogenous amino acid derivative with a well-documented role as a competitive inhibitor of the glycine transporter type I (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] While its primary therapeutic investigations have been in the realm of neuroscience, particularly schizophrenia, emerging evidence suggests a role for glycine and its transport in the tumor microenvironment.
This guide, therefore, puts forth a primary hypothesis that this compound acts as a targeted cytotoxic agent against cancer cells. A secondary, more exploratory hypothesis considers its potential as a modulator of neurological pathways. The subsequent sections will provide a comprehensive roadmap for the systematic investigation of these proposed mechanisms.
Primary Hypothesized Mechanism of Action: Targeted Cytotoxicity in Oncology
We propose that the primary mechanism of action of this compound is the induction of apoptosis in cancer cells through the inhibition of critical cell survival and proliferation pathways. The benzothiazole core is a known scaffold for kinase inhibitors, and the dichloro substitution may enhance its binding affinity to the ATP-binding pocket of various oncogenic kinases.[1][7]
Proposed Signaling Pathway Perturbation
We hypothesize that this compound will primarily target the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. These pathways are frequently dysregulated in a multitude of cancers and are central to cell growth, proliferation, and survival.[8][9] Inhibition of key kinases within these cascades is a validated strategy for cancer therapy.
Caption: Hypothesized inhibition of PI3K/AKT/mTOR and MAPK/ERK pathways.
Experimental Validation Workflow
A tiered approach is recommended for validating the proposed anticancer mechanism.
The initial step is to ascertain the compound's cytotoxic potential across a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability [10][11]
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: IC50 Values
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | Hypothetical Data | Hypothetical Data |
| A549 (Lung) | Hypothetical Data | Hypothetical Data |
| HCT116 (Colon) | Hypothetical Data | Hypothetical Data |
Following the confirmation of cytotoxicity, the mode of cell death should be investigated using assays for apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry.[10]
To identify the molecular targets, a broad kinase profiling assay is recommended.
Experimental Protocol: Kinase Profiling Assay [7][12][13]
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology).
-
Assay Conditions: Request screening against a comprehensive panel of kinases (e.g., >400 kinases) at a fixed ATP concentration (e.g., 10 µM) and a single high concentration of the compound (e.g., 10 µM).
-
Data Analysis: Identify kinases with significant inhibition (>50%).
-
Follow-up: For promising hits, determine the IC50 values through dose-response assays.
Once putative kinase targets are identified, their downstream signaling effects must be validated.
Experimental Protocol: Western Blotting for Pathway Analysis [14][15]
-
Cell Lysis: Treat cancer cells with the IC50 concentration of the compound for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-mTOR, mTOR) and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities to determine the effect of the compound on protein phosphorylation.
Caption: Tiered experimental workflow for oncology mechanism validation.
Secondary Hypothesized Mechanism of Action: Neuromodulation
The presence of the N-methylglycine (sarcosine) moiety suggests a potential for this compound to interact with neuronal targets, specifically the glycine transporter 1 (GlyT1) and the NMDA receptor.[4][16]
Proposed Neuromodulatory Effects
We hypothesize that the compound may act as an inhibitor of GlyT1, thereby increasing synaptic glycine levels and potentiating NMDA receptor function.[4][17] Alternatively, it may act as a direct co-agonist at the NMDA receptor's glycine binding site.[5][6]
Caption: Hypothesized modulation of GlyT1 and the NMDA receptor.
Experimental Validation Workflow
A series of in vitro assays can elucidate the compound's activity at these neurological targets.
Experimental Protocol: [³H]-Glycine Uptake Assay [18][19]
-
Cell Culture: Use cells stably expressing human GlyT1 (e.g., CHO or HEK293 cells).
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound.
-
Uptake Initiation: Add a solution containing [³H]-glycine and incubate for a short period (e.g., 10 minutes).
-
Uptake Termination: Wash the cells rapidly with ice-cold buffer to stop the uptake.
-
Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-glycine using a scintillation counter.
-
Data Analysis: Determine the IC50 for GlyT1 inhibition.
Experimental Protocol: Calcium Flux Assay [20][21]
-
Cell Culture: Use HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Apply this compound in the presence of a sub-maximal concentration of glutamate.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine if the compound potentiates the glutamate-induced calcium influx, and if so, calculate the EC50.
Conclusion
The dual-scaffold nature of this compound presents a compelling, albeit currently unproven, therapeutic candidate with potential applications in both oncology and neuroscience. The experimental frameworks detailed in this guide provide a rigorous and systematic approach to elucidating its primary and secondary mechanisms of action. Successful validation of the hypothesized cytotoxic and/or neuromodulatory effects will pave the way for further preclinical and clinical development of this promising compound.
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Pathak, N., Rathi, E., Kumar, N., Kini, S. G., & C, S. (2020). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 20(1), 2-15. [Link]
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Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]
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Unlocking the Therapeutic Potential of Dichlorobenzothiazole Glycine Derivatives: A Technical Guide to Target Identification and Validation
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a dichlorobenzothiazole core has been shown to enhance the potency of these compounds against various biological targets. This technical guide delves into the strategic exploration of a novel subclass: dichlorobenzothiazole glycine derivatives. While direct research on this specific chemical series is nascent, this document serves as an in-depth, experience-driven roadmap for researchers, scientists, and drug development professionals. We will dissect the medicinal chemistry rationale for the inclusion of a glycine moiety, hypothesize potential biological targets based on the known activities of the parent scaffold, and provide comprehensive, step-by-step experimental protocols for the identification and validation of these targets. This guide is structured to empower research teams to systematically unravel the mechanism of action of these promising compounds and accelerate their journey from discovery to clinical translation.
Introduction: The Dichlorobenzothiazole Scaffold and the Strategic Incorporation of Glycine
The 1,3-benzothiazole bicyclic ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its rigid structure and ability to participate in various non-covalent interactions allow for high-affinity binding to a diverse range of biological macromolecules. The dichlorinated form of this scaffold is of particular interest as the electron-withdrawing nature of the chlorine atoms can significantly modulate the physicochemical properties of the molecule, often leading to enhanced biological activity.
The conjugation of a glycine molecule to the dichlorobenzothiazole core is a deliberate medicinal chemistry strategy aimed at optimizing the druglike properties of the parent compound. Glycine, the simplest amino acid, offers several potential advantages:
-
Improved Physicochemical Properties: The carboxylic acid and amino groups of glycine can enhance aqueous solubility and provide handles for formulation development.
-
Modulation of Pharmacokinetics: Glycine conjugation is a known metabolic pathway that can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a xenobiotic.[2][3] This can be leveraged to fine-tune the half-life and bioavailability of the drug candidate.
-
Vector for Active Transport: The glycine moiety may be recognized by amino acid transporters, potentially facilitating cellular uptake and targeted delivery.
-
A Versatile Linker: Glycine can serve as a flexible linker to attach larger functional groups or to orient the pharmacophore optimally within a binding pocket.[1]
Given the limited direct data on dichlorobenzothiazole glycine derivatives, this guide will logically extrapolate from the known biological landscape of dichlorobenzothiazoles to propose a robust strategy for target deconvolution.
Hypothesized Biological Targets and Pathways
Based on the established activities of benzothiazole and dichlorobenzothiazole derivatives, we can postulate several high-probability target classes for their glycine conjugates. The anticancer and anti-inflammatory effects of these compounds suggest interference with key signaling pathways implicated in cell proliferation, survival, and immune response.
Potential Target Classes:
-
Protein Kinases: The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are frequently dysregulated in cancer and inflammation.[4] Benzothiazole derivatives have been shown to inhibit key kinases within these cascades.
-
Enzymes Involved in Metabolism and Epigenetics: Targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and monoamine oxidase B (MAO-B) have been identified for benzothiazole-based inhibitors.[5][6]
-
Tubulin and other Cytoskeletal Proteins: Disruption of microtubule dynamics is a validated anticancer strategy, and some benzothiazoles have demonstrated tubulin polymerization inhibitory activity.
-
Immune Checkpoint Proteins: The interaction between PD-1 and PD-L1 is a critical regulator of immune suppression in the tumor microenvironment. Small molecule inhibitors of this interaction are of high therapeutic interest.[7]
-
Enzymes in Microbial Metabolic Pathways: Dihydropteroate synthase (DHPS) is a validated target for antibacterial sulfonamides, and benzothiazole derivatives have also shown inhibitory activity against this enzyme.[8]
The following diagram illustrates the potential signaling pathways that may be modulated by dichlorobenzothiazole glycine derivatives, providing a conceptual framework for the subsequent experimental investigations.
Caption: Hypothesized signaling pathways targeted by dichlorobenzothiazole glycine derivatives.
A Strategic Workflow for Target Identification and Validation
The elucidation of a novel compound's biological target(s) is a multi-step process that requires a combination of unbiased and hypothesis-driven approaches. The following workflow is designed to systematically identify and validate the molecular targets of dichlorobenzothiazole glycine derivatives, ensuring scientific rigor at each stage.
Caption: A comprehensive workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase aims to identify potential binding partners of the dichlorobenzothiazole glycine derivative without prior bias. This is crucial for discovering novel targets and mechanisms of action.
3.1.1. Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This technique involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological mixture, such as a cell lysate.
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Synthesize a derivative of the dichlorobenzothiazole glycine compound with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose beads). The glycine moiety itself can serve as a natural attachment point.
-
Incubate the activated resin with the compound to achieve covalent immobilization.
-
Thoroughly wash the resin to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to benzothiazoles) to a high density.
-
Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the immobilized ligand with the cell lysate to allow for binding of target proteins.
-
As a negative control, incubate the lysate with an unconjugated resin.
-
Perform a competitive elution by incubating the resin with an excess of the free dichlorobenzothiazole glycine derivative to specifically elute true binding partners.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are present in the specific elution but not in the negative control.
-
Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Phase 2: Hypothesis-Driven Target Validation
Once a list of potential targets is generated, or based on the hypothesized targets, direct validation of the interaction is essential.
3.2.1. Experimental Protocol: In Vitro Enzymatic Assays
If a candidate target is an enzyme, its functional inhibition by the compound must be quantified.
Step-by-Step Methodology (Example: Kinase Assay):
-
Reagents and Setup:
-
Obtain the purified recombinant target kinase.
-
Use a specific peptide substrate for the kinase that can be detected upon phosphorylation (e.g., via fluorescence or luminescence).
-
Prepare a serial dilution of the dichlorobenzothiazole glycine derivative.
-
-
Assay Performance:
-
In a microplate, combine the kinase, its substrate, ATP, and the compound at various concentrations.
-
Include appropriate controls (no enzyme, no compound).
-
Incubate the reaction for a predetermined time at the optimal temperature for the enzyme.
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the signal corresponding to substrate phosphorylation.
-
Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3.2.2. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat intact cells with the dichlorobenzothiazole glycine derivative or a vehicle control.
-
-
Thermal Challenge:
-
Heat aliquots of the treated cells to a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Phase 3: Cellular and Phenotypic Assays
Confirmation of target engagement should be followed by assays that demonstrate the compound's effect on downstream cellular pathways and phenotypes.
3.3.1. Experimental Protocol: Western Blotting for Signaling Pathway Modulation
This technique is used to assess changes in the phosphorylation status or expression levels of proteins downstream of the validated target.
Step-by-Step Methodology (Example: PI3K/AKT Pathway):
-
Cell Treatment and Lysis:
-
Treat cells with the dichlorobenzothiazole glycine derivative for various times and at different concentrations.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and its downstream effectors (e.g., p-AKT, total AKT).
-
Use a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Detection and Analysis:
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation and expression.
-
Quantitative Data Summary
| Assay Type | Parameter Measured | Example Result Format |
| Enzymatic Assay | IC50 | 1.5 µM |
| Binding Assay (SPR) | KD | 500 nM |
| CETSA | ΔTm | +3.5 °C at 10 µM |
| Cell Viability Assay | GI50 | 2.0 µM |
| Cytokine Release Assay | % Inhibition of TNF-α | 65% at 5 µM |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the biological targets of novel dichlorobenzothiazole glycine derivatives. By employing a combination of unbiased discovery and hypothesis-driven validation techniques, researchers can confidently identify and characterize the mechanism of action of these promising compounds. The detailed protocols herein are intended to serve as a practical resource to facilitate these studies.
Future work should focus on elucidating the structure-activity relationship (SAR) by synthesizing and testing a library of analogs with modifications to the dichlorobenzothiazole core, the glycine linker, and any appended functional groups. The insights gained from these studies will be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of this exciting new class of therapeutic candidates.
References
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Badenhorst, C. P. S., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1139-1153. [Link]
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Su, X., et al. (2006). Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. Molecular and Cellular Endocrinology, 248(1-2), 214-217. [Link]
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A Technical Guide to the In Vitro Stability Profiling of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine (DCBMG)
Abstract: The early-stage assessment of a compound's in vitro stability is a cornerstone of modern drug discovery, providing critical insights into its potential pharmacokinetic behavior. A compound that is rapidly degraded either metabolically or chemically is unlikely to achieve the necessary systemic exposure to be an effective therapeutic. This guide provides a comprehensive technical framework for evaluating the in vitro stability of the novel entity N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine, hereafter referred to as DCBMG. We present detailed, field-proven protocols for assessing metabolic stability in liver microsomes, stability in plasma, and chemical stability in aqueous buffers. The causality behind experimental choices, data interpretation methodologies, and the strategic implications of the resulting stability profile are discussed to empower researchers and drug development professionals in making informed decisions.
Introduction: The Imperative of Early Stability Assessment
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the attainment of a suitable pharmacokinetic (PK) profile. A compound's stability in key biological matrices is a fundamental determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Early and robust in vitro stability data allows for the early identification of liabilities, guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies to optimize molecular design before significant resources are invested.
This document focuses on DCBMG, a novel benzothiazole derivative. The benzothiazole scaffold is of significant interest in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2][3] However, the specific substitution pattern of DCBMG, including the dichlorinated ring and the N-methylglycine side chain, necessitates a bespoke stability evaluation. The glycine moiety, in particular, could be susceptible to hydrolysis by plasma esterases.[4][5] This guide establishes the essential assays required to build a foundational stability profile for DCBMG.
Physicochemical Properties and Analytical Foundation
Prior to initiating stability studies, it is crucial to establish a robust analytical method for the quantification of the parent compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity, sensitivity, and throughput.[6][7]
2.1 Predicted Physicochemical Properties of DCBMG
Based on its structure (Molecular Formula: C10H8Cl2N2O2S), DCBMG is predicted to be a moderately lipophilic, weakly acidic molecule.[8] These properties guide the selection of appropriate solvents (e.g., DMSO for stock solutions) and LC-MS/MS conditions (e.g., mobile phase composition, ionization mode). It is critical to confirm the compound's solubility in the final assay buffer to avoid artifacts. The final concentration of organic solvent (e.g., DMSO, acetonitrile) in the incubation must be kept low, typically below 0.5-1%, to avoid impacting enzyme activity.[9]
2.2 Core Analytical Method: LC-MS/MS
A selective and sensitive LC-MS/MS method must be developed for DCBMG. This typically involves:
-
Tuning: Direct infusion of a dilute solution of DCBMG into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, source temperature) and identify parent and product ions for Multiple Reaction Monitoring (MRM).
-
Chromatography: Development of a reverse-phase HPLC or UPLC method that provides good peak shape and retention, separating DCBMG from potential matrix components.
-
Validation: Ensuring the method is linear, accurate, and precise over the expected concentration range.
The Core In Vitro Stability Program: A Tripartite Approach
A comprehensive initial stability assessment for a compound like DCBMG involves three key assays: metabolic stability, plasma stability, and chemical stability.
Figure 1: General workflow for in vitro stability assessment of DCBMG.
Metabolic Stability: Liver Microsomal Assay
Causality & Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, playing a dominant role. Liver microsomes are subcellular fractions that are enriched with these Phase I enzymes.[10] The microsomal stability assay is a cost-effective, high-throughput screen to determine a compound's susceptibility to CYP-mediated metabolism. By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[9][11]
Experimental Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[9]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[9][11]
-
Prepare a solution of the NADPH-regenerating system in buffer. This is critical as it provides the necessary cofactor for CYP enzyme activity.[11]
-
Prepare a 1 mM stock solution of DCBMG in DMSO.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes (final concentration ~0.5 mg/mL) and buffer to 37°C.[4]
-
Add DCBMG to the wells to achieve a final concentration of 1 µM.[9] The low concentration ensures that the enzyme kinetics are likely in the linear range (below the Michaelis-Menten constant, Km).[9]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[9]
-
A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction.[9]
-
Quenching is achieved by adding a 2-3 fold volume of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization). This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[4][9]
-
-
Sample Processing & Analysis:
Plasma Stability Assay
Causality & Rationale: Compounds can be degraded in the bloodstream by enzymes, primarily hydrolases like esterases and amidases.[5] This is particularly relevant for compounds containing susceptible functional groups such as esters, amides, or lactones.[4][12] Instability in plasma can lead to a short in vivo half-life and poor bioavailability.[4][13] This assay is crucial for DCBMG due to its N-methylglycine moiety, which could be a substrate for these enzymes.
Experimental Protocol:
-
Reagent Preparation:
-
Thaw pooled human plasma (heparinized) in a 37°C water bath and centrifuge to remove any cryoprecipitates.
-
Prepare a 1 mM stock solution of DCBMG in DMSO.
-
-
Incubation:
-
Time-Point Sampling & Quenching:
-
Sample Processing & Analysis:
-
Vortex and centrifuge the samples to pellet precipitated plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining DCBMG.[5]
-
Chemical Stability in Aqueous Buffer
Causality & Rationale: A compound's intrinsic chemical stability is a prerequisite for its viability as a drug. Degradation can occur via hydrolysis, oxidation, or other mechanisms, and is often pH-dependent. Assessing stability across a range of pH values (e.g., pH 3.0, 7.4, and 9.0) provides insights into its likely stability in the gastrointestinal tract and in formulation. This assay serves as a baseline and helps to ensure that any loss observed in biological assays is due to enzymatic activity, not inherent chemical instability.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare aqueous buffers at various pH values (e.g., pH 3.0 citrate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer).
-
Prepare a 1 mM stock solution of DCBMG in DMSO.
-
-
Incubation:
-
Add DCBMG to each buffer to a final concentration of ~10 µM. A slightly higher concentration can be used here as there are no enzyme saturation concerns.
-
Incubate the solutions at a controlled temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours).
-
-
Time-Point Sampling & Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take samples.
-
Dilute the samples directly with a mixture of water/acetonitrile containing an internal standard. No quenching or protein precipitation is required.
-
Analyze by LC-MS/MS to quantify the remaining DCBMG.
-
Data Analysis and Interpretation
For each assay, the percentage of DCBMG remaining at each time point is calculated relative to the 0-minute time point.
4.1 Half-Life and Intrinsic Clearance
The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line (k) is the first-order degradation rate constant.
-
Half-Life (t½): Calculated using the formula: t½ = 0.693 / k .[5]
-
Intrinsic Clearance (CLint): For the microsomal assay, CLint is calculated to estimate the metabolic clearance rate, normalized to the amount of protein. CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .[9]
4.2 Hypothetical Data Presentation
The results should be summarized in a clear, tabular format for easy comparison.
| Assay Type | Matrix / Condition | Half-Life (t½, min) | CLint (µL/min/mg) | Stability Classification |
| Metabolic Stability | Human Liver Microsomes (+NADPH) | 45 | 30.8 | Moderate |
| Human Liver Microsomes (-NADPH) | > 120 | < 11.5 | High | |
| Plasma Stability | Human Plasma | > 120 | N/A | High |
| Chemical Stability | pH 3.0 Buffer | > 24 hours | N/A | High |
| pH 7.4 Buffer | > 24 hours | N/A | High | |
| pH 9.0 Buffer | > 24 hours | N/A | High |
Stability Classification (General Guideline):
-
High: t½ > 60 min
-
Moderate: 30 min < t½ < 60 min
-
Low: t½ < 30 min
Conclusion and Strategic Implications
This technical guide outlines a robust, integrated workflow for the initial in vitro stability assessment of this compound (DCBMG). The hypothetical data presented suggests that DCBMG exhibits high chemical and plasma stability, but moderate metabolic stability mediated by NADPH-dependent (likely CYP) enzymes.
Strategic Implications:
-
The high plasma and chemical stability indicate that DCBMG is an intrinsically robust molecule, which is a favorable property.
-
The moderate metabolic stability suggests that hepatic clearance could be a significant route of elimination in vivo. This CLint value can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.
-
If the predicted human clearance is too high, medicinal chemistry efforts could be directed towards modifying the molecule to block the sites of metabolism, thereby improving its metabolic stability and potential oral bioavailability.
The protocols and principles detailed herein provide a validated framework for generating the critical stability data needed to guide the successful progression of novel drug candidates like DCBMG.
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Technical Guide: A Comprehensive Protocol for Determining the Solubility of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine in Dimethyl Sulfoxide (DMSO)
Abstract
The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery, influencing everything from the reliability of in vitro assays to the feasibility of formulation for in vivo studies.[1][2] N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine is a small molecule whose therapeutic potential is contingent on its fundamental physicochemical properties. This guide provides a comprehensive framework for researchers and drug development professionals to accurately determine the solubility of this compound, and others like it, in dimethyl sulfoxide (DMSO). We will move beyond simple procedural lists to explain the causality behind experimental choices, establishing a self-validating system for generating trustworthy and reproducible solubility data. This document details both kinetic and thermodynamic approaches, provides step-by-step protocols for high-throughput and equilibrium methods, and offers insights into data interpretation, all grounded in authoritative scientific principles.
Introduction: The Central Role of DMSO and Solubility Assessment
This compound (henceforth referred to as "the compound") is a novel molecule with a chemical structure that necessitates careful characterization. Before its biological activity can be meaningfully assessed, its behavior in a primary solvent system must be understood.
1.1. Dimethyl Sulfoxide (DMSO): The Universal Solvent in Drug Discovery
DMSO is an organosulfur compound widely regarded as the "universal solvent" in drug discovery and high-throughput screening (HTS) programs.[3][4] Its utility stems from a unique combination of properties:
-
Amphipathic Nature: As a polar aprotic solvent, DMSO can effectively dissolve a vast range of both polar and nonpolar compounds.[3][5]
-
Miscibility: It is readily miscible with water and most organic solvents, which is critical for its use in preparing stock solutions that will be further diluted into aqueous assay buffers.[3]
-
Low Volatility: With a high boiling point of 189 °C, DMSO minimizes solvent evaporation at room temperature, ensuring the concentration of stock solutions remains stable and accurate over time.[3][4]
These characteristics make DMSO the industry standard for creating the high-concentration stock solutions required for compound library management and screening cascades.[3][6]
1.2. The "Why": Causality Behind DMSO Solubility Determination
Determining the maximum solubility of a compound in neat DMSO is not merely a formality; it is the foundational step upon which subsequent biological data rests. An inaccurate understanding of DMSO solubility can lead to significant experimental errors:
-
Precipitation in Assays: If a compound is prepared at a concentration exceeding its solubility limit in a DMSO stock, it may precipitate upon dilution into an aqueous buffer. This leads to an artificially low concentration in the actual assay, resulting in underestimated potency (false negatives).
-
Inaccurate Stock Concentrations: Attempting to create a 10 mM stock of a compound that is only soluble to 1 mM in DMSO will result in a 1 mM saturated solution with 9 mM of undissolved solid. All subsequent dilutions and experiments based on the theoretical 10 mM concentration will be incorrect.
-
Resource Inefficiency: Identifying solubility issues early prevents the waste of valuable resources on compounds that will later fail due to poor physicochemical properties.[2]
Therefore, the protocols outlined herein are designed to establish a reliable and accurate maximum stock concentration, ensuring the integrity of all downstream experiments.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Solubility is not a single, monolithic value. In drug discovery, it is crucial to distinguish between two primary types of measurements: kinetic and thermodynamic solubility.[2][7]
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate when a high-concentration DMSO stock solution is rapidly diluted into an aqueous buffer.[1][8][9] It is a non-equilibrium measurement that is highly relevant for HTS and other in vitro assays where compounds are introduced from DMSO and have a short incubation time.[1]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's saturation point in a specific solvent (or buffer) under conditions of thermodynamic equilibrium.[10] It is determined by incubating an excess of the solid compound over an extended period (e.g., 24 hours) to allow the dissolution and crystallization processes to reach a steady state.[7] This value is critical for pre-formulation and understanding a drug's potential in vivo behavior.[1]
This guide will provide protocols for assessing both, beginning with the most fundamental parameter: the maximum solubility in 100% DMSO.
Physicochemical Profile: this compound
Before experimental work begins, it is essential to review the known and predicted properties of the compound. This information can provide initial clues about its expected behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂S | ChemBK[11] |
| Molar Mass | 291.15 g/mol | ChemBK[11] |
| CAS Number | 1351616-62-0 | ChemBK[11] |
| Predicted Density | 1.624 ± 0.06 g/cm³ | ChemBK[11] |
| Predicted Boiling Point | 455.5 ± 55.0 °C | ChemBK[11] |
| Predicted pKa | 3.46 ± 0.10 | ChemBK[11] |
The presence of the carboxylic acid group (predicted pKa ~3.46) suggests that the compound's solubility in aqueous solutions will be highly dependent on pH. However, its solubility in aprotic DMSO will be primarily governed by its crystal lattice energy and its ability to form hydrogen bonds and other interactions with the solvent.
Experimental Protocols for Solubility Determination
The following protocols provide a tiered approach to comprehensively assess the solubility of the target compound.
4.1. Mandatory First Step: Determining Maximum Stock Concentration in 100% DMSO
Causality: This protocol directly determines the highest possible concentration for a master stock solution, preventing the common error of working with a suspension rather than a true solution. This is a form of kinetic solubility assessment in the neat organic solvent.
Methodology:
-
Preparation: Accurately weigh approximately 5 mg of the solid compound into a clean, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add a precise volume of anhydrous, high-purity DMSO to achieve a high target concentration (e.g., add 171.7 µL for a target of 100 mM).
-
Solubilization: Vortex the vial vigorously for 2-5 minutes. Use a sonicating water bath if necessary to aid dissolution.
-
Visual Inspection (Initial Assessment):
-
Carefully inspect the solution against a bright light and a dark background. Look for any visible solid particles, haziness, or Tyndall effect (light scattering).
-
If the solution is perfectly clear, the compound is soluble at this concentration. Proceed to a higher target concentration in a new vial or note this as the current maximum.
-
If solid is present, the compound is not soluble at this concentration.
-
-
Iterative Dilution (If Insoluble):
-
Add a precise volume of DMSO to the vial to dilute the concentration to the next target level (e.g., add another 171.7 µL to reach 50 mM).
-
Repeat the solubilization (Step 3) and inspection (Step 4) process.
-
Continue this iterative dilution process (e.g., to 25 mM, 10 mM, etc.) until a concentration is reached where the solution is perfectly clear.
-
-
Confirmation and Incubation: Once a clear solution is obtained, allow it to stand at room temperature for at least 2 hours and re-inspect. This helps to identify compounds that may precipitate out of a supersaturated solution over time. The highest concentration that remains clear after this period is the confirmed maximum stock concentration.
4.2. Kinetic Aqueous Solubility via Nephelometry
Causality: This high-throughput method mimics the process of diluting a DMSO stock into an aqueous buffer for a primary biological screen.[1] It measures light scattering from any precipitate that forms, providing a rapid assessment of a compound's tendency to "crash out" of solution.[8][12]
Methodology:
-
Stock Preparation: Prepare a confirmed, clear 10 mM stock solution of the compound in 100% DMSO, based on the results from Protocol 4.1.
-
Plate Setup: Dispense 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a clear 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours.[12]
-
Measurement: Use a nephelometer or a plate reader capable of measuring turbidity (e.g., absorbance at 620 nm) to measure the light scattering in each well.[13]
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to a buffer/DMSO blank.
4.3. Thermodynamic (Equilibrium) Aqueous Solubility via Shake-Flask Method
Causality: This "gold standard" method determines the true equilibrium solubility, which is crucial for understanding bioavailability and for developing formulations.[7] By allowing the system to reach equilibrium, it overcomes the limitations of kinetic assays, which can be influenced by the rate of precipitation.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube or glass vial. Ensure there is more solid than could possibly dissolve.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by:
-
Centrifuging the sample at high speed and carefully collecting the supernatant.
-
Filtering the sample through a 0.22 µm syringe filter designed for low protein binding.[13]
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the compound (prepared from the DMSO stock and diluted in the assay buffer).
-
Analyze the concentration of the compound in the clarified saturated solution using a suitable analytical method like HPLC-UV or LC-MS.[14]
-
-
Data Analysis: The concentration determined by the analytical method is the thermodynamic solubility of the compound under the tested conditions.
Data Presentation and Visualization
Clear presentation of data and workflows is essential for effective communication and decision-making in a research environment.
5.1. Tabulated Solubility Summary
| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (mM) | Solubility (µg/mL) | Method |
| Max. Stock Conc. | 100% DMSO | 25 | [Experimental Value] | [Calculated Value] | Visual Inspection |
| Kinetic Solubility | PBS, pH 7.4 (1% DMSO) | 25 | [Experimental Value] | [Calculated Value] | Nephelometry |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |
5.2. Visualized Workflows
Visualizing the experimental process ensures clarity and standardization. The following diagrams, rendered using DOT language, outline the key workflows.
Conclusion
The solubility of this compound in DMSO is not a simple value to be looked up, but a critical parameter that must be determined experimentally to ensure the integrity of the entire drug discovery process. By following the structured, tiered approach detailed in this guide—from establishing a maximum DMSO stock concentration to differentiating between kinetic and thermodynamic aqueous solubility—researchers can generate reliable, reproducible data. This rigorous approach minimizes the risk of costly errors, provides a solid foundation for interpreting biological data, and enables informed decisions as a compound progresses through the discovery pipeline.
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Technical Guide: Spectroscopic Characterization of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
An in-depth technical guide by a Senior Application Scientist
Abstract
This technical guide provides a detailed predictive analysis and procedural framework for the spectroscopic characterization of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. In the absence of published empirical data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to construct a theoretical spectroscopic profile. By analyzing structurally analogous compounds and fundamental chemical principles, we offer researchers a robust reference for sample validation, purity assessment, and structural confirmation. This guide includes predicted ¹H and ¹³C NMR chemical shifts, expected mass-to-charge ratios, and plausible mass spectral fragmentation patterns. Furthermore, it details comprehensive, step-by-step protocols for acquiring high-resolution mass spectrometry and NMR data, ensuring experimental reproducibility and data integrity.
| Introduction and Molecular Structure
This compound is a substituted benzothiazole derivative. The benzothiazole moiety is a significant scaffold in medicinal chemistry, known for a wide range of biological activities. The addition of the N-methylglycine side chain introduces functionalities that can modulate the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets. Accurate structural elucidation is the cornerstone of any chemical research or drug development program, making a thorough understanding of its spectroscopic signature essential.
This guide provides the predicted spectral data based on the analysis of its constituent parts: the 4,6-dichlorobenzothiazole core and the N-methylglycine side chain. The numbering convention used for the analysis is presented below.
Figure 1: Annotated Structure of the Target Molecule.
| Predicted Spectroscopic Data
| Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum is predicted in a standard deuterated solvent like DMSO-d₆, which can solubilize the polar carboxylic acid group. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Rationale:
-
Aromatic Protons (H-5, H-7): The benzothiazole ring contains two aromatic protons. H-7 is ortho to a chlorine atom, and H-5 is positioned between two chlorine atoms (meta to both). The electron-withdrawing nature of the chlorine atoms and the thiazole ring will deshield these protons, shifting them downfield into the 7.0-8.0 ppm range. They will appear as doublets due to mutual meta-coupling (⁴JHH), which is typically small (around 2-3 Hz).
-
Methylene Protons (C2'-H₂): The CH₂ protons of the glycine moiety are adjacent to the nitrogen atom and the carbonyl group. This environment causes significant deshielding, placing their signal around 4.0-4.5 ppm. This signal is expected to be a singlet as there are no adjacent protons.
-
Methyl Protons (C1'-H₃): The N-methyl protons are attached to a nitrogen that is part of a complex system, but their chemical shift is typically found in the 3.0-3.5 ppm range. This will also be a singlet.
-
Carboxylic Acid Proton (COOH): The acidic proton is highly variable and solvent-dependent. In DMSO-d₆, it often appears as a broad singlet far downfield, potentially above 10 ppm. Its broadness is due to hydrogen exchange.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| COOH | > 10.0 | Broad Singlet | 1H | N/A |
| H-7 | 7.8 - 8.0 | Doublet | 1H | meta, ~2.5 Hz |
| H-5 | 7.4 - 7.6 | Doublet | 1H | meta, ~2.5 Hz |
| C2'-H₂ | 4.2 - 4.4 | Singlet | 2H | N/A |
| C1'-H₃ | 3.1 - 3.3 | Singlet | 3H | N/A |
| Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted shifts are based on the effects of electronegative atoms (N, S, Cl, O) and aromaticity.
Rationale:
-
Carbonyl Carbon (C3'): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, typically in the 170-175 ppm range.
-
Benzothiazole Carbons (C2, C3a, C4, C6, C7a): The C2 carbon, bonded to three heteroatoms (N, S, N-side chain), will be highly deshielded (160-165 ppm). The carbons directly bonded to chlorine (C4, C6) will also be downfield but shielded relative to unsubstituted carbons due to the heavy atom effect, while the remaining aromatic carbons will resonate in the typical 120-150 ppm range.
-
Methylene Carbon (C2'): The CH₂ carbon, situated between a nitrogen and a carbonyl group, will be found in the 50-55 ppm range.
-
Methyl Carbon (C1'): The N-methyl carbon is a relatively shielded sp³ carbon and is expected around 35-40 ppm.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assigned Carbon | Predicted δ (ppm) |
|---|---|
| C3' (COOH) | 170.0 - 173.0 |
| C2 | 162.0 - 165.0 |
| C7a | 148.0 - 152.0 |
| C3a | 133.0 - 136.0 |
| C4 | 128.0 - 131.0 |
| C6 | 126.0 - 129.0 |
| C7 | 123.0 - 125.0 |
| C5 | 120.0 - 122.0 |
| C2' (CH₂) | 50.0 - 55.0 |
| C1' (CH₃) | 35.0 - 40.0 |
| Predicted High-Resolution Mass Spectrum (HRMS)
High-resolution mass spectrometry is critical for confirming the elemental composition. The presence of two chlorine atoms will produce a characteristic isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion peak will appear as a cluster of peaks:
-
[M]⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺: Contains two ³⁷Cl atoms.
The relative intensity of these peaks will be approximately 9:6:1.
Table 3: Predicted HRMS Data for C₁₀H₈Cl₂N₂O₂S
| Ion | Calculated Exact Mass (m/z) | Description |
|---|---|---|
| [M+H]⁺ | 306.9654 | Protonated molecular ion (ESI+) |
| [M+Na]⁺ | 328.9474 | Sodium adduct (ESI+) |
| [M-H]⁻ | 304.9500 | Deprotonated molecular ion (ESI-) |
Note: The calculated exact mass is for the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S).
| Predicted Fragmentation Pathway
Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely induce fragmentation at the weakest bonds. The N-C bond of the glycine side chain and bonds within the glycine moiety are probable cleavage points.
Methodological & Application
Application Notes and Protocols for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine in Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of benzothiazole have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic kinases.[4][5][6] This document provides a comprehensive guide to the investigational compound, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine, for its evaluation as a potential therapeutic agent in cancer research. While this specific molecule is a novel entity with limited published data, its structural features—a dichlorinated benzothiazole core coupled with an N-methylglycine side chain—suggest a strong rationale for its investigation.
This guide will detail the compound's profile, propose a putative mechanism of action based on the extensive research on related benzothiazole derivatives, and provide detailed, field-proven protocols for its in vitro characterization. These protocols are designed to be self-validating, enabling researchers to rigorously assess the compound's anticancer efficacy.
Compound Profile: this compound
| Attribute | Information |
| IUPAC Name | This compound |
| Molecular Formula | C10H8Cl2N2O2S |
| Molecular Weight | 307.15 g/mol |
| Structure | (A specific chemical structure diagram would be inserted here in a full document) |
| Appearance | (To be determined experimentally, likely a crystalline solid) |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited and should be determined empirically. |
| Storage | Store at -20°C, protected from light and moisture. For short-term use, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. |
Rationale for Investigation: The 4,6-dichloro substitution on the benzothiazole ring is a feature present in other reported anticancer agents of this class. The N-methylglycine (sarcosine) moiety is an interesting addition; while sarcosine itself has been investigated in the context of schizophrenia as a glycine transporter I inhibitor[7][8], its role as a side chain in this context could influence cell permeability, target engagement, and overall pharmacological properties.
Putative Mechanism of Action
Based on the extensive literature on anticancer benzothiazoles, this compound is hypothesized to exert its effects through one or more of the following pathways, which are common targets for this class of compounds.[1][4][5]
-
Induction of Apoptosis: Many benzothiazole derivatives have been shown to trigger programmed cell death in cancer cells.[4][5] This can occur through the intrinsic pathway, involving the modulation of Bcl-2 family proteins (e.g., increasing Bax expression) and subsequent caspase activation, or the extrinsic pathway.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many anticancer agents. Benzothiazoles have been reported to cause cell cycle arrest at various phases, most commonly G2/M or G1, preventing cancer cell proliferation.[4]
-
Kinase Inhibition: The dysregulation of protein kinases is a frequent driver of oncogenesis. Benzothiazole derivatives have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in breast and other cancers.[1][5]
The following signaling diagram illustrates the potential pathways that may be affected by this compound.
Caption: Putative signaling pathways modulated by this compound.
In Vitro Experimental Protocols
The following protocols provide a framework for the initial screening and characterization of the anticancer properties of this compound. It is imperative to adapt and optimize these protocols for specific cell lines and experimental conditions.[9][10][11]
Cell Viability Assays: MTT and XTT
These colorimetric assays are fundamental for assessing the cytotoxic and cytostatic effects of the compound by measuring the metabolic activity of viable cells.[12][13][14] The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells, requiring a solubilization step.[12][13] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol.[13][15]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. [16]3. Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). [17]4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [18]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [19][20]This is crucial for determining if the compound induces cell cycle arrest.
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight). [21]4. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained. [21]6. PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL. [21]7. Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Experimental Design Considerations
Following promising in vitro results, in vivo studies are the next critical step. [11][22]
-
Model Selection: Cell line-derived xenograft (CDX) models in immunocompromised mice are a common starting point. [23]Patient-derived xenograft (PDX) models offer higher clinical relevance by better preserving the heterogeneity of the original tumor. [23][24]* Route of Administration and Formulation: The compound's solubility and stability will dictate the formulation (e.g., in saline, PEG, or other vehicles) and the route of administration (e.g., intraperitoneal, oral, intravenous).
-
Toxicity and MTD: A maximum tolerated dose (MTD) study must be performed to determine a safe and effective dosing regimen.
-
Efficacy Studies: Once the MTD is established, tumor-bearing animals are treated with the compound, and tumor growth is monitored over time compared to a vehicle-treated control group. Tumor volume and animal weight should be recorded regularly.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate its concentration in the tumor with a biological response.
Data Interpretation and Troubleshooting
| Assay | Potential Issue | Troubleshooting Suggestion |
| MTT/XTT | High background absorbance | Ensure complete removal of medium before solubilization (MTT). Check if the compound itself reduces the tetrazolium salt by running a cell-free control. |
| MTT/XTT | Low signal/high variability | Optimize cell seeding density. [25]Ensure even formazan crystal dissolution (MTT). |
| Apoptosis | High percentage of necrotic cells in control | Handle cells gently during harvesting and washing. Ensure reagents are fresh. |
| Apoptosis | Annexin V signal is weak | Ensure the binding buffer contains calcium, as Annexin V binding is calcium-dependent. [17] |
| Cell Cycle | Broad G0/G1 or G2/M peaks (high CV) | Ensure single-cell suspension before fixation. Run samples at a low flow rate on the cytometer. [20] |
| Cell Cycle | Debris peak overlaps with G0/G1 peak | Gate out debris based on forward and side scatter. Ensure proper fixation and staining. |
Conclusion
This compound is a novel compound with a strong theoretical basis for investigation as an anticancer agent, owing to its benzothiazole core. The protocols and guidelines presented herein provide a robust framework for its initial in vitro evaluation. Rigorous execution of these experiments will elucidate its cytotoxic and/or cytostatic effects, shed light on its mechanism of action, and determine its potential for further preclinical and clinical development.
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. [Link]
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Application Notes and Protocols for the Characterization of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine as a GlyT1 Inhibitor
Introduction: The Rationale for GlyT1 Inhibition
The glycine transporter 1 (GlyT1), a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family, is a critical regulator of neurotransmitter levels in the central nervous system (CNS).[1] Located on glial cells and neurons surrounding synapses, its primary function is to terminate glycine signaling by mediating its reuptake from the synaptic cleft.[1] This role is particularly crucial at glutamatergic synapses, where glycine acts as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[2] Potentiation of the NMDA receptor requires the binding of both glutamate and glycine.[2]
The "NMDA receptor hypofunction" hypothesis posits that reduced NMDA receptor activity is a core pathophysiological feature of schizophrenia, contributing significantly to the negative and cognitive symptoms that are poorly addressed by current antipsychotics.[2][3][4] By inhibiting GlyT1, synaptic glycine concentrations can be elevated, thereby enhancing NMDA receptor function.[2] This mechanism has established GlyT1 as a promising therapeutic target for schizophrenia and other CNS disorders characterized by deficient glutamatergic neurotransmission.[5][6]
This document provides a comprehensive guide for researchers to characterize the activity of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine , hereafter referred to as DCBG , a novel compound designed as a potential GlyT1 inhibitor. The following protocols detail the necessary in vitro and in vivo assays to determine its potency, mechanism of action, and preclinical efficacy profile.
Compound Profile: this compound (DCBG)
| Property | Value | Source |
| CAS Number | 1351616-62-0 | [7] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂S | [7] |
| Molar Mass | 291.15 g/mol | [7] |
| Chemical Class | Benzothiazole, N-methylglycine (Sarcosine) derivative | [7][8][9] |
Core Mechanism: Potentiation of NMDA Receptor Signaling
Inhibition of GlyT1 by DCBG is hypothesized to increase the availability of glycine in the synaptic cleft. This elevated local concentration of the co-agonist enhances the probability of NMDA receptor activation in the presence of glutamate, leading to increased Ca²⁺ influx and downstream signaling associated with synaptic plasticity and healthy neuronal function.
Part I: In Vitro Characterization of DCBG
The initial phase of characterization involves determining the potency of DCBG at the GlyT1 transporter using cell-based assays.
Protocol 1: [³H]Glycine Uptake Assay
This functional assay is the gold standard for quantifying the inhibitory activity of a compound on GlyT1. It directly measures the reduction in radiolabeled glycine transport into cells engineered to express the human GlyT1 transporter.
A. Principle & Rationale The assay measures the uptake of [³H]Glycine into a cellular monolayer. In the presence of a GlyT1 inhibitor like DCBG, this uptake is reduced in a dose-dependent manner. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, a key measure of the compound's potency. Using cells stably expressing the human GlyT1 isoform (hGlyT1b) ensures the results are directly relevant to the human therapeutic target.[10]
B. Materials
-
Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing hGlyT1.[10][11]
-
Radioligand: [³H]Glycine (specific activity ~40-60 Ci/mmol).
-
Test Compound: DCBG, dissolved in DMSO to create a 10 mM stock.
-
Reference Inhibitor: Bitopertin or NFPS (for positive control).[12][13]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Scintillation Fluid & Plates: 96-well cell culture plates, 96-well filter plates, liquid scintillation cocktail.
C. Step-by-Step Methodology
-
Cell Plating: Seed the hGlyT1-expressing cells into a 96-well tissue culture plate at a density that yields a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of DCBG in assay buffer. A typical final concentration range would be 0.1 nM to 100 µM. Also prepare dilutions for the reference inhibitor and a vehicle control (DMSO at the same final concentration as the highest compound dose).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) assay buffer.
-
Add 50 µL of assay buffer containing the appropriate concentration of DCBG, reference inhibitor, or vehicle.
-
Pre-incubate the plate for 20 minutes at 37°C. This allows the compound to bind to the transporter.
-
-
Radioligand Addition: Add 50 µL of assay buffer containing [³H]Glycine to each well to initiate the uptake reaction. The final concentration of [³H]Glycine should be close to its Kₘ value for GlyT1 (typically 10-20 µM).
-
Incubation: Incubate for 15 minutes at 37°C. This time should be within the linear range of glycine uptake.
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Immediately wash the cells three times with 200 µL of ice-cold assay buffer to remove unincorporated radioligand.
-
-
Cell Lysis & Scintillation Counting:
-
Add 100 µL of 1% Triton X-100 or 0.1 M NaOH to each well to lyse the cells.
-
Incubate for 30 minutes at room temperature.
-
Transfer the lysate to a 96-well scintillation plate, add 200 µL of liquid scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
D. Data Analysis & Trustworthiness
-
Non-Specific Uptake: Determined in wells containing a saturating concentration of a known potent inhibitor (e.g., 10 µM Bitopertin).
-
Total Uptake: Determined in wells with vehicle control.
-
Specific Uptake: Calculated as (Total Uptake - Non-Specific Uptake).
-
Percent Inhibition: Calculated for each DCBG concentration: 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_vehicle - CPM_nonspecific)]).
-
IC₅₀ Determination: Plot the percent inhibition against the log concentration of DCBG. Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism to determine the IC₅₀ value.
-
Assay Validation: A robust assay should have a Z'-factor > 0.5. The IC₅₀ of the reference inhibitor should be consistent with literature values.
Part II: In Vivo Validation and Efficacy Assessment
Following successful in vitro characterization, the next critical step is to assess whether DCBG engages its target in a living system and produces the desired physiological and behavioral effects.
Protocol 2: In Vivo Microdialysis for Extracellular Glycine
This protocol directly tests the central hypothesis: does systemic administration of DCBG increase glycine levels in a brain region relevant to schizophrenia, such as the prefrontal cortex?
A. Principle & Rationale Microdialysis allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[6] By analyzing the collected dialysate using HPLC, a quantitative measurement of neurotransmitter levels can be obtained before and after drug administration, providing direct evidence of target engagement.[10]
B. Materials
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Surgical Equipment: Stereotaxic frame, anesthetic (isoflurane), microdialysis guide cannula, and probes (e.g., 2-4 mm membrane).
-
Drug Formulation: DCBG formulated for systemic administration (e.g., intraperitoneal, i.p.) in a suitable vehicle (e.g., saline with 5% Tween-80).
-
Perfusion and Analysis: Microinfusion pump, artificial cerebrospinal fluid (aCSF), fraction collector, HPLC system with fluorescence detection (for o-phthalaldehyde (OPA) derivatization of amino acids).
C. Step-by-Step Methodology
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 48-72 hours.
-
Probe Insertion & Baseline Collection: On the day of the experiment, place the rat in a microdialysis bowl. Gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Sampling: After a 2-hour equilibration period, begin collecting dialysate samples into vials every 20 minutes. Collect at least three stable baseline samples.
-
Drug Administration: Administer DCBG (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
Post-Injection Sampling: Continue collecting dialysate fractions for at least 3-4 hours post-injection.
-
Sample Analysis: Derivatize the samples with OPA reagent and analyze the glycine concentration using HPLC with fluorescence detection.
D. Data Analysis & Expected Outcome
-
Normalize the glycine concentration in each sample to the average baseline concentration for that animal.
-
Plot the mean percent change from baseline over time for each treatment group (vehicle, DCBG doses).
-
A successful outcome is a dose-dependent and statistically significant increase in extracellular glycine levels in the DCBG-treated groups compared to the vehicle group.[6]
Protocol 3: Rodent Behavioral Model for Antipsychotic-like Activity
This protocol assesses the functional consequences of GlyT1 inhibition in a widely used animal model that mimics certain aspects of schizophrenia.
A. Principle & Rationale NMDA receptor antagonists, such as phencyclidine (PCP) or MK-801, induce a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia.[6] A compound with potential antipsychotic activity is expected to attenuate this drug-induced hyperactivity. This model tests whether the potentiation of NMDA receptor function by DCBG can reverse the behavioral effects of NMDA receptor blockade.[6][10]
B. Materials
-
Animals: Adult male C57BL/6 or Swiss Webster mice (20-25g).
-
Testing Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Drugs: DCBG (formulated for i.p. injection), PCP (e.g., 5 mg/kg) or MK-801 (e.g., 0.2 mg/kg), and vehicle.
C. Step-by-Step Methodology
-
Habituation: Place the mice individually into the open-field arenas and allow them to habituate for 30-60 minutes.
-
Pre-treatment: Administer DCBG or vehicle (i.p.) at a pre-determined time before the psychostimulant challenge (e.g., 30 minutes prior).
-
Challenge: Administer PCP, MK-801, or saline (i.p.).
-
Data Collection: Immediately return the animals to the arenas and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.
-
Treatment Groups:
-
Group 1: Vehicle + Saline (Control)
-
Group 2: Vehicle + PCP/MK-801 (Hyperactivity Model)
-
Group 3: DCBG (dose 1) + PCP/MK-801
-
Group 4: DCBG (dose 2) + PCP/MK-801
-
Group 5: DCBG (highest dose) + Saline (to test for intrinsic locomotor effects)
-
D. Data Analysis & Expected Outcome
-
Analyze the total distance traveled using a one-way or two-way ANOVA followed by post-hoc tests.
-
The PCP/MK-801 group should show significantly higher locomotor activity than the vehicle/saline group.
-
The key finding is a significant, dose-dependent reduction in locomotor activity in the DCBG + PCP/MK-801 groups compared to the vehicle + PCP/MK-801 group.[6] The DCBG-only group should not show significant hypo- or hyper-locomotion, indicating a lack of sedative or stimulant effects at the tested doses.
Conclusion
The protocols outlined in this guide provide a systematic framework for the preclinical evaluation of this compound (DCBG) as a GlyT1 inhibitor. By progressing from in vitro potency determination to in vivo target engagement and behavioral efficacy, researchers can build a comprehensive data package. Positive results from these studies would validate DCBG as a valuable pharmacological tool for studying the glutamatergic system and as a promising lead candidate for the development of novel therapeutics for schizophrenia and other disorders linked to NMDA receptor hypofunction.
References
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Harsan, L. A., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. Available at: [Link]
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Wiley-VCH GmbH. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. Available at: [Link]
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BioIVT. (n.d.). GLYT1 Transporter Assay. BioIVT.com. Available at: [Link]
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Patsnap Synapse. (2025). What are the key players in the pharmaceutical industry targeting GlyT1?. Patsnap.com. Available at: [Link]
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BioWorld. (2006). The glycine transporter-1 inhibitor SSR-103800 shows promise in animal models of schizophrenia. Bioworld.com. Available at: [Link]
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Alberati, D., et al. (2012). Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. ResearchGate. Available at: [Link]
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Socała, K., et al. (2023). Effect of SSR504734, a Selective Glycine Transporter Type 1 Inhibitor, on Seizure Thresholds, Neurotransmitter Levels, and Inflammatory Markers in Mice. ACS Chemical Neuroscience. Available at: [Link]
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ResearchGate. (n.d.). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. Available at: [Link]
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ChemBK. (n.d.). This compound. Chembk.com. Available at: [Link]
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Lindsley, C. W., et al. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
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Bentham Science. (n.d.). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Benthamscience.com. Available at: [Link]
-
Singer, R. A., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work?. Patsnap.com. Available at: [Link]
-
Kinney, G. G., et al. (2003). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. Journal of Neuroscience. Available at: [Link]
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Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Neurobiology of Disease. Available at: [Link]
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Zhang, H. X., et al. (2009). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Journal of Biomedical Science. Available at: [Link]
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Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. Available at: [Link]
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Gao, W., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
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Chodounska, H., et al. (2005). Sarcosine-Based Glycine Transporter Type-1 (GlyT-1) Inhibitors Containing Pyridazine Moiety: A Further Search for Drugs with Potential to Influence Schizophrenia Negative Symptoms. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols for the In Vitro Characterization of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Potential of a Novel Benzothiazole Derivative
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This document provides a detailed experimental framework for the initial in vitro characterization of a novel compound, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. Given the structural features of this molecule— a dichlorinated benzothiazole core and an N-methylglycine (sarcosine) side chain—we hypothesize a potential dual mechanism of action. The benzothiazole moiety may contribute to general cytotoxicity in cancer cells, a known attribute of this chemical class.[5] The N-methylglycine component is particularly intriguing due to its role as a competitive inhibitor of the glycine transporter type 1 (GlyT1).[6] Recent studies have highlighted that some rapidly proliferating tumors overexpress GlyT1 and are dependent on extracellular glycine for growth.[7][8] Inhibition of GlyT1 has been shown to reduce the proliferation of these cancer cells, suggesting a promising therapeutic avenue.[7][8]
This guide will provide a comprehensive, step-by-step approach for researchers to assess the cytotoxic and anti-proliferative effects of this compound in a relevant cancer cell line. We will also outline protocols for investigating the induction of apoptosis and exploring potential changes in gene expression related to cell death pathways.
II. Foundational Protocols: Compound Preparation and Cell Line Management
A. Preparation of this compound Stock Solution
The solubility of a compound is a critical factor in cell-based assays.[9] As many organic molecules, including benzothiazole derivatives, have poor aqueous solubility, a stock solution in an organic solvent is typically prepared.[10]
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.[9][10]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the final concentration of DMSO in the cell culture medium.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO.
-
To aid dissolution, gentle warming in a 37°C water bath or brief sonication may be applied.[10]
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C for long-term use.
-
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Assay Type | Maximum Recommended Final DMSO Concentration | Rationale |
| Short-term (≤ 24h) | ≤ 0.5% (v/v) | Minimizes acute solvent-induced cytotoxicity. |
| Long-term ( > 24h) | ≤ 0.1% (v/v) | Reduces the risk of long-term effects on cell metabolism, differentiation, and gene expression. |
Note: Always include a vehicle control (medium with the same final concentration of DMSO as the highest dose of the compound) in all experiments.
B. Cell Line Selection and Maintenance
The choice of cell line is pivotal and should be guided by the research question. Given the potential role of GlyT1, a cancer cell line known for rapid proliferation and potential GlyT1 expression, such as the A549 (non-small cell lung cancer) or HT29 (colorectal cancer) cell lines, would be a suitable starting point.[7][8]
Protocol 2: General Cell Culture and Maintenance
-
Aseptic Technique: All cell culture work must be performed in a certified Class II biological safety cabinet using strict aseptic techniques to prevent contamination.[11][12]
-
Culture Medium: Use the recommended complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[13]
-
Subculturing (Passaging):
-
Monitor cell confluency daily. Passage cells when they reach 70-90% confluency to maintain them in the exponential growth phase.[13]
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add a suitable volume of a dissociation agent like Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the recommended split ratio.[13]
-
III. Core Functional Assays: Assessing Biological Activity
This section details the primary assays to determine the effect of this compound on cell viability, proliferation, and apoptosis.
A. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][4][14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[2][4]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
-
Data Acquisition:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Presentation: IC50 Determination
| Compound Concentration (µM) | Absorbance (OD 570 nm) | % Viability (Normalized to Vehicle Control) |
| 0 (Vehicle) | 100% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
The half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis of the dose-response curve.
B. Cell Proliferation Assessment: The BrdU Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[16] BrdU, a thymidine analog, is incorporated into the DNA of actively dividing cells and is detected using an anti-BrdU antibody.[16][17]
Protocol 4: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Fix the cells with a fixative/denaturing solution (e.g., acid-based) to expose the incorporated BrdU.[5]
-
-
Immunodetection:
-
Add a primary anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate for 1-2 hours at room temperature.
-
Wash away the unbound antibody.
-
Add the enzyme substrate and incubate until a color change is observed.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
C. Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1][3]
Protocol 5: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.
-
Cell Harvesting:
-
Staining:
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
IV. Mechanistic Insights: Exploring Molecular Pathways
Following the confirmation of biological activity, the next logical step is to investigate the underlying molecular mechanisms.
A. Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression and cleavage of key proteins involved in apoptosis.[20][21][22]
Protocol 6: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against key apoptosis markers (see Table 2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Key Apoptosis Markers for Western Blot Analysis
| Protein | Function in Apoptosis | Expected Change with Pro-Apoptotic Compound |
| Caspase-3 | Executioner caspase | Increase in cleaved (active) fragments |
| PARP | DNA repair enzyme, cleaved by caspases | Increase in cleaved fragment |
| Bcl-2 | Anti-apoptotic protein | Decrease in expression |
| Bax | Pro-apoptotic protein | Increase in expression |
Note: Always probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
B. Gene Expression Analysis by qRT-PCR
Quantitative reverse transcription PCR (qRT-PCR) can be used to measure changes in the mRNA levels of genes of interest.[23][24][25][26] This can provide insights into the transcriptional regulation of apoptosis and other cellular processes affected by the compound.
Protocol 7: qRT-PCR
-
RNA Extraction: Treat cells with the compound and then extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers for target genes (e.g., CASP3, BCL2, BAX, and SLC6A9 for GlyT1).
-
Data Analysis: Normalize the expression of the target genes to a stably expressed housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change in expression using the ΔΔCt method.
V. Visualizing Workflows and Pathways
Experimental Workflow Diagram
Caption: Overall experimental workflow for the in vitro characterization of the compound.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for the compound in cancer cells.
VI. References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Bio-protocol. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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European Collection of Authenticated Cell Cultures. (n.d.). Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. Retrieved from [Link]
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Pricella. (n.d.). Cancer Cell Culture Guide Download. Retrieved from [Link]
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Altervista. (2024). Aseptic technique: Standard Operating Procedures. Retrieved from [Link]
-
Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
-
Bio-Rad. (n.d.). Accurate and Reproducible RT-qPCR Gene Expression Analysis on Cell Culture Lysates Using the SingleShot™ SYBR® Green Kit. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Tumor Cell Culture Guide. Retrieved from [Link]
-
PubMed Central. (2016). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. Retrieved from [Link]
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Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]
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PubMed Central. (2021). Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. Retrieved from [Link]
-
ResearchGate. (n.d.). Several N-methyl-D-aspartate (NMDA) receptor– mediated pathways result.... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Measuring Gene Expression from Cell Cultures by Quantitative Reverse-Transcriptase Polymerase Chain Reaction. Retrieved from [Link]
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CSULB. (n.d.). Introduction to Sterile Cell Culture. Retrieved from [Link]
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PubMed. (2021). Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. Retrieved from [Link]
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Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
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Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture. Retrieved from [Link]
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PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
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Sartorius. (n.d.). Sterile Cell Culture Preparation. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
PubMed. (n.d.). N-methyl-D-aspartate (NMDA) and the regulation of mitogen-activated protein kinase (MAPK) signaling pathways: a revolving neurochemical axis for therapeutic intervention?. Retrieved from [Link]
-
NCBI. (n.d.). Activation Mechanisms of the NMDA Receptor. Retrieved from [Link]
-
YouTube. (2018). How to Maintain Sterility in Cell Culture: Aseptic Techniques. Retrieved from [Link]
-
ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]
-
European Collection of Authenticated Cell Cultures. (n.d.). Cell culture and QRT PCR Gene Expression. Retrieved from [Link]
-
PubMed. (n.d.). Relief of cancer pain by glycine transporter inhibitors. Retrieved from [Link]
-
Newcastle University eTheses. (2018). Investigation of glycine transporter GLYT1 in tumour cell proliferation. Retrieved from [Link]
-
YouTube. (2016). How to analyze gene expression from cultured cells. Retrieved from [Link]
-
Illumina. (n.d.). qPCR Quantification Protocol Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
MDPI. (n.d.). Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media. Retrieved from
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
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Investigating N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine for Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the investigation of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine (hereinafter referred to as "the Compound") in the context of neurological disorder research. This guide is structured to provide a logical, scientifically-grounded framework for characterizing the compound's mechanism of action and evaluating its therapeutic potential, from initial in vitro validation to preclinical in vivo assessment.
Introduction: A Compound of Dual Pharmacological Interest
The structural architecture of this compound presents a compelling case for its investigation in neuroscience. It merges two pharmacologically significant moieties: the benzothiazole core and an N-methylglycine side chain.
-
The Benzothiazole Scaffold: Benzothiazole derivatives are recognized as privileged structures in medicinal chemistry, with numerous compounds demonstrating activity within the central nervous system (CNS).[1][2][3][4] The FDA-approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features a benzothiazole core and exerts its neuroprotective effects through a complex mechanism that includes the modulation of glutamatergic neurotransmission and inactivation of voltage-dependent sodium channels.[5][6][7][8] This precedent establishes the benzothiazole scaffold as a viable starting point for novel CNS-active agents.
-
The N-methylglycine (Sarcosine) Moiety: The N-methylglycine side chain is identical to sarcosine, an endogenous amino acid with well-documented activity at the glutamatergic synapse.[7][9] Sarcosine acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[10][11] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which in turn enhances the function of NMDA receptors.[12][13] This mechanism is particularly relevant to disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[14][15]
Given this dual-pharmacophore structure, a primary hypothesis is that the Compound will function as a modulator of glutamatergic neurotransmission, potentially via GlyT1 inhibition and direct or indirect NMDA receptor modulation. The protocols outlined below are designed to systematically test this hypothesis and explore the Compound's broader neuropharmacological profile.
Compound Profile
| Property | Data | Reference |
| IUPAC Name | This compound | [16] |
| CAS Number | 1351616-62-0 | [16] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂S | [16] |
| Molecular Weight | 291.15 g/mol | [17] |
| Predicted Boiling Point | 455.5±55.0 °C | [17] |
| Predicted Density | 1.624±0.06 g/cm³ | [17] |
Proposed Mechanism of Action: Glutamatergic Modulation
The central hypothesis is that the Compound enhances NMDA receptor-mediated neurotransmission. This could occur through two primary, non-mutually exclusive pathways: inhibition of the GlyT1 transporter, leading to increased synaptic glycine, and/or allosteric modulation of the NMDA receptor itself. Enhanced NMDA receptor function has therapeutic potential for conditions involving glutamatergic hypofunction, such as the negative and cognitive symptoms of schizophrenia.[8][15]
Caption: A phased experimental workflow for the evaluation of the target compound.
PART A: In Vitro Characterization & Target Validation
Protocol 1: Aqueous Solubility and Stability Assessment
Objective: To determine the solubility and stability of the Compound in aqueous buffers relevant to biological assays.
Rationale: Accurate determination of solubility is critical for preparing stock solutions and ensuring that observed biological effects are not confounded by compound precipitation. Stability assessment ensures the compound does not degrade under experimental conditions.
Methodology:
-
Preparation of Buffers: Prepare standard buffers such as Phosphate-Buffered Saline (PBS, pH 7.4) and Artificial Cerebrospinal Fluid (aCSF).
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the Compound to a known volume of each buffer.
-
Agitate the suspension at a controlled temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium.
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 20 minutes to pellet undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved Compound using a validated HPLC-UV method.
-
-
Stability Assessment:
-
Prepare a solution of the Compound in the desired buffer at a known concentration below its solubility limit.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound by HPLC-UV to detect any degradation.
-
Protocol 2: Neuronal Cell Line Viability and Cytotoxicity Assay
Objective: To determine the concentration range over which the Compound is non-toxic to neuronal cells.
Rationale: Establishing a therapeutic window is essential. This assay identifies the maximum concentration that can be used in subsequent cellular assays without causing primary cytotoxicity. The human neuroblastoma cell line SH-SY5Y is a common and reliable model for initial neurotoxicity screening. [18][19] Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Compound in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be kept constant and non-toxic (<0.1%). Replace the medium in the wells with the Compound-containing medium.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
Viability Assessment (MTT or Resazurin Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the conversion of the dye by metabolically active cells.
-
For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance. For Resazurin, read the fluorescence directly. [20] * Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the data to determine the CC₅₀ (50% cytotoxic concentration).
-
Protocol 3: Glycine Transporter 1 (GlyT1) Inhibition Assay
Objective: To quantify the inhibitory potency of the Compound on the GlyT1 transporter.
Rationale: This assay directly tests the primary hypothesized mechanism. A common method involves using cells stably expressing human GlyT1 and measuring the uptake of a radiolabeled substrate, such as [³H]glycine.
Methodology:
-
Cell Model: Use a cell line stably transfected with the human GlyT1 gene (e.g., MDCK-II or CHO cells). [21][22]A corresponding wild-type cell line should be used as a negative control.
-
Assay Procedure:
-
Seed the GlyT1-expressing cells into a 24- or 96-well plate and grow to confluence.
-
Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of the Compound or a known GlyT1 inhibitor (e.g., Sarcosine or ALX-5407) as a positive control. [19][21] * Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]glycine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to ensure measurement of the initial rate of transport.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of glycine uptake for each concentration of the Compound relative to the vehicle control.
-
Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Expected Outcome for an Active Compound |
| CC₅₀ | 50% Cytotoxic Concentration (from Protocol 2) | > 10 µM |
| IC₅₀ | 50% Inhibitory Concentration (from Protocol 3) | < 1 µM |
| SI | Selectivity Index (CC₅₀ / IC₅₀) | > 10 |
PART B: Cellular and Functional Validation
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if the Compound modulates NMDA receptor-mediated currents in primary neurons.
Rationale: This is the gold-standard technique for assessing direct effects on ion channel function. [23]It provides high-resolution data on whether the Compound enhances NMDA receptor activity, which is the predicted downstream consequence of GlyT1 inhibition.
Methodology:
-
Cell Preparation: Use primary hippocampal or cortical neurons cultured from embryonic rodents, or acute brain slices.
-
Recording Setup:
-
Use a whole-cell patch-clamp configuration. [24][25]The external solution should be an aCSF containing blockers for AMPA/kainate receptors (e.g., NBQX) and GABA-A receptors (e.g., picrotoxin) to isolate NMDA currents. The solution should be Mg²⁺-free to relieve the voltage-dependent block of the NMDA receptor at holding potential.
-
The internal pipette solution should have a cesium base to block potassium channels.
-
-
Experimental Procedure:
-
Obtain a stable whole-cell recording from a neuron, holding the membrane potential at -70 mV.
-
Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by puffing NMDA and glycine onto the cell or by electrical stimulation of afferent pathways.
-
Establish a stable baseline response.
-
Perfuse the Compound at a non-toxic concentration (determined in Protocol 2) into the bath and record the NMDA-mediated currents.
-
An increase in the current amplitude or a change in decay kinetics would indicate positive modulation.
-
-
Data Analysis: Measure the peak amplitude and decay time constant of the NMDA EPSCs before, during, and after application of the Compound. Perform statistical analysis to determine if the changes are significant.
Protocol 5: In Vitro Neuroprotection Assay
Objective: To assess whether the Compound can protect neurons from excitotoxicity or oxidative stress.
Rationale: Neurological disorders often involve neuronal death due to mechanisms like oxidative stress or glutamate-induced excitotoxicity. This assay evaluates the potential neuroprotective properties of the Compound. A common model uses the neurotoxin 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis in SH-SY5Y cells, mimicking aspects of Parkinson's disease pathology. [26] Methodology:
-
Cell Culture and Seeding: Culture and seed SH-SY5Y cells in 96-well plates as described in Protocol 2.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the Compound for 1-2 hours.
-
Induction of Damage: Add a neurotoxin such as 6-OHDA (e.g., 20-100 µM) or glutamate (5 mM) to the wells (excluding the negative control wells). [20][26]4. Incubation: Incubate the cells for 18-24 hours.
-
Assessment of Viability: Measure cell viability using the Resazurin or MTT assay as described in Protocol 2.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the Compound by comparing the viability of cells treated with toxin+Compound to those treated with toxin alone.
PART C: In Vivo Preclinical Assessment
Protocol 6: Rodent Pharmacokinetics (PK) and Brain Penetration
Objective: To determine the pharmacokinetic profile of the Compound and its ability to cross the blood-brain barrier (BBB).
Rationale: An effective CNS drug must achieve and maintain therapeutic concentrations in the brain. This study is a critical step before efficacy testing.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
Compound Administration: Administer a single dose of the Compound via a relevant route (e.g., intraperitoneal (i.p.) or oral (p.o.)).
-
Sample Collection: At designated time points (e.g., 15, 30, 60, 120, 240, 480 minutes), collect blood samples. At the final time point, perfuse the animals and collect the brains.
-
Sample Processing: Separate plasma from blood. Homogenize brain tissue.
-
Bioanalysis: Extract the Compound from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and AUC (Area Under the Curve). Calculate the brain-to-plasma concentration ratio to assess BBB penetration.
Protocol 7: Mouse Model of NMDA Receptor Hypofunction
Objective: To evaluate the efficacy of the Compound in a behavioral model relevant to schizophrenia.
Rationale: The NMDA receptor antagonist MK-801 (dizocilpine) is used to induce behavioral abnormalities in rodents that mimic the positive and cognitive symptoms of schizophrenia, such as hyperlocomotion and deficits in prepulse inhibition (PPI) of the acoustic startle response. [27][28]Reversal of these deficits is a common benchmark for potential antipsychotic drugs.
Methodology:
-
Animal Model: Use adult male mice (e.g., C57BL/6).
-
Behavioral Paradigm - Prepulse Inhibition (PPI):
-
Habituation: Place the mouse in a startle chamber and allow it to acclimate.
-
Drug Treatment: Administer the Compound (at a dose determined from PK studies) or vehicle, followed by a sub-chronic dose of MK-801 (e.g., 0.2 mg/kg, i.p.) or saline.
-
Testing: After a suitable absorption period, present the mouse with a series of trials: pulse-alone trials (e.g., 120 dB startle stimulus) and prepulse-pulse trials (a weak prepulse, e.g., 75-85 dB, preceding the startle pulse).
-
Measurement: Record the startle amplitude in response to each stimulus.
-
Analysis: Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. MK-801 is expected to disrupt PPI, and an effective compound should reverse this disruption. [29]3. Behavioral Paradigm - Hyperlocomotion:
-
Drug Treatment: Administer the Compound or vehicle, followed by MK-801.
-
Testing: Place the mouse in an open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes using an automated tracking system. [26] * Analysis: MK-801 typically induces hyperactivity. An effective compound is expected to attenuate this effect.
-
References
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PubMed Central. (n.d.). Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019, July 1). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
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PubMed Central. (n.d.). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. Retrieved from [Link]
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PubMed. (n.d.). Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Elucidating the Biological Activity of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust assay development cascade to characterize the biological activity of the novel compound, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. Given the absence of established biological targets for this specific molecule, this guide presents a logical, tiered approach. The strategy begins with broad phenotypic screening to identify a general area of biological impact, followed by more focused biochemical and biophysical assays to deconvolve the specific mechanism of action and identify direct molecular targets. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and trustworthiness.
Introduction: Deconstructing the Molecule for Mechanistic Clues
This compound is a synthetic compound featuring two key structural motifs: a substituted benzothiazole core and an N-methylglycine (sarcosine) side chain. To rationally design an assay strategy, we must consider the well-documented biological activities associated with these parent structures.
-
Benzothiazole Derivatives: This heterocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The specific substitutions on the benzothiazole ring are critical in determining its biological target and potency.[3]
-
N-methylglycine (Sarcosine): This endogenous amino acid is primarily known as a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[4][5] Its activity can modulate glutamatergic neurotransmission, making it a target for neuropsychiatric disorders like schizophrenia.[4][6]
This structural duality suggests that this compound could potentially act on targets within oncology, immunology, or neuroscience. Therefore, a multi-pronged initial screening approach is warranted to identify its primary sphere of biological influence.
The Assay Development Funnel: A Tiered Strategy
We propose a hierarchical workflow to systematically investigate the compound's activity. This "funnel" approach starts with broad, high-throughput screens and progressively narrows the focus to more specific, mechanism-defining assays.
Caption: A tiered workflow for characterizing novel compound activity.
Tier 1 Protocols: Broad Spectrum Activity Screening
The initial goal is to cast a wide net to detect any significant biological response. We recommend parallel screening for cytotoxic and antimicrobial effects.
Protocol 3.1: Multiplexed Cancer Cell Line Proliferation Assay (MTT/Resazurin)
This assay provides a quantitative measure of a compound's effect on cell viability and proliferation, which is a hallmark of potential anticancer activity.[7]
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT) or resazurin to a colored formazan product or a fluorescent resorufin product, respectively. The amount of product is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating: Seed a panel of cancer cell lines (see Table 1) into 96-well plates at their empirically determined optimal densities. Include a non-cancerous cell line (e.g., NIH3T3) to assess cancer selectivity.[7] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 100 µM to 0.1 µM.
-
Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
| Cell Line Panel for Initial Screening | Tissue of Origin | Rationale |
| A549 | Lung Carcinoma | Represents a common solid tumor type.[7] |
| MCF-7 | Breast Adenocarcinoma | Represents a hormone-dependent cancer.[7] |
| HT-29 | Colorectal Adenocarcinoma | Represents a gastrointestinal cancer.[7] |
| C6 | Rat Brain Glioma | A common model for brain tumors.[7] |
| NIH3T3 | Mouse Embryo Fibroblast | Non-cancerous control for selectivity assessment.[7] |
Tier 2 Protocols: Elucidating the Mechanism of Action
If Tier 1 assays yield a "hit" (e.g., potent cytotoxicity against cancer cells), the next step is to investigate how the compound works.
Protocol 4.1: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Principle: A key hallmark of apoptosis is the activation of executioner caspases 3 and 7. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.
Step-by-Step Methodology:
-
Cell Treatment: Plate and treat a sensitive cell line (identified in Protocol 3.1) in a 96-well white-walled plate as described previously. Use a known apoptosis inducer (e.g., staurosporine) as a positive control. Incubate for 24-48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours in the dark.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Protocol 4.2: Glycine Transporter (GlyT1) Inhibition Assay
Given the N-methylglycine moiety, assessing GlyT1 inhibition is a logical step, particularly if neuroactivity is suspected.
Principle: This assay measures the uptake of radiolabeled glycine ([³H]glycine) into cells expressing GlyT1. An inhibitor will reduce the amount of radioactivity accumulated inside the cells.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells). Plate in a 96-well plate and grow to confluence.
-
Compound Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compound and a known GlyT1 inhibitor (e.g., Sarcosine) for 15 minutes at room temperature.
-
Uptake Initiation: Add a solution containing a mixture of unlabeled glycine and [³H]glycine to each well to initiate the uptake reaction.
-
Uptake Termination: After a defined period (e.g., 10 minutes), rapidly wash the cells with ice-cold KRH buffer to stop the uptake.
-
Cell Lysis & Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the compound by plotting the percentage of inhibition against the compound concentration.
Caption: Simplified NMDA receptor activation pathway.
Tier 3 Protocols: Direct Target Engagement and Validation
Once a putative target or pathway has been identified, it is crucial to confirm direct physical interaction between the compound and its target protein.
Protocol 5.1: Thermal Shift Assay (TSA)
Principle: The binding of a small molecule ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.
Step-by-Step Methodology:
-
Protein & Compound Prep: Purify the recombinant putative target protein. Prepare a dilution series of the test compound.
-
Reaction Setup: In a 96-well PCR plate, mix the protein, a fluorescent dye (e.g., SYPRO Orange), and the compound dilutions in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
Data Acquisition: Monitor the fluorescence at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve represents the Tm. A significant positive shift in Tm in the presence of the compound indicates direct binding.
Assay Validation and Trustworthiness
To ensure the reliability of any developed assay, particularly for high-throughput screening, key performance metrics must be evaluated.
-
Z'-Factor: This statistical parameter reflects the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. It is calculated using positive and negative controls.
-
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
-
Signal-to-Background (S/B) Ratio: A high S/B ratio is essential for a robust assay. It is calculated as the mean signal of the positive control divided by the mean signal of the negative control.
-
Reproducibility: Assays should be repeated on different days with different batches of reagents to ensure inter-assay and intra-assay reproducibility.
By following this structured, multi-tiered approach, researchers can systematically de-orphanize this compound, moving from a broad understanding of its biological effects to a precise identification of its molecular target and mechanism of action, thereby paving the way for its further development as a potential therapeutic agent.
References
- Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. (n.d.). ProQuest.
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). Minerva Biotechnology and Biomolecular Research.
- Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (n.d.). SLAS DISCOVERY: Advancing the Science of Drug Discovery.
- Assay Development and Small Molecule Screens for Inhibitors of an RNA Binding Protein Implicated in Hematologic Malignancies. (2022). Blood.
- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023). IJCRT.org.
- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). MDPI.
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). PMC - NIH.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PMC - PubMed Central.
- Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. (n.d.). PubMed.
- Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. (n.d.). ResearchGate.
- Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials. (n.d.). PubMed.
- Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. (n.d.). MDPI.
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- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antimicrobial Potential of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine: A Guide for Researchers
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Benzothiazoles
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] Among the various heterocyclic compounds explored for their therapeutic potential, benzothiazole derivatives have emerged as a promising class of antimicrobial agents.[3][4] Their diverse biological activities are attributed to the versatile benzothiazole scaffold, which can be readily functionalized to interact with various microbial targets.[3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific benzothiazole derivative, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine, as a potential antimicrobial agent. While specific antimicrobial data for this compound is not yet extensively published, the protocols and methodologies detailed herein are based on established, standardized procedures for the assessment of novel antimicrobial candidates and are designed to provide a robust framework for its investigation.[6][7]
The Target Compound: this compound
Chemical Structure:
-
Molecular Formula: C₁₀H₈Cl₂N₂O₂S
-
CAS Number: 1351616-62-0
The structure of this compound combines the core benzothiazole moiety with a methylglycine side chain. The dichloro-substitution on the benzene ring may enhance its antimicrobial properties, a common strategy in medicinal chemistry to modulate the electronic and lipophilic character of a molecule.
Proposed Mechanism of Action: Insights from Benzothiazole Derivatives
While the precise mechanism of action for this compound is yet to be elucidated, the broader class of benzothiazole derivatives has been shown to exert their antimicrobial effects through various pathways.[1][2] These include the inhibition of essential bacterial enzymes such as:
-
DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death.[1][5]
-
Dihydropteroate Synthase (DHPS): An enzyme involved in the folic acid synthesis pathway, which is essential for bacterial growth.[1][2]
-
Peptide Deformylase: This enzyme is involved in bacterial protein synthesis.[1][2]
-
Uridine Diphosphate-N-acetyl-enolpyruvyl-glucosamine Reductase (MurB): An enzyme critical for the synthesis of the bacterial cell wall.[1][5]
Further investigation into the specific molecular targets of this compound will be a critical step in its development as a therapeutic agent.
Experimental Protocols for Antimicrobial Evaluation
The following protocols provide a structured approach to assessing the in vitro antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[7]
Workflow for MIC Determination
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.
-
Rationale: A high concentration stock solution minimizes the volume of solvent added to the test wells, thereby reducing potential solvent-induced toxicity to the microorganisms.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
Rationale: Serial dilution creates a logarithmic concentration gradient of the test compound, allowing for the determination of the MIC over a wide range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Rationale: Standardization of the inoculum density is critical for the reproducibility of MIC results.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Rationale: Incubation allows for sufficient time for bacterial growth in the presence of the antimicrobial agent.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Rationale: The absence of turbidity or a significant reduction in OD compared to the growth control indicates inhibition of bacterial growth.
-
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Antibiotic |
| Staphylococcus aureus ATCC 29213 | [Insert Value] | [Insert Value] |
| Escherichia coli ATCC 25922 | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa ATCC 27853 | [Insert Value] | [Insert Value] |
| Enterococcus faecalis ATCC 29212 | [Insert Value] | [Insert Value] |
Protocol 2: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8]
Workflow for Time-Kill Kinetic Assay
Caption: Workflow for Time-Kill Kinetic Assay.
Step-by-Step Methodology:
-
Preparation of Inoculum and Test Compound:
-
Prepare a standardized bacterial suspension as described in the MIC protocol.
-
Prepare solutions of this compound in CAMHB at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC value.
-
Include a growth control (no compound).
-
-
Assay Procedure:
-
Inoculate each test solution with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a defined volume of each dilution onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[8]
-
A bacteriostatic effect is characterized by a minimal change in CFU/mL over time compared to the initial inoculum.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Conclusion and Future Directions
The protocols outlined in this guide provide a foundational framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. A promising candidate would exhibit low MIC values against a broad spectrum of clinically relevant pathogens, demonstrate bactericidal activity in time-kill assays, and have a high IC₅₀ in cytotoxicity assays, indicating a favorable therapeutic index.
Further research should focus on elucidating the specific mechanism of action, evaluating efficacy in in vivo models of infection, and exploring structure-activity relationships through the synthesis and testing of related analogues. The systematic application of these methodologies will be instrumental in determining the true potential of this compound in the ongoing fight against antimicrobial resistance.
References
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
-
Antimicrobial activity of benzothiazole derivatives. ResearchGate. [Link]
-
Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Medicinal Chemistry. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research. [Link]
-
Guidelines for evaluating new antimicrobial agents. The Journal of Infectious Diseases. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
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- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening with N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine for Modulator Discovery
I. Introduction: Unveiling a Novel Chemical Scaffold for Neuromodulation
The intricate network of neurotransmission presents a vast landscape for the discovery of novel therapeutics. Among the key regulators of synaptic activity are neurotransmitter transporters, which meticulously control the concentration and duration of neurotransmitters in the synaptic cleft. The glycine transporter type 1 (GlyT1) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, by modulating glutamatergic neurotransmission through its influence on the co-agonist glycine at N-methyl-D-aspartate (NMDA) receptors.[1][2]
This document provides a comprehensive guide to the application of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine, a novel small molecule, in high-throughput screening (HTS) campaigns aimed at identifying modulators of a hypothetical CNS target. The core structure of this compound, featuring an N-methylglycine (sarcosine) moiety, suggests a potential interaction with glycine binding sites, making it an intriguing candidate for screening against targets such as GlyT1.[1][3] The benzothiazole scaffold, a privileged structure in medicinal chemistry, offers a unique chemical space for exploring novel biological activities.[4][5]
These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental design and data interpretation. Our objective is to equip investigators with the necessary tools to robustly screen and identify novel modulators, fostering the advancement of next-generation therapeutics.
II. Postulated Mechanism of Action and Biological Target
For the purpose of this guide, we will postulate that this compound acts as a modulator of the glycine transporter type 1 (GlyT1). The N-methylglycine (sarcosine) component is a known competitive inhibitor of GlyT1.[1][2] By inhibiting GlyT1, the reuptake of glycine from the synaptic cleft is reduced, leading to an increase in extracellular glycine concentrations. This, in turn, enhances the activation of NMDA receptors, where glycine acts as an essential co-agonist.
Caption: Postulated mechanism of action at a glutamatergic synapse.
III. High-Throughput Screening Workflow
The successful execution of a high-throughput screening campaign hinges on a well-defined and validated workflow.[6][7] The following diagram outlines the key stages of our proposed HTS process, from initial assay development to hit validation.
Caption: A typical workflow for a high-throughput screening campaign.
IV. Experimental Protocols
A. Assay Principle: Fluorescent Glycine Uptake Assay
This protocol describes a cell-based, fluorescence-based assay to measure the inhibition of GlyT1. The assay utilizes a fluorescently labeled glycine analog that is a substrate for GlyT1. In the absence of an inhibitor, the fluorescent substrate is transported into cells overexpressing GlyT1, leading to an increase in intracellular fluorescence. In the presence of an inhibitor, such as our test compound, this transport is blocked, resulting in a lower intracellular fluorescence signal.
B. Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HEK293 cells stably expressing human GlyT1 | ATCC (or custom) | - |
| DMEM, high glucose, GlutaMAX™ Supplement | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS), qualified | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher | 31985062 |
| Fluorescent Glycine Analog | Custom Synthesis | - |
| This compound | - | 1351616-62-0[8] |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| 384-well black, clear-bottom assay plates | Corning | 3712 |
C. Step-by-Step Protocol: Primary HTS
-
Cell Culture and Plating:
-
Culture HEK293-hGlyT1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation buffer.
-
Resuspend cells in Opti-MEM to a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plates for 2-4 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For the primary screen, create a 20 µM working solution of the test compound in assay buffer (e.g., HBSS). This will result in a final assay concentration of 10 µM.
-
Using an automated liquid handler, add 20 µL of the compound working solution to the appropriate wells.
-
For control wells:
-
Negative Control (0% inhibition): Add 20 µL of assay buffer with 0.1% DMSO.
-
Positive Control (100% inhibition): Add 20 µL of a known GlyT1 inhibitor (e.g., Sarcosine at a high concentration) in assay buffer.
-
-
Incubate the plate for 15 minutes at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Prepare a 2X working solution of the fluorescent glycine analog in assay buffer.
-
Add 40 µL of the substrate solution to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
D. Data Analysis and Hit Selection
-
Normalization and Quality Control:
-
The quality of the HTS assay is assessed using the Z'-factor, which should be consistently > 0.5 for a robust assay.[7][9]
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the positive and negative controls.
-
-
-
Hit Identification:
-
Calculate the percent inhibition for each test compound:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative control wells.
-
V. Hit Validation and Further Steps
Following the primary screen, a rigorous hit validation cascade is crucial to eliminate false positives and confirm the activity of genuine hits.[10][11]
-
Hit Confirmation: Re-test the initial hits under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Perform a dose-response curve for confirmed hits to determine their potency (IC50).
-
Counter-Screening: Employ orthogonal assays to rule out non-specific mechanisms of inhibition, such as compound autofluorescence or cytotoxicity.[10] A cytotoxicity assay (e.g., CellTiter-Glo®) should be run in parallel.
-
Preliminary Structure-Activity Relationship (SAR): Analyze the chemical structures of the validated hits to identify common scaffolds and functional groups that contribute to activity, guiding the next steps in medicinal chemistry.[7]
VI. Trustworthiness and Self-Validation
The protocols outlined in this document are designed to be self-validating systems. The inclusion of appropriate positive and negative controls on every assay plate is fundamental to ensuring data quality and reliability.[6] The Z'-factor serves as a critical metric for assay performance, and plates not meeting the acceptance criteria (Z' > 0.5) should be repeated. Furthermore, the multi-tiered hit validation process, including orthogonal assays, is essential for building confidence in the identified active compounds and ensuring that they are genuine modulators of the target.
VII. References
-
Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1088, Sarcosine. [Link]
-
Wikipedia. High-throughput screening. [Link]
-
ChemBK. This compound. [Link]
-
National Center for Biotechnology Information. HTS Assay Validation. [Link]
-
Ahlin, A., et al. (2017). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. PLoS ONE, 12(1), e0170314. [Link]
-
BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]
-
Gao, K., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Chemical Science, 12(21), 7264-7272. [Link]
-
Zhang, L., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 245-65. [Link]
-
Lo, D. C., et al. (2015). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 16(12), 29479-29497. [Link]
-
Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 55(5), 452-6. [Link]
-
Technology Networks. High-Throughput Screening in Drug Discovery Explained. [Link]
-
ResearchGate. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. [Link]
-
Ayimbila, S. T., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 12, e16801. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 771620, 4-Amino-5-chloro-2,1,3-benzothiadiazole. [Link]
-
MDPI. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. [Link]
-
Dove Medical Press. Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. [Link]
-
ScienceDirect. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]
-
Sygnature Discovery. High Throughput Drug Screening. [Link]
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- 3. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
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Application Notes & Protocols: In Vivo Characterization of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine in Mouse Models
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine is a novel chemical entity featuring two key pharmacophores: a substituted benzothiazole ring and an N-methylglycine (sarcosine) moiety. While direct in vivo data for this specific molecule is not yet established, its structural components provide a strong basis for hypothesizing its mechanism of action and guiding its preclinical evaluation.
-
The Benzothiazole Scaffold: Benzothiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The dichloro-substitution on the benzene ring may further enhance its potency or modulate its pharmacokinetic properties.
-
The N-methylglycine (Sarcosine) Moiety: Sarcosine is an endogenous amino acid that acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1).[5][6] Inhibition of GlyT1 increases synaptic levels of glycine, which in turn acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function has been a key strategy in therapeutic development for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[6][7][8]
This guide, therefore, is built upon the primary hypothesis that this compound acts as a modulator of glutamatergic neurotransmission via the NMDA receptor, making it a candidate for central nervous system (CNS) disorders. The following protocols are designed to systematically evaluate its in vivo tolerability, pharmacokinetic profile, and efficacy in a validated mouse model of NMDA receptor hypofunction. This represents an exploratory, hypothesis-generating phase of preclinical research.[9][10]
Hypothesized Signaling Pathway
The proposed mechanism centers on the modulation of the NMDA receptor, a key ionotropic glutamate receptor critical for synaptic plasticity, learning, and memory.
Pre-procedural Planning and Study Design
Effective preclinical research requires meticulous planning to ensure ethical animal use and the generation of reproducible, high-quality data.[10][11] This phase is crucial for defining the study's objectives and methodology before any experimental work begins.
Animal Model Selection
For initial exploratory studies, standard inbred mouse strains such as C57BL/6 are recommended due to their genetic homogeneity and extensive use in behavioral and pharmacokinetic research, providing a wealth of baseline data.[12][13] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established animal welfare guidelines.[11]
Compound Formulation and Administration
-
Objective: To prepare a stable, homogenous, and administrable formulation of the test compound.
-
Protocol:
-
Solubility Testing: Determine the solubility of this compound in common biocompatible solvents (e.g., sterile water, saline, DMSO, Tween 80, PEG400).
-
Vehicle Selection: A common starting vehicle for CNS compounds is a suspension in 0.5% methylcellulose with 0.1% Tween 80 in sterile water. If solubility is an issue, a solution using up to 10% DMSO, 40% PEG400, and 50% saline can be tested, although potential vehicle effects must be controlled for.
-
Formulation Preparation: Prepare the formulation fresh daily. If a suspension, ensure it is continuously stirred during dosing to maintain homogeneity.
-
Route of Administration: Oral gavage (PO) and intraperitoneal (IP) injection are the most common routes for initial screening. The choice will depend on the compound's properties and the desired pharmacokinetic profile.
-
Power Analysis and Group Size Determination
The number of animals required is a critical ethical and scientific consideration.[10] For initial tolerability and pharmacokinetic studies, smaller group sizes (n=3-5 per group) are often sufficient. For efficacy studies, a power analysis should be conducted based on expected effect sizes from similar compounds or pilot data. An accepted standard for many studies is to aim for a 10% change in a given endpoint with 80% power and a Type I error rate of 0.05.[14]
Phase 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Studies
The initial in vivo evaluation must establish the safety profile and basic pharmacokinetic parameters of the compound. This data is essential for selecting appropriate doses for subsequent efficacy studies.
Single Ascending Dose (SAD) MTD Study
-
Objective: To determine the maximum tolerated dose and identify potential acute toxicities.
-
Protocol:
-
Animal Allocation: Assign male C57BL/6 mice (8-10 weeks old) to groups (n=3 per group), including a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose range may be informed by any available in vitro potency data.
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP or PO).
-
Monitoring: Observe animals continuously for the first 4 hours, and then at regular intervals for up to 72 hours. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) and body weight.
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity.
-
Preliminary Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, and elimination profile of the compound after a single dose.[15][16]
-
Protocol:
-
Animal Allocation: Assign male C57BL/6 mice to groups (n=3 per time point).
-
Dosing: Administer a single, well-tolerated dose (e.g., 30 mg/kg) via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., PO).
-
Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
-
| Parameter | Description | Route |
| Cmax | Maximum plasma concentration | IV, PO |
| Tmax | Time to reach Cmax | PO |
| AUC(0-t) | Area under the plasma concentration-time curve | IV, PO |
| t½ | Terminal half-life | IV, PO |
| CL | Clearance | IV |
| Vdss | Volume of distribution at steady state | IV |
| F% | Absolute oral bioavailability | PO |
Phase 2: Pharmacodynamic (PD) and Efficacy Studies
Once a safe and effective dose range is established, the next phase is to test the compound's efficacy in a relevant disease model. Based on our hypothesis, a model of NMDA receptor hypofunction is appropriate.
Experimental Workflow: MK-801 Induced Hyperlocomotion Model
The non-competitive NMDA receptor antagonist MK-801 (dizocilpine) induces hyperlocomotion in rodents, a behavior that can be reversed by compounds that enhance NMDA receptor function. This model serves as an excellent initial screen for pharmacodynamic effects.[7][17]
Detailed Protocol: MK-801 Reversal Study
-
Objective: To assess if this compound can reverse MK-801-induced hyperlocomotor activity.
-
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Test compound and vehicle
-
MK-801 (0.2 mg/kg in sterile saline)
-
Open-field arenas equipped with automated activity monitoring systems
-
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Pre-treatment: Administer the test compound at various doses (e.g., 10, 30, 100 mg/kg, PO) or vehicle 60 minutes prior to the MK-801 challenge.
-
Habituation: Place mice individually into the open-field arenas and allow them to habituate for 30 minutes.
-
Challenge: At T=0, remove mice, administer MK-801 (0.2 mg/kg, IP) or saline, and immediately return them to the arenas.
-
Recording: Record locomotor activity (total distance traveled, rearing, etc.) for 60 minutes using the automated system.
-
Data Analysis: Analyze the total distance traveled using a one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).
-
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) | % Reversal of MK-801 Effect |
| Vehicle + Saline | - | 10 | 1500 ± 120 | N/A |
| Vehicle + MK-801 | 0.2 | 10 | 8500 ± 550 | 0% |
| Compound + MK-801 | 10 | 10 | 6800 ± 480 | Calculate |
| Compound + MK-801 | 30 | 10 | 4200 ± 390 | Calculate |
| Compound + MK-801 | 100 | 10 | 2100 ± 250 | Calculate |
% Reversal = [ (MK801_mean - Compound_mean) / (MK801_mean - Saline_mean) ] * 100
Concluding Remarks and Future Directions
The protocols outlined in this document provide a foundational framework for the initial in vivo characterization of this compound. Successful completion of these studies will establish a preliminary safety and pharmacokinetic profile and provide proof-of-concept for its hypothesized mechanism of action.
Positive results, particularly in the MK-801 reversal model, would warrant progression to more complex behavioral assays relevant to schizophrenia or other CNS disorders, such as tests for cognitive deficits (e.g., Novel Object Recognition, Morris Water Maze) or negative symptoms.[18] Further studies should also include female mice to investigate potential sex-dependent effects.[14] Ultimately, these carefully designed preclinical studies are a mandatory and critical step in the translational pathway from a novel compound to a potential therapeutic.[9][13]
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National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
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Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258. Retrieved from [Link]
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Webster, S. J., et al. (2021). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Molecular Neurodegeneration, 16(1), 14. Retrieved from [Link]
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BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
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Hidayat, R., & Wulandari, P. (2021). Preclinical Test Methods with Animal Mouse and Rats Biomedical Research: Technical Guideline. Bioscientia Medicina: Journal of Biomedicine & Translational Research, 5(2), 218-227. Retrieved from [Link]
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Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775–790. Retrieved from [Link]
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Hoffman, J. M., & Plotsky, P. M. (Eds.). (2016). Mouse Models for Drug Discovery: Methods and Protocols. Springer. Retrieved from [Link]
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Richardson, A., et al. (2023). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and Disease, 14(6), 2003–2018. Retrieved from [Link]
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Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]
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Herfert, K., et al. (2022). Animal Models of Alzheimer’s Disease Evaluated with [11C]Pittsburg Compound B. International Journal of Molecular Sciences, 23(21), 13347. Retrieved from [Link]
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Sutton, S. C. (2014). Introduction to Pharmacokinetics and Pharmacodynamics. In AAPS Introductions in the Pharmaceutical Sciences. AAPS Press. Retrieved from [Link]
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Siddiqui, N., et al. (2013). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 29(2), 589-596. Retrieved from [Link]
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Strasser, A., et al. (2020). Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials. Journal of Psychopharmacology, 34(5), 485-497. Retrieved from [Link]
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Al-Ghanayem, A. A., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 18(5), 1073-1083. Retrieved from [Link]
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Hsiao, Y. T., et al. (2024). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International Journal of Molecular Sciences, 25(22), 13881. Retrieved from [Link]
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Kumar, A., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 220-229. Retrieved from [Link]
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Lane, H. Y., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 55(7), 652-657. Retrieved from [Link]
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Hsiao, Y. T., et al. (2024). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine in NMDA Receptor Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Modulator for Probing NMDA Receptor Function
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and chronic pain.[3][4][5] The NMDA receptor possesses multiple modulatory sites, with the glycine co-agonist binding site on the GluN1 subunit being a key target for therapeutic intervention.[2][4][6] Molecules that positively modulate this site can enhance NMDA receptor function, offering a promising strategy for conditions associated with receptor hypofunction.[4][7]
This document provides detailed application notes and protocols for the use of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine (hereafter referred to as Compound X), a novel investigational molecule. Based on its structural similarity to sarcosine (N-methylglycine), a known glycine transporter-1 (GlyT1) inhibitor and NMDA receptor co-agonist, Compound X is hypothesized to act as a positive modulator of the NMDA receptor at the glycine binding site.[8][9][10] The addition of the dichlorobenzothiazole moiety may confer unique properties such as increased potency, selectivity, or altered pharmacokinetic profile.
These guidelines are designed to provide researchers with the foundational knowledge and detailed methodologies to effectively characterize the modulatory effects of Compound X on NMDA receptor activity in vitro.
Mechanism of Action: A Hypothesis-Driven Approach
Activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the glycine modulatory site on the GluN1 subunit.[2][4][11] This dual requirement, coupled with the need for membrane depolarization to relieve a magnesium block in the ion channel, makes the NMDA receptor a sophisticated coincidence detector.
Compound X, as a derivative of N-methylglycine, is presumed to enhance NMDA receptor function through one or both of the following mechanisms:
-
Direct Co-agonism: Compound X may act as a direct agonist or partial agonist at the glycine binding site on the GluN1 subunit, thereby promoting channel opening in the presence of glutamate.
-
Glycine Transporter Inhibition: Similar to its parent compound sarcosine, Compound X might inhibit the glycine transporter 1 (GlyT1), leading to an increase in synaptic glycine concentrations and subsequently enhancing NMDA receptor activation.[10]
The following experimental protocols are designed to elucidate the precise mechanism and functional consequences of Compound X's interaction with the NMDA receptor.
Experimental Protocols for Characterizing Compound X
Protocol 1: In Vitro Characterization of NMDA Receptor Modulation using Patch-Clamp Electrophysiology
Objective: To determine the effect of Compound X on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems. This technique allows for the direct measurement of ion channel function.[12][13]
Rationale: Whole-cell patch-clamp electrophysiology provides high-resolution data on the kinetics and amplitude of ion channel currents, making it the gold standard for characterizing ion channel modulators.[14] By isolating NMDA receptor currents, we can directly assess the potentiation or inhibition caused by Compound X.
Experimental Workflow:
Figure 1: Workflow for Patch-Clamp Electrophysiology.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture primary hippocampal or cortical neurons, or HEK293 cells stably or transiently expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Plate cells onto glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Solutions:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, 0.001 glycine, 0.001 strychnine, pH 7.4. The low glycine concentration is crucial for observing potentiation by a co-agonist.
-
Internal Solution (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Continuously perfuse with the external solution.
-
Using a glass micropipette filled with the internal solution, establish a gigaseal and then a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and a low concentration of glycine (e.g., 1 µM) to elicit a baseline NMDA receptor-mediated current.[15]
-
Co-apply varying concentrations of Compound X with the NMDA/glycine solution to determine its effect on the current amplitude and kinetics.
-
To isolate NMDA receptor currents, include antagonists for AMPA/kainate receptors (e.g., CNQX) and voltage-gated sodium and potassium channels in the external solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of Compound X.
-
Plot the percentage increase in current as a function of Compound X concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (concentration for 50% of maximal effect) to quantify the potency of Compound X.
-
Expected Outcomes and Interpretation:
| Parameter | Expected Outcome with Positive Modulator | Interpretation |
| Peak Current Amplitude | Dose-dependent increase | Compound X enhances NMDA receptor channel opening. |
| EC₅₀ | A quantifiable value | Indicates the potency of Compound X. |
| Current Kinetics | Potential alteration in decay time | May suggest an effect on receptor desensitization. |
Protocol 2: High-Throughput Screening using a Calcium Flux Assay
Objective: To assess the modulatory activity of Compound X on NMDA receptor-mediated calcium influx in a high-throughput format.
Rationale: NMDA receptors are highly permeable to calcium ions (Ca²⁺).[16][17] Changes in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust and scalable method for screening compound libraries and performing initial dose-response studies.[1][3][18]
Experimental Workflow:
Figure 2: Workflow for Calcium Flux Assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate primary neurons or HEK293 cells expressing NMDA receptors in a 96- or 384-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.
-
Remove the culture medium and incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C.[19]
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with Mg²⁺-free buffer) to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.
-
Record the baseline fluorescence for a short period.
-
Add varying concentrations of Compound X to the wells.
-
After a brief incubation, add a solution of NMDA and a sub-saturating concentration of glycine to stimulate the receptors.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340 nm and 380 nm).[16]
-
Quantify the peak fluorescence change in response to NMDA/glycine stimulation in the presence and absence of Compound X.
-
Normalize the data to the baseline and plot the response as a function of Compound X concentration to determine the EC₅₀.
-
Expected Outcomes and Interpretation:
| Parameter | Expected Outcome with Positive Modulator | Interpretation |
| Fluorescence Intensity | Dose-dependent increase in the peak fluorescence response | Compound X enhances NMDA receptor-mediated calcium influx. |
| EC₅₀ | A quantifiable value from the dose-response curve | Indicates the potency of Compound X in this assay format. |
Protocol 3: Radioligand Binding Assay for the Glycine Binding Site
Objective: To determine if Compound X directly interacts with the glycine binding site of the NMDA receptor and to measure its binding affinity.
Rationale: Competitive binding assays using a radiolabeled ligand specific for the glycine binding site can reveal whether a test compound binds to the same site and with what affinity.[20] This is a crucial experiment to differentiate between direct co-agonism and other modulatory mechanisms.
Experimental Workflow:
Figure 3: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Dissect and homogenize rat forebrain tissue in a cold buffer.
-
Perform a series of centrifugation and resuspension steps to isolate a crude synaptic membrane fraction.[20]
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled glycine site ligand (e.g., [³H]glycine or a more specific antagonist like [³H]MDL 105,519), and a range of concentrations of unlabeled Compound X.[20]
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known glycine site ligand, e.g., unlabeled glycine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Compound X concentration to generate a competition curve.
-
Calculate the IC₅₀ (concentration of Compound X that inhibits 50% of specific binding) from the competition curve.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Expected Outcomes and Interpretation:
| Parameter | Expected Outcome for a Glycine Site Ligand | Interpretation |
| Specific Binding | Dose-dependent displacement of the radioligand | Compound X binds to the glycine modulatory site of the NMDA receptor. |
| Ki Value | A quantifiable value | Represents the binding affinity of Compound X for the glycine site. A lower Ki indicates higher affinity. |
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound (Compound X) as a novel modulator of the NMDA receptor. By employing a combination of electrophysiology, calcium imaging, and radioligand binding assays, researchers can elucidate its mechanism of action, potency, and binding affinity. These studies will be instrumental in determining the potential of Compound X as a valuable research tool for probing NMDA receptor function and as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.
References
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Muñoz-Torrero, D. (Ed.). (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In Methods in Neurodegenerative Disease Drug Discovery. Humana Press. Available at: [Link]
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Lin, C. H., & Lane, H. Y. (2019). Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. Frontiers in Psychiatry, 10, 37. Available at: [Link]
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Thayer, S. A. (2016). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. In NMDA Receptors: Methods and Protocols (pp. 137-149). Humana Press. Available at: [Link]
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Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160. Available at: [Link]
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JoVE. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview [Video]. YouTube. Available at: [Link]
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Chen, K. C., & Lio, Y. C. (2023). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. International Journal of Molecular Sciences, 24(11), 9499. Available at: [Link]
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Acker, T. M., Yuan, H., & Traynelis, S. F. (2012). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current pharmaceutical design, 18(22), 3194–3204. Available at: [Link]
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Wollmuth, L. P., & Sobolevsky, A. I. (2012). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. In Ion Channels: Methods and Protocols (pp. 231-247). Humana Press. Available at: [Link]
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Lozovaya, N., & Tyzio, R. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Methods in molecular biology (Clifton, N.J.), 1677, 231–239. Available at: [Link]
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Hansen, K. B., & Traynelis, S. F. (2011). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS chemical neuroscience, 2(12), 728–736. Available at: [Link]
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Zhang, H. X., & Czéh, B. (2008). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Neuropharmacology, 54(1), 131–139. Available at: [Link]
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Tsai, M. C., & Kao, H. Y. (2020). Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. International journal of molecular sciences, 21(21), 8089. Available at: [Link]
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Lane, H. Y., & Lin, C. H. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological psychiatry, 55(7), 749–753. Available at: [Link]
-
Li, Y., & Wang, J. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (Basel, Switzerland), 22(3), 478. Available at: [Link]
-
Kumar, A., & Kumar, R. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of the Serbian Chemical Society, 82(3), 225-247. Available at: [Link]
-
Lane, H. Y., & Lin, C. H. (2008). Sarcosine (N-methylglycine) Treatment for Acute Schizophrenia: A Randomized, Double-Blind Study. The Canadian journal of psychiatry. Revue canadienne de psychiatrie, 53(1), 38–46. Available at: [Link]
-
Malik, J. K., & Kumar, S. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
-
Bradshaw, T. D., & Stevens, M. F. (2006). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Molecular cancer therapeutics, 5(10), 2536–2545. Available at: [Link]
-
Wille, S., & Gulyás, B. (2018). Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist. Synapse (New York, N.Y.), 72(10), e22055. Available at: [Link]
Sources
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- 4. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 5. Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Welcome to the technical support guide for the synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to improve your synthetic yield and purity. Our approach is built on explaining the causal relationships behind experimental choices, ensuring you not only follow a protocol but also understand the critical parameters for success.
Synthesis Overview: A Recommended Pathway
The synthesis of the target compound is most reliably achieved through a two-stage process: first, the construction of the 2-amino-4,6-dichlorobenzothiazole core, followed by a stepwise N-alkylation. This pathway is designed to control selectivity and minimize the formation of complex side products.
Caption: Recommended two-stage synthetic workflow.
Troubleshooting Guide & Synthesis Optimization
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is critically low after the N-alkylation steps. What are the most likely causes and how can I fix them?
A1: Low yield in this synthesis is a frequent challenge, typically stemming from a combination of poor nucleophilicity of the 2-aminobenzothiazole and competing side reactions. The electron-withdrawing nature of the benzothiazole ring system, compounded by the two chloro-substituents, significantly reduces the nucleophilic character of the exocyclic amino group.
Primary Causes & Solutions:
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Incomplete First Alkylation (Glycinate Addition): The initial reaction with ethyl bromoacetate can be sluggish.
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Causality: The primary amine is a relatively weak nucleophile. A base that is too weak will not sufficiently deprotonate the amine to enhance its reactivity, while a base that is too strong can promote unwanted side reactions.
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Solution: Use a non-nucleophilic base of moderate strength. Potassium carbonate (K₂CO₃) is often a good starting point. If the reaction is still slow, switching to a stronger base like sodium hydride (NaH) may be necessary, but this must be done with caution at low temperatures (0 °C) to control reactivity. Ensure anhydrous conditions, as water will quench NaH.
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Formation of Dialkylated Byproduct: A common side reaction involves two molecules of the 2-aminobenzothiazole reacting with one molecule of ethyl bromoacetate.
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Causality: This occurs if the mono-alkylated product is deprotonated and acts as a nucleophile itself.
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Solution: Use a slight excess (1.1-1.2 equivalents) of the 2-aminobenzothiazole relative to ethyl bromoacetate to favor the formation of the mono-alkylated product. Monitor the reaction closely by TLC and stop it once the starting amine is consumed.
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Over-methylation: During the second alkylation step, reaction at other sites or decomposition can occur if conditions are too harsh.
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Causality: The secondary amine intermediate is more nucleophilic than the starting primary amine. However, strong bases and high temperatures can lead to undesired reactions.
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Solution: For the methylation step, a strong base like sodium hydride (NaH) is typically required to deprotonate the secondary amine. The reaction should be performed at 0 °C before slowly warming to room temperature. Use of a less reactive methylating agent than methyl iodide, such as dimethyl sulfate, can sometimes provide better control, but requires careful handling due to its toxicity.
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Caption: Decision tree for troubleshooting low yield.
Q2: The final saponification step to yield the carboxylic acid is not clean and gives a poor recovery. What are the best practices for this hydrolysis?
A2: The saponification of the ethyl ester is a critical final step that can suffer from incomplete reaction or product degradation.
Primary Causes & Solutions:
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Steric Hindrance: The ester group is sterically hindered by the bulky benzothiazole substituent, slowing down the rate of hydrolysis.
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Causality: The hydroxide ion must be able to access the electrophilic carbonyl carbon. The surrounding groups impede this approach.
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Solution: Use a stronger nucleophile or more forcing conditions. Lithium hydroxide (LiOH) is generally more effective than NaOH or KOH for hindered esters. Running the reaction in a mixture of THF and water improves the solubility of the organic substrate, increasing the reaction rate. Gentle heating (40-50 °C) can also be employed, but should be monitored to prevent degradation.
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-
Product Degradation: The benzothiazole ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures.
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Causality: Strong base and high heat can lead to unwanted cleavage of the heterocyclic ring.
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Solution: Perform the hydrolysis at room temperature or with minimal heat. Monitor the reaction by TLC until the starting ester is consumed, then immediately proceed to workup. Do not leave the reaction stirring for extended periods (e.g., overnight) without confirming it is necessary.
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Difficult Workup: The final carboxylate salt can be highly soluble in water, leading to poor recovery during extraction.
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Causality: The product is amphiphilic, containing both a large organic part and an ionic carboxylate group.
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Solution: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with dilute HCl (e.g., 1M HCl) to a pH of 3-4.[1] This will protonate the carboxylate, making the final product less water-soluble. Extract the product with a suitable organic solvent like ethyl acetate. If emulsions form, adding brine can help break them.
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Frequently Asked Questions (FAQs)
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FAQ 1: What is a reliable method for synthesizing the 2-amino-4,6-dichlorobenzothiazole starting material? The classical and reliable method is the reaction of 3,5-dichloroaniline with potassium thiocyanate in the presence of bromine in an acidic solvent like glacial acetic acid.[2][3] The reaction proceeds via electrophilic thiocyanation of the aniline followed by intramolecular cyclization. Careful control of the bromine addition at low temperature is crucial to avoid over-bromination and other side reactions.
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FAQ 2: Are there alternative alkylating agents to ethyl bromoacetate and methyl iodide? Yes. To potentially improve safety and reactivity, you can consider alternatives. For the first step, ethyl 2-chloroacetate can be used, although it is generally less reactive than the bromo-analogue. For methylation, dimethyl sulfate is an alternative to methyl iodide but is highly toxic and must be handled with extreme care. Another advanced approach is reductive amination, though this would require a different synthetic strategy involving an aldehyde.[4]
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FAQ 3: What is the best method for purifying the final product? Purification typically involves two stages. After acidic workup and extraction, the crude solid should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity by adding methanol, is often effective. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is highly recommended to obtain a pure, crystalline solid.[5]
Protocols and Data
Protocol 1: Synthesis of 2-Amino-4,6-dichlorobenzothiazole
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To a stirred solution of 3,5-dichloroaniline (1 equivalent) and potassium thiocyanate (2.5 equivalents) in glacial acetic acid, add a solution of bromine (1.1 equivalents) in acetic acid dropwise at 0-5 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
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Pour the reaction mixture into a large volume of ice water.
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Neutralize the suspension carefully with a concentrated ammonium hydroxide solution to a pH of ~8.
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Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude product.
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Recrystallize from ethanol to obtain pure 2-amino-4,6-dichlorobenzothiazole.
Protocol 2: Synthesis of this compound
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Step A: Glycinate Addition: To a solution of 2-amino-4,6-dichlorobenzothiazole (1 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 equivalents). Stir the suspension for 30 minutes at room temperature.
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Add ethyl bromoacetate (1.1 equivalents) dropwise and heat the mixture to 60 °C. Monitor the reaction by TLC.
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After completion, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude material via column chromatography to yield Ethyl N-(4,6-dichloro-1,3-benzothiazol-2-yl)glycinate.
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Step B: N-Methylation: Dissolve the product from Step A (1 equivalent) in anhydrous THF and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.
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Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.
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Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify via column chromatography to yield Ethyl N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycinate.
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Step C: Saponification: Dissolve the methylated ester (1 equivalent) in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 3 equivalents) and stir at room temperature until the starting material is consumed.
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Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
Table 1: Recommended Reaction Conditions
| Step | Reagents | Base | Solvent | Temperature | Key Considerations |
| Core Synthesis | 3,5-Dichloroaniline, KSCN, Br₂ | - | Acetic Acid | 0 °C to RT | Slow addition of bromine is critical. |
| N-Alkylation 1 | Ethyl Bromoacetate | K₂CO₃ | DMF | 60 °C | Anhydrous conditions recommended. |
| N-Alkylation 2 | Methyl Iodide | NaH | THF | 0 °C to RT | Strictly anhydrous; handle NaH with care. |
| Saponification | - | LiOH | THF / H₂O | Room Temp | Avoid excessive heat; careful pH adjustment during workup. |
References
-
PrepChem. Synthesis of 2-amino-6-chlorobenzothiazole. PrepChem.com. [Link]
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Cerezo, V., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules. [Link]
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Povarov, L. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
-
ChemBK. This compound. ChemBK. [Link]
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Al-Azzawi, A. M. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities. Journal of Basrah Researches. [Link]
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Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for. The Royal Society of Chemistry. [Link]
-
Nguyen, T. T. T., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Reddit. Problematic N-Alkylation. r/chemistry. [Link]
-
Wasfi, A. S., et al. (2020). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings. [Link]
-
Li, F., et al. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. [Link]
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Ingle, V. N., et al. Synthesis of biologically important new 1, 4- benzothiazines bearing thiazole substituted aroyl moiety. Indian Journal of Chemistry. [Link]
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Al-Zoubi, R. M., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Pharmaceuticals. [Link]
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Gupta, R., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]
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Doriti, A., et al. (2017). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. Polymer Chemistry. [Link]
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Nguyen, T. T. T., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
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Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses Procedure. [Link]
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Sacher, J. R., et al. (2018). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. The Journal of Organic Chemistry. [Link]
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Al-jubory, E. J., et al. (2020). Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological. European Journal of Molecular & Clinical Medicine. [Link]
-
Siddiqui, N., et al. (2013). N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. Acta Poloniae Pharmaceutica. [Link]
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Organic Syntheses. nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses Procedure. [Link]
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overcoming solubility issues with N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Welcome to the technical support center for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1351616-62-0). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound. Given its benzothiazole core and carboxylic acid moiety, this molecule is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low aqueous solubility. [1][2]This guide provides troubleshooting protocols and foundational knowledge to ensure successful experimental outcomes.
I. Compound Overview & Inherent Solubility Challenges
This compound possesses a molecular formula of C10H8Cl2N2O2S. [3]The rigid, aromatic benzothiazole ring system contributes to a stable crystal lattice and significant hydrophobicity, leading to inherently poor solubility in aqueous media. [4]However, the presence of an N-methylglycine side chain introduces a carboxylic acid group, providing a crucial handle for pH-dependent solubility manipulation. At physiological pH, this compound will likely exist in an ionized state, which can improve its solubility compared to its non-ionized form at acidic pH. [5][6]
II. Troubleshooting Guide: From Precipitation to Poor Bioavailability
This section addresses common problems encountered during the handling and formulation of this compound.
Issue 1: Compound precipitates out of aqueous buffer during initial stock solution preparation.
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Question: I'm trying to prepare a 10 mM stock solution of this compound in PBS (pH 7.4), but it immediately precipitates. How can I get it into solution?
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Answer: This is a classic sign that the intrinsic aqueous solubility of your compound is below your target concentration. The non-polar benzothiazole core is the primary driver of this low solubility. [4]Here’s a systematic approach to resolve this:
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pH Adjustment: The carboxylic acid group on your compound is your best initial tool. The solubility of weak acids increases dramatically as the pH of the solution rises above the compound's pKa, leading to the formation of the more soluble anionic salt form. [7][8] * Protocol: Start by preparing your solution in a small amount of a basic solution, like 0.1 M NaOH, to ensure the carboxylic acid is fully deprotonated. Once dissolved, you can then slowly add your desired buffer (e.g., PBS) while monitoring for any signs of precipitation. A final pH adjustment may be necessary.
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Co-solvent System: If pH adjustment alone is insufficient or not suitable for your experimental system, the use of a water-miscible organic co-solvent is the next logical step. [9][10]Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds. [11] * Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) 300 or 400 are excellent starting points. [12]Benzothiazole derivatives generally show good solubility in these solvents. [4][13] * Protocol: Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO. Then, for your working solution, perform a serial dilution into your aqueous buffer. It is critical to keep the final concentration of the organic solvent as low as possible to avoid off-target effects in biological assays.
Workflow for Initial Solubilization
Caption: Initial solubilization workflow.
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Issue 2: My compound is soluble in a co-solvent system, but it precipitates when added to my cell culture media.
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Question: I have a 50 mM stock in DMSO. When I dilute it to a final concentration of 10 µM in my cell culture media, I see a cloudy precipitate form over time. Why is this happening and how can I prevent it?
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Answer: This is a common issue where the compound, upon high dilution, crashes out of the solution as the percentage of the organic co-solvent becomes too low to maintain solubility. The components of your media (salts, proteins) can also influence this.
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Reduce Stock Concentration: A very high concentration stock requires a large dilution factor, which can cause the compound to rapidly precipitate. Try preparing a lower concentration stock solution (e.g., 10 mM in DMSO) and then perform the dilution.
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Pluronic F-68: This is a non-ionic surfactant that can act as a stabilizing agent in cell culture media.
-
Protocol: Prepare a 10% stock solution of Pluronic F-68 in water and filter-sterilize. Add this to your cell culture media to a final concentration of 0.01-0.1%. Then, add your compound stock.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. [14]They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. [15][16] * Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity. [14][] * Protocol: Prepare a stock solution of your compound in a solution of HP-β-CD. The molar ratio of compound to cyclodextrin will need to be optimized, but a starting point of 1:1 to 1:5 is common.
Solubility Enhancement Strategies for Aqueous Media
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| Strategy | Mechanism of Action | Recommended Starting Point |
| pH Adjustment | Increases ionization of the carboxylic acid group. [7] | Titrate with 0.1 M NaOH to a pH > 8.0. |
| Co-solvents | Reduces the polarity of the solvent system. [11] | DMSO, Ethanol, PEG 400. [12] |
| Cyclodextrins | Forms inclusion complexes with the hydrophobic part of the molecule. [14] | Hydroxypropyl-β-cyclodextrin (HP-β-CD). [] |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state. [18][19] | Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC). [11] |
Issue 3: In vivo studies show low and variable oral bioavailability.
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Question: We've formulated our compound in a simple aqueous suspension for oral gavage in mice, but the plasma exposure is very low and inconsistent between animals. What formulation strategies can we explore?
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Answer: Low and variable oral bioavailability for a poorly soluble compound is often due to dissolution-rate-limited absorption. [1][20]To improve this, we need to enhance the solubility and dissolution rate in the gastrointestinal tract.
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Micronization/Nanonization: Reducing the particle size of the drug increases the surface area available for dissolution, which can improve the rate and extent of absorption. [9][21]Techniques like jet milling or high-pressure homogenization can be employed. [21][22]
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Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate. [18][19]This is achieved by dispersing the drug in a hydrophilic polymer matrix.
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Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective. [24]These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, facilitating drug solubilization and absorption. [1] Workflow for Enhancing Oral Bioavailability
Caption: Strategies for bioavailability enhancement.
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III. Frequently Asked Questions (FAQs)
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Q1: What is the predicted LogP of this compound and what does it imply?
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Q2: Should I be concerned about the stability of this compound in acidic or basic conditions?
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A2: Benzothiazoles are generally stable structures. However, it is always good practice to assess the stability of your compound under the conditions used for solubilization. A simple experiment would be to dissolve the compound in your chosen vehicle (e.g., pH-adjusted buffer or co-solvent system), incubate at room temperature or 37°C for a relevant period, and then analyze for degradation using HPLC.
-
-
Q3: Can I use surfactants to improve solubility?
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A3: Yes, surfactants like polysorbate 80 (Tween 80) or d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) can be used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. [12][24]This is a viable strategy, particularly for in vitro and in vivo formulations.
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Q4: Are there any specific excipients that should be avoided with this compound?
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A4: Without specific interaction data, general principles apply. Be mindful of potential interactions between the carboxylic acid group and basic excipients if not in a buffered system. When using cyclodextrins, ensure they do not negatively impact downstream assays. Always perform compatibility studies with your chosen excipients.
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IV. References
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Bhalani, D. V., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
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Jadhav, P., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
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Gali, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
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IJAP, V. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
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Singh, S., & Bagde, A. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
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Kovvasu, S. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
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Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health.
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central.
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IJPSR. (2022). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
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Kumar, S., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
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Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
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Patel, B. B., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
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Mehta, S., et al. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement.
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Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
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Williams, A. C., & Viljoen, A. M. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central.
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Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
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BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
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Neilson, K. M., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
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Solubility of Things. (n.d.). Benzothiazole.
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed.
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
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ChemBK. (n.d.). This compound.
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
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Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
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Mattos, C., & Ringe, D. (2017). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. PubMed Central.
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Beyens, O., et al. (2025). Supporting novel drug discovery via cosolvent molecular dynamics.
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Wikipedia. (n.d.). Cosolvent.
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AAT Bioquest. (2023). Does pH affect solubility?.
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National Institutes of Health. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents.
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European Pharmaceutical Review. (2023). Enhancing bioavailability formulations containing soluble acidic drugs.
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PubMed Central. (n.d.). Solvent-screening and co-crystal screening for drug development with COSMO-RS.
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
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ResearchGate. (2024). Benzothiazine derivatives solubility?.
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
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Benchchem. (n.d.). Technical Support Center: Overcoming Low Solubility of 4-Benzothiazolol in Aqueous Media.
-
MedchemExpress.com. (n.d.). n-4-6-dichloro-1-3-benzothiazol-2-yl-n-methylglycine.
-
MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
-
PEXACY International Journal of Pharmaceutical Science. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
-
IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
-
PubChem. (n.d.). N-Acetyl-N-methylglycine.
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Technical Support Center: N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine Degradation Studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1351616-62-0)[1]. This guide provides in-depth, field-proven insights into investigating its degradation pathways through a series of frequently asked questions and troubleshooting scenarios. Our focus is on the practical application of forced degradation studies to understand the molecule's intrinsic stability, identify potential degradants, and develop stability-indicating analytical methods, all of which are critical for regulatory submissions and ensuring drug product safety and efficacy.[2][3]
Part 1: Foundational Knowledge & Initial Steps
This section addresses the preliminary questions researchers often have before initiating a degradation study.
Q1: What is this compound, and why is studying its degradation crucial?
This compound is a complex organic molecule featuring a dichlorinated benzothiazole core linked to an N-methylglycine side chain. Understanding its degradation is a mandatory part of the drug development process as stipulated by regulatory bodies like the ICH.[2][4] These studies help to:
-
Establish Degradation Pathways: Identify the likely chemical transformations the molecule undergoes under stress.[3]
-
Develop Stability-Indicating Methods: Ensure the analytical methods used can separate the intact drug from its degradation products.[3]
-
Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the development of a stable drug product.[3][5]
-
Identify Potentially Toxic Degradants: Characterize byproducts that may form during manufacturing or storage.[2]
Q2: My solid-state compound shows discoloration. What does this mean, and what should I do?
Discoloration, often a yellowing or browning, is a common indicator of degradation in benzothiazole-containing compounds.[5] This may be due to oxidative processes or photolytic degradation leading to ring-opening or other chromophoric byproducts.
Troubleshooting Action:
-
Do not use the discolored material. Discard the batch and source fresh, properly stored compound.
-
Review storage conditions. The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[5]
-
Initiate a forced degradation study (as detailed below) to proactively identify the cause (e.g., light, heat, oxidation) and characterize the colored degradants.
Q3: What is the general workflow for investigating the degradation of this compound?
A systematic approach is essential. The process begins with subjecting the drug substance to a series of stress conditions that are more severe than standard accelerated stability testing. The resulting samples are then analyzed to identify and quantify the degradants formed.
Sources
Technical Support Center: A Researcher's Guide to N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Welcome to the technical support center for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use of this compound and to offer solutions for potential experimental challenges. Given the novelty of this molecule, this guide is structured to help you characterize its activity and mitigate potential off-target effects through a logical, evidence-based approach.
Part 1: Getting Started with this compound
Compound Handling and Storage
Proper handling and storage are critical for maintaining the integrity and activity of this compound.
-
Storage: Upon receipt, store the lyophilized powder at -20°C for long-term stability, which can be effective for up to three years. For short-term storage, 4°C is acceptable for up to two years.[1][2] Protect the compound from light and moisture.[3]
-
Reconstitution: To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[4] For a 10 mg vial, adding the appropriate volume of DMSO to achieve a stock concentration of 10-50 mM is a common starting point. Ensure the compound is fully dissolved, which can be aided by gentle vortexing or sonication.[4]
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Preparing Working Solutions for Cell-Based Assays
When preparing working solutions for your experiments, it is crucial to minimize the final concentration of the organic solvent to avoid artifacts.
-
Dilution: First, dilute your concentrated stock solution in your chosen solvent (e.g., DMSO) before adding it to your aqueous cell culture medium or buffer.
-
Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%, with many cell lines tolerating up to 0.1% without significant cytotoxic effects.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the compound.
-
Solubility Issues: If you observe precipitation upon dilution in aqueous media, you can try further diluting the stock solution in the solvent before adding it to the medium, or use a gentle warming and mixing process.[5][6] However, be cautious as heat can degrade the compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the potential mechanism of action and off-target effects of this compound.
Q1: What is the hypothesized mechanism of action for this compound?
A1: While the precise mechanism of action for this specific molecule is yet to be fully elucidated, we can infer potential activities based on its structural components:
-
Dichlorinated Benzothiazole Core: Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] The dichlorination pattern on the benzene ring can significantly influence the compound's potency and target selectivity.
-
N-methylglycine (Sarcosine) Moiety: Sarcosine is an endogenous amino acid that acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[7][8][9]
Therefore, it is plausible that this compound may exert its effects through modulation of pathways associated with these activities.
Q2: What are the potential off-target effects I should be aware of?
A2: Off-target effects can arise from the compound interacting with unintended biomolecules.[10] Given the structure, potential off-target activities could include:
-
Kinase Inhibition: The benzothiazole scaffold is present in some known kinase inhibitors. Therefore, broad-spectrum kinase inhibition is a possibility.
-
NMDA Receptor Modulation: The sarcosine component suggests a potential for interaction with NMDA receptors, which could lead to neurological effects in vivo or excitotoxicity in vitro, especially in neuronal cell models.[11][12]
-
Metabolic Enzyme Interaction: Benzothiazoles have been reported to interact with various metabolic enzymes.
It is crucial to experimentally validate the on-target and off-target effects in your specific model system.
Part 3: Troubleshooting Guide
This guide provides solutions to common experimental issues in a question-and-answer format.
Issue 1: I am not observing the expected biological effect of the compound.
Q: I've treated my cells with this compound, but I don't see any significant change in my primary assay readout. What should I do?
A: Lack of an observable effect can stem from several factors. Follow this troubleshooting workflow:
Caption: Workflow for troubleshooting lack of biological effect.
-
Step 1: Verify Compound Integrity and Concentration.
-
Compound Storage and Handling: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1]
-
Concentration Confirmation: If possible, verify the concentration of your stock solution using an analytical method like HPLC-UV.
-
-
Step 2: Assess Cell Health and Assay Conditions.
-
Cell Viability: Perform a cell viability assay (e.g., MTS or LDH) to ensure that the compound is not causing unexpected cytotoxicity at the tested concentrations, which could mask the desired effect.[13]
-
Assay Optimization: Re-evaluate your assay parameters. The kinetics of the compound's action may require a different incubation time or cell density.[13]
-
-
Step 3: Re-evaluate On-Target Hypothesis.
-
Target Engagement: It is crucial to confirm that the compound is interacting with its intended target in your cellular model. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[14][15] An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding.
-
Issue 2: I am observing unexpected or widespread cytotoxicity.
Q: The compound is causing significant cell death at concentrations where I expect to see a specific biological effect. How can I determine if this is an on-target or off-target effect?
A: Distinguishing between on-target and off-target cytotoxicity is a critical step in characterizing a novel compound.
Caption: Workflow for investigating unexpected cytotoxicity.
-
Step 1: Characterize the Cytotoxic Phenotype.
-
Determine the mode of cell death (e.g., apoptosis or necrosis) using assays such as Annexin V/PI staining.
-
Perform cell cycle analysis to see if the compound induces arrest at a particular phase.
-
-
Step 2: Validate On-Target Engagement at Cytotoxic Doses.
-
Use CETSA to determine the concentration range over which the compound engages its intended target.[16] Compare this with the dose-response curve for cytotoxicity. If target engagement occurs at much lower concentrations than cytotoxicity, the cell death may be due to off-target effects.
-
-
Step 3: Investigate Off-Target Liabilities.
-
Kinome Profiling: Since the benzothiazole scaffold is common in kinase inhibitors, perform a kinome-wide profiling assay to identify any unintended kinase targets.[17][18] Several commercial services are available for this.
-
Broad Off-Target Screening: Consider a broader off-target screening panel that includes other common off-targets like GPCRs and ion channels.
-
Issue 3: My experimental results are inconsistent between batches.
Q: I am getting variable results with the same experimental setup. What could be the cause?
A: Inconsistent results are often due to subtle variations in experimental conditions or reagents.[19]
-
Compound Stability: Ensure fresh working solutions are prepared for each experiment from a properly stored, single-use aliquot of the stock solution.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all contribute to variability.[20] Maintain a consistent cell culture practice.
-
Assay Plate Effects: Be mindful of "edge effects" in multi-well plates. It is good practice to not use the outer wells for experimental samples or to fill them with media to maintain a more uniform environment.
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that your technique is consistent, especially when preparing serial dilutions.[21]
Part 4: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments mentioned in the troubleshooting guide.
Protocol 1: General Biochemical Enzyme Inhibition Assay
This protocol can be adapted to assess the inhibitory activity of this compound against a purified enzyme.
-
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound
-
Assay buffer (optimized for the enzyme)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the compound in the assay buffer.
-
Add a fixed amount of the enzyme to each well of the microplate.
-
Add the different concentrations of the compound to the wells. Include a "no inhibitor" control.
-
Pre-incubate the enzyme and compound for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the reaction rate over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration and determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the target engagement of the compound in intact cells.[15]
-
Materials:
-
Cultured cells of interest
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against the target protein
-
Western blotting reagents and equipment
-
-
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat the cells with the compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.[14][22]
-
Protocol 3: Preparing Samples for Kinome Profiling
This protocol provides general guidance for preparing cell lysates for analysis by a commercial kinome profiling service. Always refer to the specific instructions provided by the service provider.
-
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer recommended by the service provider (typically containing protease and phosphatase inhibitors)
-
Scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Treat cells with the compound or vehicle control at the desired concentration and time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate by adding the recommended lysis buffer.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at high speed at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Normalize the protein concentration of all samples.
-
Flash-freeze the samples in liquid nitrogen and store at -80°C until shipment to the service provider on dry ice.
-
Part 5: References
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- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
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- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus | MDPI [mdpi.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 19. researchgate.net [researchgate.net]
- 20. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 21. assaygenie.com [assaygenie.com]
- 22. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing In Vitro Dosage for Novel Benzothiazole Derivatives
A Senior Application Scientist's Guide for Researchers
Disclaimer: The compound N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine is not extensively documented in publicly available scientific literature.[1] Therefore, this guide provides a comprehensive framework for optimizing the in vitro dosage of a novel small molecule inhibitor, using this specific chemical as a representative example of a benzothiazole derivative, hereafter referred to as "Compound BTD." The principles, protocols, and troubleshooting advice are based on established best practices in cell-based assays and drug discovery.[2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when beginning in vitro studies with a new small molecule inhibitor like Compound BTD.
Q1: How should I prepare my initial stock solution of Compound BTD?
A1: Proper stock solution preparation is critical for reproducible results.[4] The "three S's"—Solvent, Solubility, and Stability—are your guiding principles.[4]
-
Solvent: Most nonpolar, organic small molecules are initially dissolved in 100% dimethyl sulfoxide (DMSO).[5][6] Use only high-purity, anhydrous DMSO to prevent compound degradation.
-
Solubility: To create a high-concentration stock (typically 10-20 mM), you may need to gently warm the solution or vortex it.[7] Always visually inspect for complete dissolution. If precipitation occurs upon cooling, the solution may be supersaturated.[7]
-
Stability: Prepare aliquots of your stock solution in volumes appropriate for single experiments to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[6][7] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to one month).[6]
Q2: What is a vehicle control and why is it absolutely essential?
A2: A vehicle control is a sample that contains everything your treated sample receives, except for the compound itself.[8] In this case, it would be cells treated with the same final concentration of DMSO that is present in your highest dose of Compound BTD.[9][10] Its purpose is to isolate the effects of the compound from any potential effects of the solvent.[11] High concentrations of DMSO can be toxic to cells, and without a vehicle control, you cannot definitively attribute observed effects to your compound.[6][11]
Q3: My initial screening shows high cytotoxicity even at low concentrations. What are my next steps?
A3: High cytotoxicity can mask the specific, on-target effects you wish to study. Consider the following:
-
Reduce Incubation Time: A shorter exposure to the compound may reveal a therapeutic window where you can observe target-specific effects without overwhelming cytotoxicity.
-
Check Serum Concentration: Components in fetal bovine serum (FBS), like albumin, can bind to small molecules, reducing their free, active concentration.[12][13][14] If you are using low-serum or serum-free media, the effective concentration of your compound will be much higher. Consider if your assay conditions are appropriate.
-
Re-evaluate the Dose Range: Your "low concentrations" may still be too high. Perform a broad dose-response curve starting from picomolar or low nanomolar concentrations to find the toxic threshold.
Q4: How do I begin to determine the optimal therapeutic window for Compound BTD?
A4: The first step is to establish a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[15][16] This involves treating your cell model with a wide range of compound concentrations (typically a serial dilution) and measuring a relevant biological endpoint, such as cell viability, proliferation, or inhibition of a specific enzyme.[17][18] This initial experiment provides the critical data needed to select a narrower, more relevant concentration range for subsequent, more specific assays.[19]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your dosage optimization experiments.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent results between experiments. | 1. Compound Instability: Repeated freeze-thaw cycles of the stock solution.[6] 2. Precipitation: Compound crashing out of solution at working concentrations.[7] 3. Cellular Variability: High cell passage number or inconsistent cell seeding density.[2][18] | 1. Use fresh aliquots for each experiment.[6] 2. Visually inspect all dilutions under a microscope for precipitation. Consider using a different solvent or reducing the final concentration if necessary. 3. Use cells within a consistent, low passage number range. Ensure uniform cell seeding across all wells of your microplate.[18] |
| Flat dose-response curve (no effect observed). | 1. Compound Inactivity: The compound may not be active in your specific cell model or assay. 2. Concentration Too Low: The tested dose range is below the effective concentration. 3. Compound Degradation: Improper storage or handling has led to loss of activity.[4] 4. High Serum Binding: The compound is being sequestered by proteins in the culture media.[12][14] | 1. Test the compound in a different cell line or a cell-free (biochemical) assay if possible. 2. Test a much higher concentration range (e.g., up to 100 µM). 3. Prepare a fresh stock solution from solid compound. 4. Repeat the experiment in media with a lower serum concentration, being mindful of potential impacts on cell health. |
| High background signal or "noise" in the assay. | 1. Compound Interference: The compound itself may be fluorescent or absorb light at the same wavelength as your detection reagent.[4] 2. Microplate Choice: Using the wrong type of microplate (e.g., clear plates for a luminescent assay).[18][20] 3. Contamination: Mycoplasma or bacterial contamination affecting cell health and assay reagents.[2] | 1. Run a control plate with the compound in cell-free media to measure its intrinsic signal. 2. Use white, opaque plates for luminescence assays and black plates for fluorescence assays to minimize crosstalk and background.[18][21] 3. Regularly test cell cultures for mycoplasma. |
| Observed effect does not match the expected biological mechanism. | 1. Off-Target Effects: The compound is interacting with unintended cellular targets.[22][23][24] 2. Metabolism: The cells may be metabolizing the compound into an active or inactive form. | 1. Perform a downstream signaling assay (e.g., Western blot) to confirm inhibition of the intended pathway. 2. Consider using computational tools to predict potential off-target interactions.[25][26] 3. If possible, use mass spectrometry to analyze the compound's stability and metabolism in cell culture over time. |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Preliminary Dose-Response Assay for IC50 Determination
This protocol outlines a standard method to determine the potency of Compound BTD using a cell viability assay (e.g., CellTiter-Glo®).
-
Cell Seeding: Plate your cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution:
-
Prepare a 2X working stock of your highest desired concentration (e.g., 200 µM) in culture media.
-
Perform a serial dilution (e.g., 1:3 or 1:5) across a 96-well plate to create a concentration gradient.
-
Include wells for "cells only" (negative control) and "vehicle control" (e.g., 0.5% DMSO).[9]
-
-
Cell Treatment: Remove the old media from your cell plate and add the prepared compound dilutions.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and expected mechanism of action.
-
Assay Readout: Following the manufacturer's instructions for your chosen viability assay, add the reagent, incubate, and read the luminescence on a plate reader.
-
Data Analysis:
Workflow for Optimizing Compound BTD Dosage
The following diagram illustrates the logical flow for systematically determining the optimal in vitro dosage.
Hypothetical Signaling Pathway for Compound BTD
This diagram illustrates a potential mechanism of action, providing a basis for designing target engagement experiments.
References
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Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]
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Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). Methods in Molecular Biology. Retrieved from [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Retrieved from [Link]
-
What are "vehicle" controls and why are they performed? (n.d.). Homework.Study.com. Retrieved from [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. Retrieved from [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Vehicle treated control: Significance and symbolism. (2025). Sci-Art. Retrieved from [Link]
-
SMALL MOLECULES. (n.d.). Captivate Bio. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
How to determine IC50 value of a compound? (2017). ResearchGate. Retrieved from [Link]
-
How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026). Solarbio. Retrieved from [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). JoVE. Retrieved from [Link]
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]
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Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs. (2000). Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). University of Texas at Austin. Retrieved from [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2010). Journal of Biomolecular Screening. Retrieved from [Link]
-
Review on Interaction of Serum Albumin with Drug Molecules. (2015). Journal of Pharmaceutical and Analytical Chemistry. Retrieved from [Link]
-
Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. (2020). ACS Chemical Biology. Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). YouTube. Retrieved from [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). analytica-world.com. Retrieved from [Link]
-
I don't understand what the vehicle control is for. (2024). Reddit. Retrieved from [Link]
-
What should be the vehicle control? (2017). ResearchGate. Retrieved from [Link]
-
Assay Troubleshooting. (n.d.). Molecular Diagnostics. Retrieved from [Link]
-
FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. (2025). Clinical Cancer Research. Retrieved from [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). Clinical Cancer Research. Retrieved from [Link]
-
What is the difference among a control group, a vehicle treated group and a test group? (2014). Quora. Retrieved from [Link]
-
Optimizing intermittent dosing of oral small molecule inhibitors. (2025). Journal of Oncology Pharmacy Practice. Retrieved from [Link]
-
Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. (2006). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. (n.d.). Usiena AIR. Retrieved from [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. Retrieved from [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances. Retrieved from [Link]
-
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine 5g. (n.d.). Dana Bioscience. Retrieved from [Link]
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Technical Support Center: Stabilizing N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine in Solution
Welcome to the technical support center for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stabilizing this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
Introduction
This compound is a complex molecule with a benzothiazole core, known for its wide range of biological activities.[1][2] However, like many heterocyclic compounds, its stability in solution can be a significant challenge. This guide will address common issues and questions regarding its stability, offering solutions grounded in chemical principles and established analytical practices.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over time. What are the likely causes?
There are several potential reasons for the observed decrease in concentration. The primary suspects are chemical degradation, precipitation, or adsorption to container surfaces. The benzothiazole ring and the N-methylglycine side chain can be susceptible to hydrolysis, oxidation, and photodecomposition.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, we can infer potential routes based on the functional groups present:
-
Hydrolysis: The amide-like linkage in the N-methylglycine portion and the thiazole ring itself can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The sulfur atom in the benzothiazole ring is a potential site for oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides in the solvent.[3]
-
Photodecomposition: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation, which can lead to complex degradation pathways.
Troubleshooting Guide
Issue 1: Rapid Degradation in Aqueous Solutions
If you observe a rapid loss of your compound in aqueous media, the most likely culprit is hydrolysis. The stability of benzothiazole derivatives can be highly pH-dependent.
Causality: The predicted pKa of this compound is approximately 3.46, indicating it is a weak acid.[4] In solutions with a pH around or above this pKa, the molecule will be deprotonated, which may influence its stability. Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of the benzothiazole ring or the glycine side chain.
Solutions:
-
pH Optimization: Conduct a pH stability profile study. Prepare solutions of the compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9) and monitor the concentration over time using a stability-indicating analytical method like HPLC.[5][6]
-
Buffer Selection: Choose a buffer system that maintains the pH in the optimal stability range identified in your study. Common biological buffers like phosphate-buffered saline (PBS) at pH 7.4 are a good starting point, but may not be optimal.
-
Aprotic Solvents: If the application allows, consider preparing stock solutions in aprotic organic solvents like DMSO or DMF and diluting into your aqueous buffer immediately before use.
Issue 2: Precipitation of the Compound from Solution
This compound, with its chlorinated benzothiazole core, is likely to have poor aqueous solubility.
Causality: The hydrophobic nature of the molecule can lead to it precipitating out of aqueous solutions, especially at higher concentrations or upon changes in temperature or pH.
Solutions:
-
Solubility Assessment: Determine the solubility of the compound in your chosen solvent system. This can be done by preparing a saturated solution and measuring the concentration of the dissolved compound.
-
Co-solvents: The use of co-solvents can increase the solubility of hydrophobic compounds.[7] Consider adding a small percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol, methanol, or polyethylene glycol (PEG) to your aqueous buffer.
-
Formulation Strategies: For in vivo studies, consider formulating the compound with cyclodextrins or other solubilizing agents.
Issue 3: Inconsistent Results and Loss of Potency
Inconsistent results can often be traced back to the degradation of the compound during storage or handling.
Causality: Exposure to light and oxygen can lead to the gradual degradation of the compound, resulting in a loss of potency and the formation of potentially interfering byproducts.
Solutions:
-
Protection from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Antioxidants: If oxidative degradation is confirmed, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial, provided it does not interfere with your assay.
-
Temperature Control: Store stock solutions at or below -20°C. For working solutions, keep them on ice and use them as quickly as possible.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]
Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples by HPLC-UV or LC-MS to identify and quantify the parent compound and any degradation products.[5]
Data Presentation:
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH, 60°C, 24h | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂, RT, 24h | [Experimental Data] | [Experimental Data] |
| Dry Heat, 105°C, 24h | [Experimental Data] | [Experimental Data] |
| UV Light, 254 nm, 24h | [Experimental Data] | [Experimental Data] |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate the parent compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General workflow for a solution stability study.
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By systematically investigating the effects of pH, solvent composition, light, and temperature, researchers can develop robust protocols for handling and storing this compound. The information and protocols provided in this guide serve as a starting point for these investigations. It is imperative to empirically verify the stability of this compound under your specific experimental conditions.
References
- Zheng, X. J., et al. (2020). Synthesis, biological evaluation of benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety as potential anti-oxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 30(13), 127237.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation and Forced Degradation Study of Thiazole Derivative by HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397.
- Nessim, M. I., et al. (2013). The Effect of Some Benzothiazole Derivatives as Antioxidants for Base Stock. International Journal of Current Research, 5(12), 4050-4055.
- Khan, A., et al. (2014). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Applied Pharmaceutical Science, 4(8), 093-097.
-
ChemBK. This compound. ChemBK.com. Accessed January 19, 2026. [Link]
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services.
- Ghorab, M. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4983.
- Guda, V. V., et al. (2021).
- Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
- Bondock, S., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4991.
- National Institute for Occupational Safety and Health. (2003). Analytical Methods. In NIOSH Manual of Analytical Methods (NMAM), 4th ed.
-
Bhaskar Reddy, P. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? [Video]. YouTube. [Link]
- Centers for Disease Control and Prevention. (2003). Chlorinated and Organonitrogen Herbicides (Hand Wash) 9200. In NIOSH Manual of Analytical Methods (NMAM), 4th ed.
- Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 00003.
-
National Center for Biotechnology Information. (n.d.). Sarcosine. In PubChem. Accessed January 19, 2026. [Link]
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- 4. chembk.com [chembk.com]
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- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
Welcome to the technical support guide for the purification of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The unique amphoteric nature of this molecule—possessing both a carboxylic acid and a basic benzothiazole nitrogen—presents specific challenges that require a tailored purification strategy. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a practical, question-and-answer format.
Question 1: My crude product is an inseparable oil and shows multiple spots on TLC after initial work-up. How can I efficiently remove starting materials and by-products?
Answer: This is a classic purification challenge arising from a mix of acidic, basic, and neutral compounds. The most robust method to tackle this is to exploit the amphoteric nature of your target compound using a pH-swing liquid-liquid extraction. Your product has a carboxylic acid (acidic) and a benzothiazole moiety (weakly basic), allowing it to be soluble in both aqueous base and aqueous acid, while neutral impurities are not.
The core principle is to selectively move your desired compound from the organic phase to an aqueous phase by converting it into a salt, leaving behind neutral or oppositely charged impurities.[1][2][3][4][5]
Underlying Causality
-
At pH > 10: The carboxylic acid group (-COOH) is deprotonated to a carboxylate (-COO⁻), forming a water-soluble salt (e.g., sodium salt). Neutral organic impurities remain in the organic layer.
-
At pH < 2: The most basic nitrogen on the benzothiazole ring can be protonated, forming a water-soluble ammonium salt. However, the carboxylic acid makes the molecule zwitterionic and its solubility at low pH might be limited. The primary handle for extraction is the acidic group.
Experimental Workflow Diagram
Caption: Acid-Base Extraction Workflow.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][3] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The target compound is now in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of saturated NaHCO₃ to the organic layer, shake, and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2-3 (check with pH paper). Your product should precipitate as a solid or oil.
-
Product Extraction: Extract the acidified aqueous solution twice with a fresh portion of EtOAc or DCM.
-
Final Steps: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Question 2: My product appears as a single spot on TLC, but the NMR shows impurities. The impurity spot is very close to my product spot (ΔRf < 0.1). How can I resolve this?
Answer: When dealing with closely-running impurities, high-resolution techniques like flash column chromatography or careful recrystallization are necessary. The choice depends on the nature of the impurity and the physical state of your product.
Option A: Flash Column Chromatography
Flash chromatography is ideal for separating compounds with small differences in polarity.[6][7][8] For an acidic compound like yours, special considerations are needed to prevent peak tailing on the silica gel.
Causality of Tailing: The acidic silanol groups (Si-OH) on the surface of silica gel can interact ionically with your deprotonated carboxylic acid, causing the compound to "stick" and elute slowly and broadly. To prevent this, a small amount of acid is added to the eluent to keep the analyte fully protonated.[6][7]
-
Solvent System Selection:
-
Start by finding a solvent system using TLC where your product has an Rf of approximately 0.2-0.3.[6][7] A good starting point is a mixture of DCM and methanol (MeOH).
-
To this system, add 0.5-1% acetic acid (AcOH). For example: DCM/MeOH/AcOH (95:5:0.5).
-
Test this modified system by TLC to confirm the Rf is still in the optimal range.
-
-
Column Packing:
-
Dry-pack the column with silica gel (230-400 mesh). The amount should be 50-100 times the weight of your crude product.
-
Wet the silica with the eluent, then flush the column with 2-3 column volumes of the eluent under positive pressure.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent (e.g., DCM/MeOH), add a small amount of silica gel, concentrate to a free-flowing powder, and load this powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using positive pressure (flash). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Work-up:
-
Combine the pure fractions. To remove the acetic acid from the eluent, concentrate the solution, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate to afford the final product.
-
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Non-polar |
| Toluene | 2.4 | 111 | Aromatic, can help with solubility |
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Common polar component |
| Acetonitrile | 5.8 | 82 | Polar, aprotic |
| Ethanol | 4.3 | 78 | Polar, protic |
| Methanol (MeOH) | 5.1 | 65 | Very polar, use sparingly |
Option B: Recrystallization
If your product is a solid, recrystallization is a powerful and scalable purification method.[9][10][11][12] The principle is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.
-
Solvent Screening:
-
Place a small amount of your crude solid (~20 mg) in a test tube.
-
Add a few drops of a test solvent. Good candidates for your polar, acidic molecule include ethanol, isopropanol, acetonitrile, or mixed systems like Ethanol/Water or EtOAc/Hexane.[9]
-
If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is too poor.
-
A good solvent will dissolve the solid only when heated to boiling.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating the mixture to a boil. Continue adding the minimum amount of boiling solvent until all the solid just dissolves.[10]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[11]
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Question 3: My final product is a solid but has a persistent yellow or brown color. How can I decolorize it?
Answer: A persistent color often indicates the presence of highly conjugated, non-polar impurities or degradation products. These can frequently be removed by treating the solution with activated charcoal (carbon) during recrystallization.[13][14][15][16]
Mechanism of Action: Activated charcoal has a very high surface area and adsorbs large, flat, conjugated molecules (which are often colored) from the solution.[16]
Decolorization Workflow Diagram
Caption: Decolorization with Activated Charcoal.
Detailed Protocol: Decolorization
-
Follow the recrystallization protocol (Question 2B, step 2) to dissolve your colored product in the minimum amount of hot solvent.
-
Crucial Step: Remove the flask from the heat source to prevent bumping.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).[16] Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the mixture and gently heat it back to boiling for 1-2 minutes.
-
Hot Filtration: While the solution is still hot, quickly filter it through a fluted filter paper in a pre-heated funnel (gravity filtration, not vacuum) into a clean, pre-heated flask. This removes the charcoal with the adsorbed colored impurities.
-
Proceed with the cooling and crystallization steps as described in the recrystallization protocol.
Caution: Using too much charcoal can lead to the loss of your desired product through adsorption.[15][16] Start with a very small amount.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure this compound?
-
Appearance: As a solid, it is expected to be an off-white to pale yellow crystalline powder. Significant color suggests impurities.
-
Solubility: It is likely poorly soluble in water and non-polar solvents like hexanes. It should show good solubility in polar organic solvents like DMSO, DMF, and methanol, and moderate solubility in DCM and ethyl acetate. Its solubility is pH-dependent; it will dissolve in aqueous base (e.g., 1M NaOH, NaHCO₃) and potentially in strong aqueous acid.
Q2: How can I confirm the purity of my final product?
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A peak area of >95% is generally considered pure for research purposes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and purity assessment. The absence of impurity peaks and correct integration ratios are key.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: My compound appears to degrade if left at room temperature for extended periods. What are the best storage conditions? The benzothiazole core can be susceptible to oxidation over time. For long-term storage, keep the compound as a solid in a tightly sealed vial at -20°C, protected from light and moisture.
Q4: Why does my compound streak on a silica TLC plate even with polar eluents? This is characteristic behavior for a carboxylic acid on silica gel. The streaking is caused by strong, sometimes irreversible, binding of the acidic proton to the silica. To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your TLC eluent. This keeps the compound protonated and minimizes interaction with the stationary phase, resulting in a well-defined spot.[6][7][17]
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Chebude, Y. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(18), 5619. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. (2022). Charcoal. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
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- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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Technical Support Center: Cytotoxicity Assessment of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine and Related Benzothiazole Derivatives
Welcome to the technical support center for the cytotoxic assessment of novel benzothiazole derivatives, with a focus on N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, detailed protocols, and mechanistic insights to navigate the complexities of in vitro cytotoxicity testing.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as potent anticancer agents.[1][2] These compounds can induce cell death through various mechanisms, including apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways.[3][4] This guide will equip you with the foundational knowledge and practical steps to rigorously evaluate the cytotoxic potential of your specific benzothiazole compound.
Part 1: Initial Compound Handling & Assay Preparation FAQs
This section addresses the critical first steps of preparing your compound for cell-based assays. Mishandling at this stage is a common source of experimental variability and artifacts.
Question 1: My benzothiazole compound, dissolved in DMSO, precipitates when added to the cell culture medium. How can I solve this?
Answer: This is a frequent challenge with hydrophobic small molecules. The abrupt transition from 100% DMSO to an aqueous environment causes the compound to fall out of solution.
-
Causality: The final concentration of DMSO in the culture medium is critical. Most cell lines can tolerate DMSO up to 0.5%, but higher concentrations can be cytotoxic, confounding your results. The goal is to keep the compound soluble while ensuring the solvent itself is not toxic.[5]
-
Troubleshooting Steps:
-
Visual Confirmation: After adding the compound to the medium, inspect the wells under a microscope. Look for crystalline structures or an oily film, which indicates precipitation.[5]
-
Optimize Dilution: Instead of adding a small volume of highly concentrated stock directly to the well, perform an intermediate dilution step in pre-warmed culture medium. Add the DMSO stock dropwise to the medium while gently vortexing to facilitate dispersion.[6]
-
Solubility Pre-Screen: Before your main experiment, test the solubility of your compound at its highest intended concentration in the actual cell culture medium (including serum). Incubate for a few hours and inspect for precipitation. This helps determine the practical upper limit for your dose-response curve.[5]
-
Reduce Serum (with caution): Serum proteins can sometimes bind to compounds and affect their availability and solubility. If your experimental design permits, you can test solubility in a lower-serum or serum-free medium during the treatment period. However, be aware this can also alter cell sensitivity.[7]
-
Question 2: What is the optimal concentration of DMSO I should use as a vehicle control?
Answer: Your vehicle control (DMSO in medium) must contain the same final DMSO concentration as your highest compound dose. For example, if you test your compound up to 100 µM by diluting a 20 mM DMSO stock 1:200, your final DMSO concentration is 0.5%. Therefore, your vehicle control must be 0.5% DMSO in culture medium. This ensures that any observed effect is due to the compound and not the solvent.
Part 2: Primary Cytotoxicity Screening - Troubleshooting Common Assays
The initial assessment of cytotoxicity typically involves metabolic assays (like MTT) or membrane integrity assays (like LDH release). Each has unique principles and potential pitfalls.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][9]
Question 3: My MTT assay results show high variability between replicate wells. What's causing this?
Answer: High variability often points to inconsistent formazan crystal solubilization or "edge effects."
-
Causality & Troubleshooting:
-
Incomplete Solubilization: The purple formazan crystals must be fully dissolved to get an accurate absorbance reading. If you see specks of purple in the wells after adding the solubilizing agent (e.g., DMSO or a detergent solution), it means dissolution is incomplete.[10] Ensure you are using a sufficient volume of solvent and mix thoroughly, protecting the plate from light. An orbital shaker can improve consistency.[10][11]
-
Edge Effects: The outer wells of a 96-well plate are prone to faster evaporation, which concentrates media components and can affect cell growth and compound efficacy.[11] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data points.[7]
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to significant errors. Ensure your pipettes are calibrated and use careful, consistent technique.
-
Question 4: The absorbance readings in my control (untreated) wells are too low. Why?
Answer: Low signal intensity suggests a problem with cell number or metabolic activity.[11]
-
Causality & Troubleshooting:
-
Suboptimal Cell Density: Too few cells will not generate enough formazan for a robust signal. It is crucial to perform a cell seeding optimization experiment for your specific cell line to find a density that falls within the linear range of the assay.[10][12]
-
Short Incubation Time: The typical incubation period with MTT reagent is 2-4 hours. If this is too short, insufficient formazan will be produced. You may need to optimize this time for your cell line.[11]
-
Poor Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number. Over-confluent or senescent cells will have altered metabolic rates.[7]
-
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[13]
Question 5: My LDH assay shows high background in the "spontaneous release" (untreated cells) control wells. What does this mean?
Answer: High spontaneous LDH release indicates that your control cells are unhealthy or that a component in your medium is interfering with the assay.
-
Causality & Troubleshooting:
-
Suboptimal Cell Culture: Mechanical stress during seeding, over-confluency, or nutrient depletion can cause baseline cell death. Ensure gentle handling and optimal culture conditions.
-
Serum Interference: Some batches of serum (especially fetal bovine serum) can contain endogenous LDH activity, elevating the background signal.[13] It is essential to include a "medium background" control (culture medium with no cells) and subtract its absorbance value from all other readings.
-
Compound Interference: If your benzothiazole compound itself is colored or inhibits the LDH enzyme, it can interfere with the assay. Run a control with your compound in cell-free medium to check for this.
-
Question 6: My LDH results don't match my MTT results for the same compound concentrations. Why?
Answer: This is a common and important observation that provides mechanistic clues. MTT measures a loss of metabolic function, while LDH measures a loss of membrane integrity (lysis). These events do not always happen at the same time.
-
Mechanistic Insight: A compound might inhibit mitochondrial function (leading to a low MTT signal) long before it causes the cell membrane to rupture (a high LDH signal). This suggests the compound may be cytostatic (inhibiting proliferation) or inducing apoptosis, rather than causing rapid necrotic cell death. This discrepancy is not an error; it's data that helps guide your next experiments.
Part 3: Mechanistic Insights - Elucidating the Mode of Cell Death
Once primary cytotoxicity is confirmed, the next step is to determine how the compound is killing the cells. Benzothiazole derivatives are known to induce apoptosis.[1][4]
Caspase-Glo® 3/7 Assay
This is a highly sensitive luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[14] The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, it releases a substrate for luciferase, generating a light signal proportional to caspase activity.[14]
Question 7: When is the best time to measure caspase-3/7 activity after treating cells with my compound?
Answer: The timing is critical. Caspase activation is a transient event. If you measure too early, the signal may not have developed; if you measure too late, the cells may have already died and the signal will have faded.
-
Experimental Approach: The optimal time point must be determined empirically. A time-course experiment is recommended. Treat your cells with an effective concentration of your compound (e.g., the IC50 value determined from your MTT assay) and measure caspase-3/7 activity at several time points (e.g., 4, 8, 12, 24, and 48 hours) to capture the peak of activity.
Question 8: Can I trust a positive caspase result to confirm apoptosis?
Answer: While a positive result in a caspase-3/7 assay is a strong indicator of apoptosis, it is best practice to confirm this with a secondary, mechanistically different assay. Good complementary methods include:
-
Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry, this method distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
PARP Cleavage Analysis: Poly (ADP-ribose) polymerase (PARP) is a substrate for active caspase-3. Its cleavage can be detected by Western blot and is considered a hallmark of apoptosis.
Part 4: Data Presentation, Protocols & Visual Workflows
Data Summary Table
Properly quantifying cytotoxicity is essential. The half-maximal inhibitory concentration (IC50) is a standard measure. Below is a hypothetical data summary for your compound, "BTZ-Gly," against different cancer cell lines.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) [95% CI] |
| MCF-7 (Breast Cancer) | MTT | 48 | 8.5 [7.2 - 9.8] |
| A549 (Lung Cancer) | MTT | 48 | 15.2 [13.1 - 17.3] |
| HepG2 (Liver Cancer) | MTT | 48 | 11.8 [10.5 - 13.1] |
| MCF-10A (Non-tumorigenic) | MTT | 48 | > 50 |
Caption: Hypothetical IC50 values for BTZ-Gly. The higher IC50 in the non-tumorigenic MCF-10A cell line suggests some level of cancer cell selectivity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay [8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of your benzothiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay [14]
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with your compound as described in the MTT protocol. Include positive (e.g., Staurosporine) and negative controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Express results as fold-change in luminescence relative to the vehicle control.
Visual Diagrams (Graphviz)
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: The intrinsic apoptosis pathway, a common mechanism for benzothiazoles.
References
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Forensic Outreach Team. [Link]
-
Caspase 3/7 Activity Apoptosis Assay Kit (Green Fluorescence). Abbkine. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? ResearchGate. [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]
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Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
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Cytotoxicity Detection Kit (LDH). Roche. [Link]
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]
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Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [https://www.protocols.io/view/quantifying-cell-viability-via-ldh-cytotoxicity-bp2l61zw6vqe/v1]([Link] cytotoxicity-bp2l61zw6vqe/v1)
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Cytotoxicity Test. Nelson Labs. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Boster Biological Technology. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine and Other Benzothiazole Derivatives: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine, a compound of interest due to its unique structural features. As of the date of this publication, specific experimental data on this molecule is not available in the public domain. Therefore, this document provides a predictive comparison based on established structure-activity relationships (SAR) within the benzothiazole class of compounds. We will extrapolate potential biological activities and mechanisms of action for this compound and contrast them with experimentally validated data from structurally related benzothiazole derivatives. This guide also includes detailed, self-validating experimental protocols to facilitate the future investigation of this promising compound.
Introduction to this compound
This compound is a synthetic organic compound with the molecular formula C₁₀H₈Cl₂N₂O₂S.[4] Its structure is characterized by a benzothiazole core substituted with two chlorine atoms at the 4 and 6 positions and an N-methylglycine (sarcosine) moiety at the 2-position. The presence of electron-withdrawing chlorine atoms on the benzene ring and a hydrophilic amino acid derivative at the active 2-position suggests the potential for unique biological activities.
The benzothiazole nucleus is a privileged scaffold in drug discovery, known to interact with a variety of biological targets.[5][6] The substitutions at the C2 and C6 positions of the benzothiazole ring are particularly crucial in determining the pharmacological profile of the resulting derivatives.[3][7]
Predictive Biological Profile of this compound
Based on the known structure-activity relationships of benzothiazole derivatives, we can hypothesize the following potential biological activities for this compound:
-
Anticancer Activity: The dichlorination at the 4 and 6 positions may enhance lipophilicity, potentially improving cell membrane permeability. The N-methylglycine side chain could be a substrate for amino acid transporters that are often overexpressed in cancer cells, leading to selective uptake. Benzothiazoles have been shown to exert anticancer effects through various mechanisms, including inhibition of protein kinases, topoisomerases, and induction of apoptosis.[1][8]
-
Antimicrobial Activity: Halogenated benzothiazoles have demonstrated significant antimicrobial properties.[9] The presence of chlorine atoms in the target molecule suggests potential antibacterial and antifungal activities. The N-methylglycine moiety might also interfere with microbial metabolic pathways.
-
Neuroprotective Activity: The N-methylglycine (sarcosine) component is a known inhibitor of the glycine transporter 1 (GlyT1), which can potentiate N-methyl-D-aspartate (NMDA) receptor function.[2] This suggests a potential role in modulating glutamatergic neurotransmission and offering neuroprotective effects.
Comparative Analysis with Other Benzothiazole Derivatives
To provide a tangible comparison, we will examine experimental data from three classes of structurally related benzothiazole derivatives.
Dichloro-Substituted Benzothiazoles in Cancer
A notable example is 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, which has shown potent in vivo inhibitory effects on tumor growth.[10]
| Compound | Structure | Biological Activity | Mechanism of Action | Reference |
| 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide | (Structure not available in search results) | Potent in vivo antitumor activity | Not specified | [10] |
| This compound (Predicted) | (Structure available from name) | Potential anticancer activity | Potential kinase inhibition, apoptosis induction | - |
The comparison highlights the potential of dichloro-substitution on the benzothiazole ring to confer potent anticancer activity. The distinct C2 substituent in our target molecule (N-methylglycine vs. a complex amide) would likely result in a different target specificity and pharmacological profile.
C2-Substituted Benzothiazoles as Antimicrobial Agents
Novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives have been synthesized and shown to possess moderate to good antibacterial and antifungal activity.[9]
| Compound | Biological Activity (MIC in µg/mL) | Reference |
| Novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Moderate to good inhibition at 12.5-100 µg/mL against various bacteria and fungi. | [9] |
| This compound (Predicted) | Potential antibacterial and antifungal activity. | - |
This comparison suggests that the chloro-substituted benzothiazole core is a promising scaffold for developing antimicrobial agents. The N-methylglycine side chain of our target compound presents a novel variation that warrants experimental investigation.
Benzothiazines with Neuroprotective Properties
While not benzothiazoles, the structurally related benzothiazines have been investigated for neuroprotective effects. For instance, certain benzothiazine derivatives have shown protection against glutamate-induced injury in SH-SY5Y cells.[11]
| Compound | Biological Activity | Mechanism of Action | Reference |
| Novel Benzothiazine Derivatives | Neuroprotection against glutamate-induced cytotoxicity in SH-SY5Y cells. | Not specified | [11] |
| This compound (Predicted) | Potential neuroprotective activity | Potential GlyT1 inhibition and NMDA receptor modulation. | - |
The known neuroactivity of the N-methylglycine moiety, combined with the privileged benzothiazole scaffold, makes our target compound a compelling candidate for investigation in neurodegenerative disease models.
Experimental Protocols for Evaluation
To validate the predicted biological activities of this compound, the following detailed experimental protocols are proposed.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of the target compound on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Self-Validation: The inclusion of a non-cancerous cell line will help determine the selectivity of the compound. A positive control, such as doxorubicin, should be run in parallel.
Experimental Workflow for Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the target compound against various microbial strains.
Methodology: Broth Microdilution Method
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validation: Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (broth with inoculum only).
Signaling Pathway for Benzothiazole-Induced Apoptosis
Caption: Potential mechanism of benzothiazole-induced apoptosis via EGFR signaling pathways.
Conclusion
While experimental data for this compound is currently lacking, a predictive analysis based on the extensive literature on benzothiazole derivatives suggests its potential as a valuable lead compound in anticancer, antimicrobial, and neuroprotective research. The unique combination of a di-chlorinated benzothiazole core and an N-methylglycine substituent at the C2 position warrants its synthesis and thorough biological evaluation. The experimental protocols provided in this guide offer a robust framework for initiating such investigations. Future studies should focus on elucidating the specific molecular targets and mechanisms of action to fully understand the therapeutic potential of this and related compounds.
References
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- Current trends of benzothiazoles in drug discovery: a p
- Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI.
- Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
- The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Deriv
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- This compound. ChemBK.
- Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
- Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
- Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets.
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A Comparative Efficacy Analysis: Sarcosine vs. Synthetic Glycine Transporter-1 Inhibitors for NMDA Receptor Modulation
Guide Overview: This guide provides a detailed comparison of the efficacy of sarcosine (N-methylglycine), an endogenous compound, and synthetic, high-potency inhibitors of the Glycine Transporter-1 (GlyT1). The focus is on their shared mechanism of enhancing N-methyl-D-aspartate (NMDA) receptor function, a key therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated[1][2][3][4].
While the specific compound N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine is noted in chemical databases[5][6], it lacks published efficacy data in the peer-reviewed scientific literature. Therefore, to fulfill the objective of a data-driven comparison, this guide will use ALX-5407, a well-characterized and highly potent synthetic sarcosine derivative, as a representative of the advanced synthetic inhibitor class[7][8][9][10][11]. This comparison will illuminate the profound differences in potency and binding kinetics between a natural compound and a rationally designed synthetic inhibitor.
Introduction to GlyT1 Inhibition and NMDA Receptor Function
The NMDA receptor is a critical ionotropic glutamate receptor in the central nervous system, essential for synaptic plasticity, learning, and memory[12]. For the NMDA receptor to become activated, it requires the binding of both glutamate and a co-agonist, typically glycine[11]. The concentration of glycine in the synaptic cleft is tightly regulated by Glycine Transporter-1 (GlyT1), which is primarily located on glial cells surrounding the synapse[13][14][15].
By inhibiting GlyT1, the reuptake of glycine from the synapse is blocked. This leads to an increase in extracellular glycine concentration, enhancing the occupancy of the glycine co-agonist site on the NMDA receptor and potentiating its function[3][15][16]. This mechanism is the therapeutic basis for using GlyT1 inhibitors to address the negative and cognitive symptoms of schizophrenia[1][2][17][18].
Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that acts as a competitive inhibitor of GlyT1[13][19][20][21]. In contrast, synthetic inhibitors like ALX-5407 are the result of extensive drug discovery efforts to create molecules with higher potency, selectivity, and optimized pharmacokinetic properties[7][11].
Mechanism of Action: A Tale of Two Inhibitors
Both sarcosine and synthetic inhibitors like ALX-5407 target GlyT1 to increase synaptic glycine. However, their molecular interactions and resulting pharmacological profiles differ significantly.
-
Sarcosine: As an N-methylated derivative of glycine, sarcosine is structurally similar to the transporter's natural substrate. It acts as a competitive inhibitor, meaning it directly competes with glycine for the binding site on the GlyT1 transporter[13][22]. Beyond its role as a GlyT1 inhibitor, sarcosine has a complex pharmacological profile; it can also act as a direct co-agonist at the NMDA receptor's glycine site and as an agonist at the inhibitory glycine receptor (GlyR)[13][14][20][23][24]. This multi-target engagement may contribute to its clinical effects but also complicates its mechanism of action. Recent studies suggest sarcosine can also stimulate glycine release from cells through a process called heteroexchange, further increasing extracellular glycine levels[25].
-
ALX-5407: This synthetic molecule is a sarcosine derivative, specifically (R)-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine[7]. It was designed for high potency and selectivity. Unlike sarcosine, ALX-5407 acts as a non-transportable, non-competitive inhibitor[9][10][26]. Its inhibition is essentially irreversible, suggesting a very slow dissociation from the transporter[7][26]. This potent and sustained inhibition of GlyT1 leads to a robust increase in synaptic glycine, with high selectivity for GlyT1 over the neuronal GlyT2 transporter and other glycine binding sites[7][9][10].
Comparative Efficacy: In Vitro Potency
The most direct measure of a drug's efficacy at its molecular target is its in vitro potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates that a smaller amount of the compound is needed to inhibit the target's activity by 50%, signifying higher potency.
The disparity in potency between sarcosine and ALX-5407 is substantial. Experimental data clearly demonstrates the superior potency of the rationally designed synthetic inhibitor.
| Compound | Target | Assay System | IC₅₀ Value | Reference |
| Sarcosine | Human GlyT1 | [³H]glycine uptake | ~97 µM | [27] |
| ALX-5407 | Human GlyT1 | [³H]glycine uptake | 3 nM (0.003 µM) | [7][8][9][10] |
Analysis of In Vitro Data: The data reveals that ALX-5407 is over 32,000 times more potent than sarcosine at inhibiting GlyT1 in vitro. This vast difference is a direct result of medicinal chemistry efforts to optimize the molecular structure for a tighter and more sustained interaction with the transporter protein. While sarcosine's efficacy requires micromolar (µM) concentrations, ALX-5407 is effective at low nanomolar (nM) concentrations[7][27]. This high potency often translates to lower required clinical doses and a potentially wider therapeutic window.
Preclinical and Clinical Efficacy
While in vitro potency is a critical starting point, the ultimate measure of efficacy comes from in vivo and clinical studies.
Sarcosine: Multiple clinical trials have investigated sarcosine as an add-on therapy for schizophrenia, typically at doses of 2 grams per day[18][28][29]. A meta-analysis of seven trials concluded that sarcosine may be effective in improving overall clinical symptoms, particularly in patients with stable, chronic schizophrenia[17][18]. However, its effect on cognitive functions was found to be positive but not statistically significant[17]. The therapeutic effects are observed, but the required high dosage is consistent with its lower in vitro potency.
Synthetic GlyT1 Inhibitors (ALX-5407 and others): High-potency synthetic inhibitors have been evaluated extensively in animal models of schizophrenia.
-
ALX-5407 administered orally at 1 and 10 mg/kg was shown to increase free glycine levels in the rat prefrontal cortex[8].
-
Other potent synthetic GlyT1 inhibitors have demonstrated efficacy in animal models by reversing cognitive deficits and negative symptoms induced by NMDA receptor antagonists like MK-801 or phencyclidine (PCP)[1][30][31]. These studies suggest that potent GlyT1 inhibition can effectively counteract NMDA receptor hypofunction in vivo[1][30].
-
More recent synthetic GlyT1 inhibitors, such as Iclepertin (BI 425809), have advanced to clinical trials for treating cognitive impairment associated with schizophrenia and Alzheimer's disease, demonstrating the continued interest in this therapeutic strategy[31][32].
Experimental Methodologies
To ensure the trustworthiness of the comparative data, it is crucial to understand the underlying experimental protocols. The foundational assay for determining GlyT1 inhibitor potency is the radiolabeled glycine uptake assay.
Protocol: In Vitro GlyT1 Inhibition Assay via [³H]Glycine Uptake
Principle: This assay directly measures the function of the GlyT1 transporter. Cells engineered to express high levels of GlyT1 are incubated with a radioactive form of glycine ([³H]glycine). The amount of radioactivity that accumulates inside the cells is proportional to the transporter's activity. By adding an inhibitor, the reduction in [³H]glycine uptake can be quantified to determine the inhibitor's potency (IC₅₀).
Step-by-Step Methodology:
-
Cell Culture:
-
Rationale: A stable cell line (e.g., CHO, HEK293, or QT6 fibroblasts) transfected to express the human GlyT1 transporter is used to ensure a consistent and high level of the target protein[7].
-
Maintain cells in appropriate culture medium and conditions until they reach approximately 80-90% confluency in multi-well plates.
-
-
Preparation of Assay Buffer and Compounds:
-
Rationale: The buffer must mimic physiological conditions to ensure the transporter functions correctly.
-
Prepare a Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of the test compounds (e.g., sarcosine, ALX-5407) and a positive control (a known GlyT1 inhibitor) in the KRH buffer. A vehicle control (e.g., DMSO) must also be prepared.
-
-
Pre-incubation with Inhibitor:
-
Rationale: This step allows the inhibitor to bind to the GlyT1 transporter before the substrate is introduced.
-
Wash the cell monolayers with KRH buffer to remove culture medium.
-
Add the prepared inhibitor dilutions to the wells and incubate for 15-20 minutes at room temperature.
-
-
Initiation of Glycine Uptake:
-
Rationale: The uptake is initiated by adding the radiolabeled substrate. The concentration of glycine and the incubation time are optimized to be on the linear portion of the uptake curve.
-
Add KRH buffer containing a fixed concentration of [³H]glycine (and non-labeled glycine) to each well to start the reaction.
-
Incubate for a precise period (e.g., 10 minutes) at room temperature.
-
-
Termination of Uptake and Washing:
-
Rationale: The uptake reaction must be stopped quickly and excess extracellular radioactivity must be removed to ensure only intracellular [³H]glycine is measured.
-
Rapidly aspirate the radioactive solution from the wells.
-
Immediately wash the cell monolayers multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Rationale: The cells are lysed to release the internalized [³H]glycine, which is then quantified.
-
Add a lysis buffer (e.g., 1% SDS) to each well.
-
Transfer the lysate from each well into a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Rationale: The raw data is converted into percent inhibition, which is then used to calculate the IC₅₀ value.
-
Subtract the background CPM (from wells with a known potent inhibitor at a saturating concentration) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Conclusion and Future Outlook
This guide demonstrates a clear distinction in efficacy between the endogenous GlyT1 inhibitor, sarcosine, and rationally designed synthetic inhibitors like ALX-5407.
-
Sarcosine shows modest clinical efficacy at high doses, consistent with its low (micromolar) in vitro potency. Its complex pharmacology, involving actions at multiple receptor sites, makes it a valuable research tool but presents challenges for targeted drug development.
-
Synthetic inhibitors like ALX-5407 exhibit vastly superior potency (nanomolar range), selectivity, and optimized binding kinetics (irreversible inhibition). This high potency allows for lower dosing and more targeted engagement of the GlyT1 mechanism. Preclinical models robustly support the efficacy of this class of compounds for reversing schizophrenia-like symptoms[1][30].
The development of highly potent and selective non-sarcosine-based GlyT1 inhibitors remains a key focus for pharmaceutical research[3][11]. While early drug candidates faced challenges with pharmacokinetics or safety, the therapeutic principle remains sound[11]. The continued clinical investigation of novel GlyT1 inhibitors underscores the promise of this mechanism for treating the cognitive and negative symptoms of schizophrenia and other CNS disorders characterized by NMDA receptor hypofunction.
References
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Atkinson, B. N., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular pharmacology, 60(6), 1414–1420.
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Chang, C. H., et al. (2020). Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials. Journal of psychopharmacology, 34(5), 495–507.
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MedChemExpress. (n.d.). ALX-5407 hydrochloride. Retrieved from
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ClinicalTrials.gov. (2007). A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. NCT00538070.
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Fusar-Poli, L., et al. (2020). Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials. Expert opinion on drug metabolism & toxicology, 16(10), 985–997.
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ClinicalTrials.gov. (2006). Sarcosine (N-Methylglycine) Monotherapy for Schizophrenia. NCT00328276.
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R&D Systems. (n.d.). ALX 5407 hydrochloride. Retrieved from
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MedChemExpress. (n.d.). (Rac)-ALX 5407. Retrieved from
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Schizophrenia.com. (n.d.). Sarcosine for Schizophrenia. Retrieved from
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Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Journal of physiology, 587(Pt 13), 3207–3220.
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Zhang, H. X., & Thio, L. L. (2012). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. The open pharmacology journal, 6, 15–21.
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Thio, L. L., et al. (2012). The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. Neuroreport, 23(6), 390–394.
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Hashimoto, K., et al. (2011). Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Psychopharmacology, 217(2), 163–173.
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ScienceDaily. (2009). Animal Model For Schizophrenia Identifies Novel Approach For Treating Cognitive Impairments Associated With Schizophrenia.
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Washington University School of Medicine. (n.d.). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Research Profiles.
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Manahan-Vaughan, D., & ZL, K. (2011). Glycine transporter 1 as a potential therapeutic target for schizophrenia-related symptoms: evidence from genetically modified mouse models and pharmacological inhibition. Current pharmaceutical design, 17(2), 165–173.
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BioWorld. (2006). The glycine transporter-1 inhibitor SSR-103800 shows promise in animal models of schizophrenia.
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Gelin, M., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistryOpen, 9(4), 480–486.
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Bridges, T. M., et al. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current opinion in molecular therapeutics, 10(6), 591–601.
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Klein, A. C., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular neurobiology, 60(12), 7247–7260.
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Al-Khrasani, M., et al. (2019). Glycine Transporter Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International journal of molecular sciences, 20(23), 5900.
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Chen, L., et al. (2023). Recognition of sarcosine by GlyT1. Nature communications, 14(1), 7401.
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Zhang, H. X., et al. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. The Journal of physiology, 587(Pt 13), 3207–3220.
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MedChemExpress. (n.d.). GlyT Inhibitors. Retrieved from
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BioIVT. (n.d.). GLYT1 Transporter Assay. Retrieved from
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ResearchGate. (n.d.). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters...
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Harsing, L. G., Jr, & Matyus, P. (2006). Glycine transporter type-1 and its inhibitors. Current medicinal chemistry, 13(9), 1017–1030.
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MedChemExpress. (n.d.). Search results for n-4-6-dichloro-1-3-benzothiazol-2-yl-n-methylglycine. Retrieved from
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MDPI. (2024). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. Molecules, 29(17), 6017.
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Jane, D. E., et al. (2009). Novel NMDA Receptor Modulators: An Update. Current opinion in pharmacology, 9(1), 14–20.
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Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(5), 1405–1415.
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Guellec, J., et al. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv.
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Fleischhacker, W. W., et al. (2023). Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial. Alzheimer's research & therapy, 15(1), 20.
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A Comprehensive Guide to Validating the Anticancer Activity of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
This guide provides a robust framework for researchers, scientists, and drug development professionals to validate the potential anticancer activity of the novel compound, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. Given the therapeutic potential of benzothiazole derivatives, a systematic and rigorous evaluation of this specific molecule is warranted.[1][2][3][4] This document outlines a multi-step validation process, from initial in vitro screening to more complex in vivo studies, and provides a comparative analysis against established anticancer agents.
Introduction to this compound and the Benzothiazole Scaffold
This compound is a synthetic organic compound with the molecular formula C₁₀H₈Cl₂N₂O₂S.[5] It belongs to the benzothiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The benzothiazole scaffold is a key pharmacophore in several clinically relevant molecules.[2] The rationale for investigating this particular derivative lies in the potential for the dichloro substitutions on the benzene ring and the N-methylglycine side chain to modulate its biological activity and selectivity against cancer cells.
The validation of any new potential anticancer agent requires a stepwise approach, beginning with in vitro assays to establish cytotoxicity and progressing to in vivo models to assess efficacy and safety in a more complex biological system.[6][7]
Part 1: In Vitro Validation of Anticancer Activity
The initial phase of validation focuses on determining the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro validation of anticancer activity.
Step-by-Step Protocols
1. Cell Line Selection and Culture:
-
Rationale: A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. This panel could include representatives from common cancer types such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116, HT-29), and glioma (e.g., C6).[8] For comparative purposes, a non-cancerous cell line (e.g., NIH3T3 mouse embryo fibroblasts) should be included to determine selectivity.[8]
-
Protocol:
-
Obtain cell lines from a reputable cell bank (e.g., ATCC).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Regularly passage cells to maintain exponential growth.
-
2. Cell Viability and Proliferation Assays:
-
Rationale: These assays quantify the dose-dependent effect of the compound on cell viability and proliferation. The MTT assay is a colorimetric assay that measures metabolic activity, while the CellTiter-Glo assay is a luminescent assay that measures ATP levels, both of which are indicative of cell viability.[8][9][10]
-
Protocol (MTT Assay):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with the compound dilutions and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. Determination of IC₅₀ Values:
-
Rationale: The half-maximal inhibitory concentration (IC₅₀) is a key parameter that quantifies the potency of a compound. It is the concentration of the drug that is required for 50% inhibition in vitro.[6]
-
Protocol:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Determine the IC₅₀ value from the curve.
-
Comparative Analysis with Alternative Compounds
The IC₅₀ values of this compound should be compared to those of standard-of-care chemotherapy drugs and other experimental benzothiazole derivatives.
| Compound | Target Cancer Type(s) | Reported IC₅₀ Range (µM) | Reference |
| Cisplatin | Broad spectrum (e.g., lung, breast, colon) | 0.06 - 20+ (highly cell line dependent) | [8][11] |
| Paclitaxel | Breast, Lung, Ovarian | 0.001 - 10 | N/A |
| Doxorubicin | Broad spectrum | 0.01 - 5 | [12] |
| Substituted Pyridine Benzothiazole Derivative 29 | Breast (SKRB-3), Colon (SW620), Lung (A549), Liver (HepG2) | 0.0012 - 0.048 | [2] |
| Naphthalimide-benzothiazole Derivative 66 | Colon (HT-29), Lung (A549), Breast (MCF-7) | 3.72 - 7.91 | [13] |
| This compound | To be determined | To be determined | N/A |
Part 2: Elucidating the Mechanism of Action
Once cytotoxic activity is confirmed, the next step is to investigate the underlying molecular mechanisms.
Potential Signaling Pathways for Benzothiazole Derivatives
Caption: Potential anticancer mechanisms of benzothiazole derivatives.
Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Programmed cell death is a common pathway for anticancer drugs.
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M) prevents cancer cell proliferation.
-
Reactive Oxygen Species (ROS) Activation: Increased ROS levels can lead to oxidative stress and cell death.[1]
-
Tyrosine Kinase Inhibition: Many signaling pathways crucial for cancer growth are regulated by tyrosine kinases.[1]
-
Topoisomerase Inhibition: These enzymes are essential for DNA replication, and their inhibition leads to DNA damage and cell death.[1]
Experimental Protocols for Mechanistic Studies
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark.
-
Analyze the cell populations using a flow cytometer.
-
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Rationale: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest and fix the cells in cold ethanol.
-
Treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase.
-
-
Part 3: In Vivo Validation of Anticancer Efficacy
Promising results from in vitro studies should be followed by in vivo validation using animal models to assess the compound's therapeutic efficacy and potential toxicity in a whole-organism context.[6][7][14][15]
Experimental Workflow for In Vivo Analysis
Caption: Workflow for in vivo validation of anticancer efficacy.
Step-by-Step Protocol (Subcutaneous Xenograft Model)
-
Rationale: Human tumor xenografts in immunodeficient mice are a widely used preclinical model to evaluate the efficacy of anticancer agents.[6][7][14]
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[14]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (identified from in vitro studies) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.
-
Treatment: Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., a standard chemotherapy drug).
-
Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare tumor growth inhibition between the treated and control groups. Perform histological and immunohistochemical analysis of the tumors to assess cell death and proliferation markers.
-
Conclusion
The validation of this compound as a potential anticancer agent requires a systematic and multi-faceted approach. This guide provides a comprehensive framework, from initial in vitro screening to in vivo efficacy studies, to rigorously evaluate its therapeutic potential. By comparing its performance against established drugs and other benzothiazole derivatives, researchers can ascertain its novelty and potential for further development in the field of oncology.
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A Technical Guide to Assessing Transporter Cross-Reactivity of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine, a Putative Glycine Transporter 1 Inhibitor
This guide provides a comprehensive framework for evaluating the transporter selectivity of the novel chemical entity, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. Given its structural features—a substituted benzothiazole core linked to an N-methylglycine (sarcosine) moiety—this compound is hypothesized to be a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). Sarcosine and its derivatives are well-established competitive inhibitors of GlyT1.[1][2] Inhibition of GlyT1 is a clinically relevant strategy for potentiating N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels, offering a potential therapeutic avenue for conditions like schizophrenia.[2][3]
However, for any novel therapeutic candidate, a thorough assessment of its interaction with other transporters is a critical step in preclinical development. Unforeseen cross-reactivity can lead to off-target effects, altered pharmacokinetics, and drug-drug interactions (DDIs). This guide outlines the experimental workflows and provides detailed protocols to systematically characterize the selectivity profile of this putative GlyT1 inhibitor.
The Rationale for Cross-Reactivity Profiling
Membrane transporters are crucial for the absorption, distribution, metabolism, and excretion (ADME) of a wide range of endogenous and exogenous compounds. The Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies of transporters, which include Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), and Organic Anion Transporting Polypeptides (OATPs), play a significant role in drug disposition and are often implicated in DDIs.[4] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend in vitro studies to evaluate the potential of an investigational drug to act as a substrate or inhibitor of key drug transporters.
For a GlyT1 inhibitor, it is particularly important to assess its activity at:
-
Glycine Transporter 2 (GlyT2): To ensure selectivity and avoid potential side effects associated with modulating glycinergic neurotransmission in the spinal cord and brainstem, where GlyT2 is predominantly expressed.[5][6]
-
Monoamine Transporters (DAT, NET, SERT): To rule out effects on dopamine, norepinephrine, and serotonin reuptake, which could lead to significant cardiovascular or neuropsychiatric side effects.
-
Key ADME-Tox Transporters: Including OATP1B1, OATP1B3, OAT1, OAT3, OCT1, and OCT2, to predict potential DDIs and understand the compound's pharmacokinetic profile.[7][8][9][10]
Experimental Workflow for Transporter Selectivity Profiling
A tiered approach is recommended to efficiently assess the cross-reactivity of this compound.
Detailed Experimental Protocols
The following protocols describe standard in vitro methods for assessing transporter activity. These assays typically utilize human embryonic kidney 293 (HEK293) cells stably overexpressing the transporter of interest.[11][12][13]
Protocol 1: Radiolabeled Substrate Uptake Inhibition Assay (Primary GlyT1 and Secondary Transporter Screening)
This is the gold-standard method for quantifying transporter inhibition. It directly measures the uptake of a radiolabeled substrate into cells.[14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for GlyT1 and other transporters.
Materials:
-
HEK293 cells stably expressing the transporter of interest (e.g., hGlyT1, hGlyT2, hDAT, hOAT1, etc.)
-
Control HEK293 cells (mock-transfected)
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Radiolabeled substrate (e.g., [³H]Glycine for GlyT1/2, [³H]Dopamine for DAT, [³H]Estrone-3-sulfate for OATPs, etc.)
-
Test compound: this compound
-
Reference inhibitors (e.g., ALX-5407 for GlyT1, Probenecid for OATs)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing cells and control cells into a 96-well poly-D-lysine coated plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Typically, an 8-point concentration curve is used, ranging from 1 nM to 100 µM. Also prepare solutions of the reference inhibitor and a vehicle control.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing the test compound, reference inhibitor, or vehicle to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Substrate Addition: Add 50 µL of pre-warmed assay buffer containing the radiolabeled substrate at a concentration close to its Km value. The final volume in each well is 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes) that falls within the linear range of substrate uptake.
-
Assay Termination:
-
Rapidly aspirate the assay solution.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular radiolabeled substrate.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of lysis buffer (e.g., 0.1 N NaOH with 1% SDS) to each well and incubate for 30 minutes.
-
Transfer the lysate to a scintillation vial or a 96-well plate compatible with a scintillation counter.
-
Add 1 mL of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Subtract the CPM values from mock-transfected cells (non-specific uptake) from the CPM values of transporter-expressing cells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Fluorescence-Based Substrate Uptake Assay
This method offers a non-radioactive alternative and is suitable for high-throughput screening. It uses a fluorescent substrate that is taken up by the transporter.[17][18][19][20][21]
Objective: To screen for inhibitory activity of this compound against a panel of transporters.
Materials:
-
Transporter-expressing HEK293 cells
-
Black, clear-bottom 96-well plates
-
Assay Buffer
-
Fluorescent substrate (e.g., ASP+ for OCTs, Lucifer Yellow for OATs)
-
Test compound and reference inhibitors
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: As described in Protocol 1.
-
Compound Preparation: Prepare the test compound at a screening concentration (e.g., 10 µM) and a vehicle control.
-
Assay:
-
Wash cells with assay buffer.
-
Add the test compound or vehicle and pre-incubate.
-
Add the fluorescent substrate.
-
Incubate at 37°C for a specified time.
-
-
Measurement:
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control after subtracting the background fluorescence from control cells.
Hypothetical Data Presentation and Interpretation
The data generated from these assays should be tabulated for clear comparison.
Table 1: Hypothetical Potency and Selectivity Profile of this compound
| Transporter | Assay Type | IC50 (nM) or % Inhibition @ 10 µM | Selectivity Ratio (IC50 / GlyT1 IC50) |
| hGlyT1 | [³H]Glycine Uptake | 15 nM | 1 |
| hGlyT2 | [³H]Glycine Uptake | 2,500 nM | 167 |
| hDAT | [³H]Dopamine Uptake | 12% @ 10 µM | >667 |
| hNET | [³H]Norepinephrine Uptake | 8% @ 10 µM | >667 |
| hSERT | [³H]Serotonin Uptake | 5% @ 10 µM | >667 |
| hOATP1B1 | [³H]E3S Uptake | 22% @ 10 µM | >667 |
| hOAT1 | [³H]PAH Uptake | 15% @ 10 µM | >667 |
| hOCT2 | [³H]MPP+ Uptake | 65% @ 10 µM | TBD |
Interpretation: In this hypothetical scenario, this compound is a potent GlyT1 inhibitor with an IC50 of 15 nM. It demonstrates excellent selectivity (>160-fold) over GlyT2 and weak to no activity against monoamine transporters and several ADME transporters at 10 µM. The 65% inhibition of hOCT2 would trigger a follow-up IC50 determination (Tier 4) to better quantify this interaction.
Conclusion
While this compound is a novel entity without published data, its chemical structure strongly suggests it is a GlyT1 inhibitor. The experimental framework outlined in this guide provides a robust and systematic approach to confirm its primary target, determine its potency, and comprehensively evaluate its cross-reactivity with other clinically relevant transporters. This essential selectivity profiling is a cornerstone of modern drug development, ensuring a better understanding of a compound's safety and pharmacokinetic profile before it advances to clinical trials. The use of validated in vitro assays, such as radiolabeled and fluorescent substrate uptake studies, allows for a reliable assessment of potential off-target interactions and drug-drug interaction liabilities.
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Bexten, N. D., & Tice, R. R. (2014). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Current protocols in toxicology, 61(1), 24.5.1–24.5.15.
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Lee, M., Chan, J., & Zgurskaya, H. I. (2019). A Fluorescent Transport Assay Enables Studying AmpG Permeases Involved in Peptidoglycan Recycling and Antibiotic Resistance. ACS Chemical Biology, 14(11), 2449–2458.
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Telbisz, Á., et al. (2016). Application of Fluorescent Dye Substrates for Functional Characterization of ABC Multidrug Transporters at a Single Cell Level. Cytometry Part A, 89(8), 757–766.
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Fontana, A. C. K., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45.
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König, J., et al. (2017). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. In Methods in Molecular Biology (Vol. 1560, pp. 191-210). Humana Press.
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Wang, W. W., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1377151.
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Aragón, C., & López-Corcuera, B. (2021). Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543. ACS Chemical Neuroscience, 12(11), 1996–2006.
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Aragón, C., & López-Corcuera, B. (2021). Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543. ACS Chemical Neuroscience, 12(11), 1996–2006.
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Wang, Y., et al. (2023). Recent Advances in Synthetic Drugs and Natural Actives Interacting with OAT3. Molecules, 28(12), 4744.
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Dhadda, S., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(19), 6527.
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Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044.
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Hagenbuch, B., & Meier, P. J. (2004). OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. British Journal of Pharmacology, 143(2), 255–267.
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Neuhoff, S., et al. (2020). Inhibitors of Organic Anion-Transporting Polypeptides 1B1 and 1B3: Clinical Relevance and Regulatory Perspective. The Journal of Clinical Pharmacology, 60(8), 1087–1098.
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Woloszczuk, Z., et al. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 23(14), 7935.
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Tafeenko, V. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296.
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Cheung, K. W. K., et al. (2020). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. Pharmaceutics, 12(11), 1052.
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Medeiros, M. A., et al. (2017). Intestinal Drug Interactions Mediated by OATPs: A Systematic Review of Preclinical and Clinical Findings. Journal of Pharmaceutical Sciences, 106(8), 2147–2157.
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Kiss, R., et al. (2019). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. Journal of Chemical Information and Modeling, 59(4), 1475–1489.
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A Researcher's Guide to the Structure-Activity Relationship of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine Analogs
This guide provides a comprehensive framework for exploring the structure-activity relationship (SAR) of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine analogs. The benzothiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a logical progression from structural analysis and hypothesized SAR to detailed synthetic and biological evaluation protocols. Our objective is to furnish a robust starting point for the systematic optimization of this promising chemical series.
Deconstructing the Core Scaffold: Key Pharmacophoric Features
The parent compound, this compound, presents three distinct regions that are critical for molecular recognition and biological activity. A systematic exploration of the SAR requires independent and combined modifications of these regions to probe their role in target binding and overall pharmacological profile.
-
The 4,6-Dichlorobenzothiazole Core: This bicyclic system provides a rigid, aromatic scaffold. The chlorine atoms at positions 4 and 6 are electron-withdrawing groups that significantly influence the electronic distribution of the ring system. They also provide steric bulk, which can dictate binding pocket complementarity. It is hypothesized that these halogens are crucial for establishing specific interactions, potentially through halogen bonding or by modulating the pKa of the benzothiazole nitrogen atoms.
-
The 2-Amino Linker: This linker connects the heterocyclic core to the side chain. Its geometry and electronic properties are pivotal. The exocyclic nitrogen atom acts as a hydrogen bond donor and its basicity is tuned by the adjacent scaffold.
-
The N-methylglycine (Sarcosine) Side Chain: This moiety introduces several important features. The carboxylic acid is a key interaction point, potentially acting as a hydrogen bond acceptor/donor or a metal-chelating group. The N-methyl substituent prevents the formation of an amide N-H bond, which can reduce susceptibility to metabolic degradation and restricts the conformational flexibility of the side chain.
Below is a diagram illustrating the key regions for SAR exploration.
Caption: Key regions for SAR modification on the parent scaffold.
Systematic SAR Exploration: A Comparative Analysis
To effectively map the SAR, analogs should be designed to probe the contribution of each region. The following tables outline a proposed initial library of compounds with hypothetical, yet logically derived, biological data. For this guide, we will use in vitro cytotoxicity against the A549 human lung carcinoma cell line as the primary endpoint, a common screening assay for novel benzothiazole derivatives.[3]
Modifications of the Benzothiazole Core (Region 1)
This series explores the impact of substituents at the 4 and 6 positions, comparing them to the parent dichlorinated compound. The goal is to determine the necessity and optimal nature of these substitutions.
| Compound ID | R4 | R6 | Predicted IC₅₀ (µM) vs. A549 | Rationale |
| 1a (Parent) | Cl | Cl | 5.2 | Reference compound. |
| 1b | H | H | > 50 | Complete loss of activity suggests substitutions are critical for binding. |
| 1c | F | F | 4.8 | Fluorine as a smaller, highly electronegative halogen may improve binding or cell permeability. |
| 1d | Cl | H | 15.8 | Reduced activity indicates both chloro groups contribute significantly, with the C4-Cl possibly being more critical. |
| 1e | H | Cl | 25.1 | Similar to 1d, confirming the importance of disubstitution. |
| 1f | OCH₃ | OCH₃ | > 50 | Electron-donating groups may be detrimental, suggesting an electron-poor aromatic system is preferred. |
Modifications of the N-Alkyl Group and Glycine Side Chain (Regions 2 & 3)
This series investigates the steric and electronic requirements of the side chain. Modifications include altering the N-alkyl group and modifying the carboxylate to probe its role as a key binding element.
| Compound ID | N-Substituent (R₂) | Carboxylate (R₃) | Predicted IC₅₀ (µM) vs. A549 | Rationale |
| 1a (Parent) | Methyl | -COOH | 5.2 | Reference compound. |
| 2a | H | -COOH | 9.5 | N-H may introduce new H-bonding but could be a site for metabolism. Potency is reduced. |
| 2b | Ethyl | -COOH | 7.3 | Slightly larger alkyl group is tolerated but does not improve activity, suggesting a constrained pocket. |
| 2c | Propyl | -COOH | 18.9 | Further increase in steric bulk leads to a significant drop in potency. |
| 2d | Methyl | -COOCH₃ (Methyl Ester) | > 50 | Masking the carboxylic acid completely abolishes activity, confirming it is an essential binding group. |
| 2e | Methyl | -CONH₂ (Amide) | 45.5 | Replacing the acid with a neutral amide also drastically reduces activity. |
Experimental Design: Synthesis and Biological Evaluation
A robust and reproducible experimental workflow is paramount for generating reliable SAR data. The following section details the necessary protocols, from chemical synthesis to biological screening.
Overall Experimental Workflow
The process begins with the synthesis of key intermediates, followed by the generation of the analog library, and concludes with purification and comprehensive biological testing.
Caption: Workflow for synthesis and evaluation of the analog library.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichlorobenzothiazole Intermediate
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[4]
-
Reaction Setup: To a stirred solution of 3,5-dichloroaniline (10 mmol) in glacial acetic acid (30 mL), add potassium thiocyanate (30 mmol).
-
Bromination: Cool the mixture to 0-5°C in an ice bath. Add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Neutralization: Carefully neutralize the solution with concentrated ammonium hydroxide until pH 8-9 to precipitate the product fully.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-4,6-dichlorobenzothiazole.
Protocol 2: General Synthesis of this compound (Parent Compound 1a)
-
N-Alkylation: In a round-bottom flask, dissolve 2-amino-4,6-dichlorobenzothiazole (5 mmol) in dimethylformamide (DMF, 20 mL). Add potassium carbonate (15 mmol) and ethyl bromoacetate (6 mmol).
-
Reaction (Step 1): Heat the mixture to 80°C and stir for 6 hours. Monitor the reaction by TLC.
-
N-Methylation: Cool the reaction to room temperature. Add iodomethane (7.5 mmol) and continue stirring at room temperature for 12 hours.
-
Work-up (Ester): Pour the mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF, 15 mL) and water (5 mL). Add lithium hydroxide (10 mmol) and stir at room temperature for 4 hours.
-
Final Isolation: Acidify the reaction mixture to pH 3-4 with 1N HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the final product.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This self-validating protocol measures the reduction of MTT by mitochondrial dehydrogenases to assess cell viability.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute with culture medium (final DMSO concentration <0.1%). Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and doxorubicin as a positive control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Authoritative Grounding & Future Directions
The benzothiazole scaffold is a cornerstone in the development of therapeutics targeting a range of diseases.[5] Its derivatives have been investigated as multi-target ligands for pain, antibacterial agents, and potent anticancer agents.[3][4][6] The systematic approach outlined in this guide for this compound analogs is built upon established principles of medicinal chemistry.
The hypothetical SAR data presented suggests several key takeaways:
-
The dichloro substitutions on the benzothiazole ring are likely essential for activity, potentially through halogen bonding or by maintaining a favorable electronic profile.
-
A free carboxylic acid on the side chain is critical, indicating it may be involved in a crucial ionic or hydrogen-bonding interaction with the biological target.
-
The N-methyl group provides a balance of steric bulk and conformational rigidity that appears optimal for this scaffold, as both smaller (N-H) and larger (N-propyl) substituents reduce potency.
Future work should focus on synthesizing the proposed analogs to validate these hypotheses. Promising compounds should be further evaluated in secondary assays (e.g., cell cycle analysis, apoptosis assays) and against a broader panel of cancer cell lines. Ultimately, lead compounds will require in vivo efficacy studies and full ADME/Tox profiling to assess their potential as clinical candidates.
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A Comparative Guide to the Neuroprotective Effects of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine and Other Key Neuroprotective Agents
In the intricate landscape of neurodegenerative disease research, the quest for potent neuroprotective agents is paramount. This guide provides a comprehensive comparison of the neuroprotective effects of a novel benzothiazole derivative, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine, with established therapeutic agents. Our analysis is grounded in experimental data and established methodologies to offer researchers, scientists, and drug development professionals a robust framework for evaluating neuroprotective compounds.
Introduction: The Challenge of Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function.[1][2][3] A key therapeutic strategy is neuroprotection, which aims to prevent or slow down this neuronal cell death. The complexity of neurodegeneration, involving multiple pathological pathways like oxidative stress, excitotoxicity, mitochondrial dysfunction, and protein aggregation, necessitates the development of multi-targeted therapeutic agents.[4][5]
Benzothiazole derivatives have emerged as a promising class of compounds with significant potential in the treatment of neurodegenerative diseases.[4][6][7] One such derivative, Riluzole, is already in clinical use for ALS, highlighting the therapeutic viability of this chemical scaffold.[4] This guide will focus on a novel investigational compound, this compound, and compare its hypothetical neuroprotective profile with two clinically relevant drugs: Riluzole and Edaravone.
This compound: A Novel Benzothiazole Derivative
While specific experimental data for this compound is not yet widely published, its structural similarity to other neuroprotective benzothiazoles allows us to hypothesize its potential mechanisms of action and neuroprotective effects. The presence of the dichloro-benzothiazole core suggests activity related to the modulation of glutamatergic neurotransmission and ion channel function, similar to Riluzole.[8][9][10][11] The N-methylglycine side chain may confer additional properties, such as improved blood-brain barrier permeability or interaction with specific receptor subtypes.
Hypothesized Mechanism of Action
Based on the benzothiazole scaffold, the neuroprotective effects of this compound are likely multi-faceted, targeting key pathways in neurodegeneration:
-
Inhibition of Glutamate Excitotoxicity: By blocking voltage-gated sodium channels on presynaptic terminals, the compound may reduce the release of glutamate, a major excitatory neurotransmitter.[8][9][10] Excessive glutamate leads to excitotoxicity, a primary driver of neuronal death in many neurodegenerative conditions. It may also non-competitively block NMDA receptors, further attenuating the damaging effects of glutamate.[10][11]
-
Modulation of Cellular Signaling: The compound could potentially inhibit protein kinase C (PKC), a mechanism that has been identified for Riluzole and contributes to its antioxidative neuroprotective effects.[12]
-
Anti-aggregation Properties: Some benzothiazole derivatives have been shown to inhibit the aggregation of pathological proteins like tau and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively.[13]
Proposed Signaling Pathway
Caption: Comparative mechanisms of Riluzole and Edaravone.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes hypothetical experimental data comparing the three compounds in standard in vitro neuroprotection assays.
| Assay | Endpoint | This compound (10 µM) | Riluzole (10 µM) | Edaravone (10 µM) |
| MTT Assay | Cell Viability (%) | 85 ± 5 | 80 ± 6 | 75 ± 7 |
| TUNEL Assay | Apoptotic Cells (%) | 15 ± 3 | 20 ± 4 | 25 ± 5 |
| Caspase-3/7 Assay | Caspase Activity (fold change) | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.0 ± 0.4 |
| ROS Assay (DCFDA) | ROS Levels (RFU) | 5000 ± 400 | 7000 ± 500 | 3000 ± 300 |
| MMP Assay (JC-1) | Red/Green Ratio | 3.5 ± 0.3 | 3.2 ± 0.4 | 3.8 ± 0.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols for Assessing Neuroprotection
To ensure the reproducibility and validity of neuroprotective studies, standardized and well-documented protocols are essential. Below are detailed step-by-step methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. [14][15][16][17]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells. [15]* Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. [16] 2. Induce neurotoxicity using a relevant stressor (e.g., glutamate, H2O2, or Aβ oligomers).
-
Treat the cells with the test compounds at various concentrations for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [14][16] 5. Solubilize the formazan crystals by adding 100 µL of DMSO or a solubilization buffer to each well. [17] 6. Measure the absorbance at 570 nm using a microplate reader. [16]
-
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis. [18][19][20]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA. [19][20]* Protocol:
-
Culture and treat cells on glass coverslips as described for the MTT assay.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature. [18] 3. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice. [18] 4. Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber. [18][20] 5. Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. [20]
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. [21][22][23][24][25]
-
Principle: Activated caspase-3/7 cleaves a specific substrate (containing the DEVD sequence), releasing a fluorescent or luminescent signal. [21][22][24]* Protocol:
-
Plate and treat cells in a 96-well plate.
-
Lyse the cells using a lysis buffer provided with a commercial kit.
-
Add the caspase-3/7 substrate to the cell lysates. [25] 4. Incubate at room temperature for 1-2 hours. [22] 5. Measure the fluorescence (Ex/Em = 380/460 nm) or luminescence using a microplate reader. [22]
-
Intracellular ROS Measurement
This assay quantifies the levels of reactive oxygen species within cells. [26][27][28][29][30]
-
Principle: A cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [27]* Protocol:
-
Culture and treat cells in a black, clear-bottom 96-well plate.
-
Load the cells with 10 µM H2DCFDA for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity (Ex/Em = 485/535 nm) using a microplate reader.
-
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses mitochondrial health by measuring the mitochondrial membrane potential. [31][32][33][34]
-
Principle: The cationic dye JC-1 accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with high MMP, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with low MMP, JC-1 remains as monomers and emits green fluorescence. [32]* Protocol:
-
Culture and treat cells in a 96-well plate.
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C. [31] 3. Wash the cells with assay buffer.
-
Measure the fluorescence intensity at both green (Ex/Em = 485/535 nm) and red (Ex/Em = 540/590 nm) wavelengths. [31][33] 5. The ratio of red to green fluorescence is used as an indicator of MMP. [32]
-
Conclusion
The evaluation of novel neuroprotective agents requires a multi-pronged approach that combines an understanding of potential mechanisms of action with rigorous experimental validation. While this compound represents a promising, albeit hypothetical, candidate from the benzothiazole class, its true potential can only be ascertained through systematic in vitro and in vivo studies. By comparing its performance against established drugs like Riluzole and Edaravone using the standardized protocols outlined in this guide, researchers can build a comprehensive and comparative dataset to drive the discovery of next-generation neuroprotective therapeutics.
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N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine efficacy compared to known NMDA modulators
Introduction: The NMDA Receptor as a Therapeutic Target
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its dysfunction, leading to either hypo- or hyper-activation, is implicated in a wide range of neurological and psychiatric disorders, including depression, schizophrenia, Alzheimer's disease, and neuropathic pain.[2][3] This has made the NMDA receptor a highly attractive target for therapeutic intervention.
Modulation of the NMDA receptor can be achieved through various mechanisms, including competitive antagonism at the glutamate or glycine binding sites, channel blockade, and allosteric modulation.[4] Allosteric modulators, which bind to sites distinct from the agonist binding sites, offer the potential for greater subtype selectivity and a more nuanced regulation of receptor function, potentially leading to improved therapeutic profiles with fewer side effects.[4][5]
This guide provides a comprehensive framework for evaluating the efficacy of novel compounds as NMDA receptor modulators, using the hypothetical molecule N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine as a case study. We will outline a series of established experimental protocols and compare its potential efficacy profile against well-characterized NMDA receptor modulators from different classes. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and compare novel NMDA receptor-targeting compounds.
Comparative NMDA Receptor Modulators
To establish a robust comparison, it is essential to benchmark the novel compound against known modulators with distinct mechanisms of action. The following compounds will serve as our comparators:
-
D-AP5 (D-2-amino-5-phosphonopentanoate): A competitive antagonist at the glutamate binding site.
-
MK-801 (Dizocilpine): A non-competitive channel blocker that binds within the ion channel pore.[6]
-
D-Serine: A co-agonist at the glycine binding site, which is essential for NMDA receptor activation.[7]
-
Ifenprodil: A negative allosteric modulator (NAM) with selectivity for the GluN2B subunit.[8][9][10]
-
Sarcosine (N-methylglycine): A competitive inhibitor of the glycine transporter type 1 (GlyT1) and an NMDA receptor co-agonist, which indirectly potentiates NMDA receptor function by increasing synaptic glycine levels.[11][12][13]
Experimental Workflow for Efficacy Characterization
A multi-tiered approach is necessary to fully characterize the efficacy and mechanism of action of a novel NMDA receptor modulator. This typically involves a combination of binding assays and functional assays.
Caption: Experimental workflow for characterizing a novel NMDA receptor modulator.
Radioligand Binding Assays
Principle: These assays determine the affinity of a compound for a specific receptor and can help identify its binding site. This is achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for a specific site on the receptor.[6]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293) expressing the NMDA receptor subtype of interest or from homogenized rat brain tissue.[14]
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]CGP 39653 for the glutamate site, [³H]MDL 105,519 for the glycine site, or [³H]MK-801 for the channel pore) and varying concentrations of the test compound (this compound).
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Causality and Self-Validation: By performing these assays with different radioligands, one can determine if this compound binds to the glutamate site, glycine site, channel pore, or potentially an allosteric site (if it modulates the binding of a primary ligand without displacing it). The obtained Ki value provides a quantitative measure of binding affinity that should correlate with the potency observed in functional assays.
In Vitro Functional Assays
Principle: NMDA receptors are highly permeable to Ca²⁺ ions.[3] Activation of the receptor leads to an influx of Ca²⁺, which can be measured using fluorescent calcium indicators.[15][16][17] This method is suitable for high-throughput screening and determining the concentration-response relationship of a compound.[18]
Protocol:
-
Cell Culture and Loading: Culture cells (e.g., primary neurons or HEK293 cells expressing NMDA receptors) in a multi-well plate and load them with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).[15][17]
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Compound Application: Add varying concentrations of this compound to the wells.
-
NMDA Receptor Activation: Stimulate the cells with NMDA and a co-agonist (glycine or D-serine).
-
Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.
-
Data Analysis: Quantify the change in intracellular calcium concentration. For an antagonist or NAM, calculate the IC50 from the concentration-response curve. For an agonist or PAM, calculate the EC50.
Causality and Self-Validation: This functional assay provides a rapid assessment of the compound's effect on receptor activity. The results should be consistent with the binding data. For example, a compound with high binding affinity is expected to have a low IC50 or EC50 in this assay.
Principle: This technique provides a high-resolution measurement of the ion flow through the NMDA receptor channel, allowing for a detailed characterization of the compound's effect on receptor function.[19][20][21][22]
Protocol:
-
Cell Preparation: Prepare cultured neurons or transfected HEK293 cells for recording.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
NMDA Receptor Current Elicitation: Apply NMDA and a co-agonist to the cell to evoke an inward current.
-
Compound Application: Apply this compound at various concentrations and observe the effect on the NMDA-evoked current.
-
Data Acquisition and Analysis: Record the changes in current amplitude, activation and deactivation kinetics, and desensitization. Determine the IC50 or EC50 and assess for any voltage-dependency of the effect.
Causality and Self-Validation: Patch-clamp electrophysiology can distinguish between different mechanisms of action. For example, a competitive antagonist will cause a parallel rightward shift in the agonist concentration-response curve. A non-competitive channel blocker will reduce the maximum response without shifting the EC50. An allosteric modulator will alter the agonist's potency or efficacy.[4] These detailed mechanistic insights provide a robust validation of the findings from binding and calcium imaging assays.
Comparative Efficacy Data
The following table presents a hypothetical comparison of this compound with known NMDA receptor modulators. The data for the known modulators are representative values from the literature, while the data for the novel compound are placeholders to be filled with experimental results.
| Compound | Class | Binding Affinity (Ki) | Functional Potency (IC50/EC50) | Mechanism of Action |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| D-AP5 | Competitive Antagonist | ~0.5 µM | ~1 µM | Binds to glutamate site |
| MK-801 | Non-competitive Channel Blocker | ~37 nM[10] | ~50 nM | Blocks open ion channel |
| D-Serine | Co-agonist | ~100 nM | ~1 µM | Binds to glycine site |
| Ifenprodil | GluN2B-selective NAM | ~0.34 µM[10] | ~0.5 µM | Allosteric inhibition |
| Sarcosine | GlyT1 Inhibitor / Co-agonist | ~1 µM (for GlyT1) | Potentiates NMDA response | Increases synaptic glycine |
Signaling Pathway and Modulation Sites
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. Activation requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, either glycine or D-serine (to the GluN1 subunit).
Caption: Schematic of the NMDA receptor with binding sites for various modulators.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the preclinical evaluation of novel NMDA receptor modulators like this compound. By combining binding assays with functional characterization using calcium imaging and patch-clamp electrophysiology, researchers can determine the compound's efficacy, potency, and mechanism of action. Comparing these findings to well-characterized modulators is crucial for understanding the compound's potential therapeutic value and for guiding further drug development efforts. The ultimate goal is to identify novel therapeutics with improved efficacy and safety profiles for the treatment of a wide range of debilitating neurological and psychiatric disorders.
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]
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Independent Verification of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine Bioactivity: A Comparative Guide for Drug Discovery Professionals
Abstract:
This guide provides a comprehensive framework for the independent verification of the bioactivity of the novel compound N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. Given the broad spectrum of activities associated with the benzothiazole scaffold, this document outlines a systematic approach to investigate its potential as an anticancer agent. We present a detailed, step-by-step experimental protocol for assessing cytotoxicity against relevant cancer cell lines and compare its hypothetical performance against a well-characterized benzothiazole derivative, 2-(4-aminophenyl)benzothiazole . This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and validate the therapeutic potential of new chemical entities.
Introduction: The Therapeutic Potential of Benzothiazole Derivatives
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4] The diverse bioactivities stem from the ability of the benzothiazole nucleus to interact with various biological targets. Notably, certain 2-substituted benzothiazoles have shown potent and selective antitumor effects.[5]
The subject of this guide, this compound (CAS: 1351616-62-0)[6], is a novel compound that couples the benzothiazole core with N-methylglycine (sarcosine). Sarcosine itself is an endogenous amino acid derivative known to be a competitive inhibitor of the glycine transporter type 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[7][8] This unique combination of moieties suggests a potential for novel mechanisms of action. This guide will focus on a systematic approach to verify its hypothetical anticancer activity, a prevalent therapeutic area for benzothiazole compounds.[9][10]
Experimental Design for Bioactivity Verification
To ensure the trustworthiness and reproducibility of our findings, a rigorous and self-validating experimental workflow is essential. The following sections detail the proposed experimental design for the independent verification of the anticancer bioactivity of this compound.
Selection of a Comparator Compound
For a meaningful comparison, a well-characterized benzothiazole with established anticancer activity is required. We have selected 2-(4-aminophenyl)benzothiazole as the reference compound. This compound has demonstrated potent and selective antitumor activity against several cancer cell lines and provides a solid benchmark for evaluating our target molecule.[1]
Cell Line Selection
The choice of cancer cell lines is critical for determining the spectrum of activity. Based on the literature for benzothiazole derivatives, we propose an initial screening against a panel of human cancer cell lines representing different tumor types:
-
A549 (Non-small cell lung cancer): Frequently used for screening novel anticancer compounds.[2]
-
MCF-7 (Breast cancer, ER+): A standard model for hormone-responsive breast cancer.[9]
-
MDA-MB-231 (Breast cancer, triple-negative): Represents a more aggressive and difficult-to-treat breast cancer subtype.
Experimental Workflow
The overall workflow for the bioactivity verification is depicted in the following diagram. This multi-step process ensures a comprehensive evaluation from initial cytotoxicity screening to preliminary mechanistic insights.
Figure 1: Experimental workflow for the independent verification of bioactivity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and established methodologies.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed A549, MCF-7, and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and 2-(4-aminophenyl)benzothiazole in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Add the compounds to the respective wells. Include a vehicle control (DMSO, final concentration <0.1%).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis.
Hypothetical Results and Comparative Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.
Table 1: Cytotoxicity (IC₅₀ in µM) of Test Compounds against Human Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) |
| This compound | 15.2 | 8.5 | 12.8 |
| 2-(4-aminophenyl)benzothiazole (Comparator) | 10.8 | 5.2 | 9.1 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 | 0.6 |
Interpretation:
Based on this hypothetical data, this compound exhibits moderate cytotoxic activity against all tested cell lines. Its potency is slightly lower than the comparator compound, 2-(4-aminophenyl)benzothiazole, but still within a range that warrants further investigation. The positive control, Doxorubicin, shows significantly higher potency as expected.
Preliminary Mechanistic Insights
To understand the potential mechanism of action, further assays are necessary. The N-methylglycine moiety suggests a possible interaction with pathways related to cellular metabolism or NMDA receptor signaling, which can be dysregulated in some cancers. However, a more direct approach is to investigate the induction of apoptosis, a common mechanism for anticancer drugs.
Apoptosis Induction
A potential signaling pathway leading to apoptosis is illustrated below.
Figure 2: A simplified intrinsic apoptosis pathway potentially induced by the test compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for the independent verification of the bioactivity of this compound. Based on our hypothetical findings, the compound displays moderate anticancer activity.
Future research should focus on:
-
Expansion of Cell Line Screening: Testing against a broader panel of cancer cell lines to identify potential selectivity.
-
In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by the compound. This could include Western blotting for key apoptotic proteins and cell cycle analysis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.[10]
-
In Vivo Efficacy Studies: If in vitro results are promising, evaluating the antitumor activity in animal models.
By following a systematic and comparative approach, researchers can confidently assess the therapeutic potential of novel chemical entities like this compound and make informed decisions for further drug development.
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A Comparative Guide to Neuroprotective Benzothiazoles: Profiling Riluzole and a Strategic Approach to the Uncharacterized N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
In the landscape of neuroprotective drug discovery, the benzothiazole scaffold has emerged as a privileged structure, giving rise to compounds with significant therapeutic potential.[1][2][3][4] Riluzole, a cornerstone in the management of amyotrophic lateral sclerosis (ALS), stands as a testament to the clinical utility of this chemical class.[5] This guide provides a comprehensive analysis of riluzole, from its molecular mechanism to its experimental evaluation. In parallel, we address the challenge of an uncharacterized analogue, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine, for which no public biological data exists.
This document is structured not as a direct head-to-head comparison, which is precluded by the current data gap, but as a tale of two molecules: one a well-documented therapeutic, the other a scientific enigma. We will first delve into the established profile of riluzole. Subsequently, we will leverage this understanding to propose a rigorous, multi-tiered experimental workflow designed to elucidate the biological activity and potential neuroprotective properties of this compound. This strategic guide is intended for researchers, scientists, and drug development professionals seeking to navigate the evaluation of novel neuroprotective candidates.
Part 1: The Established Neuroprotectant - Riluzole
Riluzole is a benzothiazole derivative approved for the treatment of ALS, a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord.[5] Its therapeutic effect is modest but significant, extending survival and delaying the need for ventilator support in some patients.
Chemical and Physical Properties of Riluzole
| Property | Value | Source |
| IUPAC Name | 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | PubChem |
| Molecular Formula | C₈H₅F₃N₂OS | PubChem |
| Molecular Weight | 234.2 g/mol | PubChem |
| CAS Number | 1744-22-5 | PubChem |
| Appearance | White to slightly yellow powder | Drugs.com |
| Solubility | Freely soluble in acetonitrile, alcohol, methylene chloride | Drugs.com |
Mechanism of Action: A Multi-pronged Approach to Neuroprotection
Riluzole's neuroprotective effects are not attributed to a single, high-affinity target but rather to a constellation of activities that collectively dampen neuronal hyperexcitability and mitigate excitotoxicity. This multifaceted mechanism is a key aspect of its clinical profile.
-
Inhibition of Voltage-Gated Sodium Channels: Riluzole preferentially blocks the inactivated state of voltage-dependent sodium channels, a mechanism that is more pronounced in damaged or pathologically active neurons. This action reduces neuronal firing and subsequent glutamate release.
-
Modulation of Glutamatergic Neurotransmission: A primary driver of neuronal damage in many neurological disorders is excitotoxicity, mediated by excessive glutamate. Riluzole inhibits the release of glutamate from presynaptic terminals. While some reports suggest a direct interaction with NMDA and kainate receptors, this remains a point of debate in the scientific literature.
-
Potentiation of GABAergic Neurotransmission: Riluzole has been shown to potentiate GABA-A receptor-mediated currents, thereby enhancing inhibitory neurotransmission and counteracting the effects of excessive excitation.
-
Intracellular Signaling Pathways: The drug also influences intracellular signaling cascades that follow receptor activation, further contributing to its neuroprotective effects.
Tier 1: Primary In Vitro Screening
The initial phase focuses on determining the general neuroprotective and cytotoxic profile of this compound, with riluzole as a positive control.
Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity [6]
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to differentiate.
-
Compound Pre-treatment: Pre-incubate the neuronal cultures with a range of concentrations of this compound and riluzole for 1-2 hours.
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 24 hours.
-
Assessment of Cell Viability: Quantify cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. [7][8][9]5. Data Analysis: Calculate the percentage of neuroprotection afforded by each compound at different concentrations and determine the EC₅₀ (half-maximal effective concentration).
Data Presentation: Comparative Neuroprotection and Cytotoxicity
| Compound | Neuroprotection EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
| Riluzole | Literature Value | Literature Value | Calculated |
| This compound | To be determined | To be determined | To be determined |
Tier 2: Mechanistic Elucidation
Should this compound demonstrate significant neuroprotective activity in Tier 1, the next step is to investigate its mechanism of action.
Experimental Protocol: In Vitro Glutamate Release Assay [10][11][12][13]
-
Synaptosome Preparation: Prepare synaptosomes from rodent cortical tissue.
-
Loading: Load the synaptosomes with a fluorescent glutamate indicator or [³H]-glutamate.
-
Depolarization and Treatment: Induce glutamate release by depolarization with a high concentration of potassium chloride (KCl) in the presence and absence of various concentrations of the test compounds.
-
Quantification: Measure the amount of released glutamate using a fluorescence plate reader or scintillation counting.
-
Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of glutamate release.
Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade [14][15][16][17][18]
-
Cell Preparation: Use primary neurons or cell lines expressing specific voltage-gated sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.6).
-
Whole-Cell Patch-Clamp Recording: Obtain whole-cell recordings and apply voltage protocols to elicit sodium currents in the resting, open, and inactivated states.
-
Compound Application: Perfuse the cells with different concentrations of the test compounds.
-
Data Analysis: Measure the reduction in sodium current amplitude and analyze the voltage-dependence of channel gating to determine the IC₅₀ and the state-dependency of the block.
Tier 3: In Vivo Proof-of-Concept
Positive results in Tier 2 would warrant progression to in vivo models of neurodegeneration to assess the therapeutic potential of this compound. The choice of animal model would be guided by the in vitro mechanistic findings.
Conclusion
Riluzole provides a valuable benchmark for the evaluation of novel neuroprotective agents. Its multifaceted mechanism of action highlights the potential for benzothiazole derivatives to modulate key pathways involved in neurodegeneration. While this compound remains an uncharacterized molecule, its structural relationship to riluzole and the presence of a unique N-methylglycine substituent make it a compelling candidate for investigation. The proposed experimental workflow provides a systematic and robust strategy to elucidate its biological activity and to perform a meaningful comparative analysis with riluzole. This approach, grounded in established methodologies, will enable a thorough assessment of its potential as a novel neuroprotective agent.
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Assessing the Selectivity of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine for the Glycine Transporter 1: A Comparative Guide
For researchers in neuroscience and drug development, the glycine transporter 1 (GlyT1) presents a compelling target for therapeutic intervention, particularly in disorders associated with N-methyl-D-aspartate receptor (NMDAR) hypofunction, such as schizophrenia.[1][2] GlyT1 is pivotal in regulating synaptic glycine levels, a requisite co-agonist for NMDAR activation.[3][4] Inhibition of GlyT1 is hypothesized to enhance NMDAR-mediated neurotransmission by increasing the availability of glycine in the synaptic cleft.
This guide provides a comprehensive framework for assessing the selectivity of a putative GlyT1 inhibitor, N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine. While specific experimental data for this compound is not yet widely published, we will outline the critical experimental path to determine its selectivity profile. This will be achieved by comparing its hypothetical performance against well-characterized GlyT1 inhibitors: Org 24598 , ALX-5407 , and Bitopertin .
The Imperative of Selectivity in GlyT1 Inhibition
Selectivity is a cornerstone of modern pharmacology. For a GlyT1 inhibitor, high selectivity is paramount to minimize off-target effects and ensure that the observed pharmacological activity is indeed due to the intended mechanism of action. The most critical selectivity measure is against the glycine transporter 2 (GlyT2), which is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord.[5] Non-selective inhibition of GlyT2 could lead to undesirable side effects. Furthermore, assessing activity at other central nervous system receptors and transporters is crucial for a complete safety and efficacy profile.
Compound Profiles: Benchmarks for Comparison
A thorough evaluation of a novel compound necessitates comparison with established molecules. Here, we summarize the profiles of three key GlyT1 inhibitors.
| Compound | GlyT1 IC50 | Selectivity vs. GlyT2 | Other Notable Selectivity |
| Org 24598 | 6.9 nM | >1000-fold | Negligible activity at a wide range of receptors and transporters.[6][7] |
| ALX-5407 | 3 nM | >33,000-fold | Does not interact with the NMDA receptor glycine site.[8] |
| Bitopertin | ~10 nM (non-competitive) | High | Selective noncompetitive inhibitor.[9][10][11][12] |
| This compound | To be determined | To be determined | To be determined |
Table 1: Comparative in vitro potency and selectivity of established GlyT1 inhibitors.
Proposed Experimental Workflow for Selectivity Profiling
The following sections detail a robust, multi-tiered approach to comprehensively assess the selectivity of this compound.
Phase 1: In Vitro Characterization
The initial phase focuses on determining the compound's potency and selectivity using cell-based and biochemical assays.
This classic method provides a direct measure of a compound's affinity for its target.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human GlyT1 or GlyT2.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate membrane preparations with a specific radioligand (e.g., [³H]-Org 24598 for GlyT1) and varying concentrations of this compound.
-
Incubate to equilibrium.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves.
-
Causality: This assay directly quantifies the affinity of the test compound for the transporter protein, providing a fundamental measure of its potency. Comparing the IC50 values for GlyT1 and GlyT2 establishes the primary selectivity ratio.
This assay measures the functional consequence of transporter binding – the inhibition of glycine transport.
Protocol:
-
Cell Culture:
-
Plate HEK293 cells expressing GlyT1 or GlyT2 in 24-well plates.
-
-
Uptake Assay:
-
Pre-incubate cells with varying concentrations of this compound.
-
Initiate glycine uptake by adding a solution containing [³H]-glycine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate uptake by aspirating the glycine solution and washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular [³H]-glycine concentration using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 for the inhibition of glycine uptake.
-
Causality: This functional assay confirms that the binding of the compound to the transporter translates into a functional inhibition of its activity. It is a more physiologically relevant measure of potency than binding affinity alone.
Caption: In vitro workflow for determining GlyT1 selectivity.
To ensure a comprehensive selectivity profile, this compound should be screened against a broad panel of other relevant CNS targets. Commercial services offer screening against hundreds of receptors, transporters, and enzymes. This is a critical step in identifying potential off-target liabilities early in the drug discovery process.
Phase 2: In Vivo Target Engagement and Functional Selectivity
Positive in vitro results should be followed by in vivo studies to confirm target engagement and functional selectivity in a more complex biological system.
This technique allows for the direct measurement of extracellular glycine levels in the brain following compound administration.
Protocol:
-
Surgical Implantation:
-
Surgically implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or hippocampus) of a rat or mouse.
-
-
Compound Administration:
-
Administer this compound systemically (e.g., orally or via intraperitoneal injection).
-
-
Sample Collection:
-
Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals.
-
-
Analysis:
-
Measure glycine concentrations in the dialysate samples using HPLC with fluorescence detection.
-
Causality: A selective GlyT1 inhibitor is expected to cause a dose-dependent increase in extracellular glycine levels in the brain.[13] This provides direct evidence of target engagement in a living animal.
Caption: In vivo microdialysis workflow for target engagement.
Behavioral models can provide insights into the functional consequences of GlyT1 inhibition. For instance, GlyT1 inhibitors have been shown to reverse cognitive deficits induced by NMDAR antagonists like MK-801 or phencyclidine (PCP).[5][14]
Protocol (e.g., Novel Object Recognition Task):
-
Habituation:
-
Familiarize rodents with an open-field arena.
-
-
Training:
-
Allow animals to explore two identical objects in the arena.
-
-
Treatment:
-
Administer the NMDAR antagonist (e.g., MK-801) to induce a cognitive deficit.
-
Subsequently, administer this compound.
-
-
Testing:
-
Replace one of the familiar objects with a novel object.
-
Measure the time spent exploring the novel versus the familiar object.
-
Causality: A successful GlyT1 inhibitor should increase the time spent exploring the novel object, indicating a reversal of the induced cognitive deficit. This provides evidence of the desired pro-cognitive effects mediated by the enhancement of NMDAR function.
Synthesizing the Data: A Hypothetical Profile
Assuming successful execution of these experiments, we can populate our comparative table:
| Compound | GlyT1 IC50 | Selectivity vs. GlyT2 | In Vivo Glycine Increase | Reversal of MK-801 Deficit |
| Org 24598 | 6.9 nM | >1000-fold | Yes | Yes |
| ALX-5407 | 3 nM | >33,000-fold | Yes | Yes |
| Bitopertin | ~10 nM | High | Yes | Yes |
| This compound (Hypothetical Data) | 8.2 nM | >1500-fold | Dose-dependent increase | Significant at 1 mg/kg |
Table 2: Hypothetical comprehensive selectivity profile.
Conclusion
The rigorous assessment of selectivity is a non-negotiable aspect of preclinical drug development for GlyT1 inhibitors. The multi-faceted approach detailed in this guide, progressing from in vitro binding and functional assays to in vivo target engagement and behavioral studies, provides a robust framework for characterizing novel chemical entities like this compound. By benchmarking against established compounds, researchers can confidently ascertain the selectivity profile and therapeutic potential of their lead candidates. This systematic evaluation is essential for advancing promising molecules toward clinical investigation for the treatment of schizophrenia and other disorders linked to NMDAR hypofunction.
References
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Grokipedia. ORG-25935. [Link]
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Moschetti, V., et al. (2018). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and Translational Science. [Link]
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ChemBK. This compound. [Link]
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Li, Y., et al. (2023). GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation. Frontiers in Immunology. [Link]
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Filarowska-Jurko, J., et al. (2024). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. Molecules. [Link]
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Łątka, K., & Bajda, M. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences. [Link]
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ResearchGate. GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. [Link]
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Semantic Scholar. GlyT-1 Inhibitors: From Hits to Clinical Candidates. [Link]
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PubChem. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. [Link]
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Zhao, Y., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. Cell. [Link]
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Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics. [Link]
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Atkinson, B. N., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular Pharmacology. [Link]
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Harada, K., et al. (2012). A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535...improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease. European Journal of Pharmacology. [Link]
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Sharma, V., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
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Filarowska-Jurko, J., et al. (2024). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. Molecules. [Link]
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Blood. Restricting glycine uptake with bitopertin improves erythropoiesis in preclinical models of Diamond-Blackfan anemia. [Link]
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Li, Y., et al. (2023). GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation. Frontiers in Immunology. [Link]
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UniProt. SLC6A9 - Sodium- and chloride-dependent glycine transporter 1 - Homo sapiens (Human). [Link]
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The Journal of Clinical Investigation. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria. [Link]
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PubMed. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. [Link]
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Hársing, L. G. Jr., & Zsilla, G. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. [Link]
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ACS Figshare. Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. [Link]
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Zhang, H. X., et al. (2009). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Journal of Neurophysiology. [Link]
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Eulenburg, V., et al. (2005). Glycine transporters: an update. Trends in Pharmacological Sciences. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and application, the responsibility for safe handling and disposal is paramount to ensuring the safety of our personnel, the integrity of our research, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine, a compound whose structural motifs—a dichlorinated benzothiazole core—necessitate its classification as hazardous waste.
This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step. By understanding the "why," we empower laboratory professionals to make informed, safe decisions, thereby creating a self-validating system of laboratory safety.
Hazard Assessment & Characterization: Understanding the Risk
The molecule consists of two key moieties:
-
A Dichlorinated Benzothiazole Core: Benzothiazoles are known to have biological activity, and halogenated organic compounds are often associated with toxicity and environmental persistence.[1][2] The presence of two chlorine atoms significantly increases the likelihood of the compound being classified as a hazardous substance requiring specialized disposal, such as incineration.[3]
-
An N-methylglycine (Sarcosine) Side Chain: Sarcosine itself is a naturally occurring amino acid derivative of low toxicity.[4][5]
However, the hazard profile of the entire molecule is dictated by the more hazardous dichlorinated benzothiazole component. Based on data from structurally similar compounds, such as N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine and 2,6-Dichloro-1,3-benzothiazole, we can infer the likely hazard classifications for our target compound.[6][7]
| Anticipated Hazard Class | GHS Hazard Code | Hazard Statement | Rationale / Supporting Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Based on analogs containing the benzothiazole core.[6][7] |
| Skin Irritation | H315 | Causes skin irritation | A common characteristic of functionalized benzothiazoles.[6][7] |
| Eye Irritation | H319 | Causes serious eye irritation | A common characteristic of functionalized benzothiazoles.[6][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inferred from similar chlorinated heterocyclic compounds.[6][7] |
Given these anticipated hazards, this compound must be managed as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via sink drains or in regular solid waste trash. [8][9]
Pre-Disposal Operations: Safety and Segregation
Before waste is containerized, laboratory personnel must adhere to strict safety and segregation protocols. The causality behind these steps is rooted in preventing accidental exposure and avoiding costly disposal complications.
Personal Protective Equipment (PPE)
Based on the compound's classification as a skin and eye irritant, the following minimum PPE is mandatory when handling the waste material[6]:
-
Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling the waste.
-
Safety goggles or a face shield to protect against splashes.[10]
-
A fully buttoned laboratory coat .
All handling of the solid compound or concentrated solutions for disposal should ideally be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
The Critical Importance of Waste Segregation
The presence of chlorine atoms classifies this compound as a halogenated organic compound .[2] Halogenated and non-halogenated waste streams must be kept separate.[9] The primary reason is logistical and financial: the disposal method for halogenated waste, typically high-temperature incineration, is significantly more expensive. Mixing a small amount of halogenated waste into a large container of non-halogenated solvent waste will force the entire volume to be treated as the more expensive halogenated waste.[9]
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural guide for the safe containment and disposal of this compound waste from the laboratory bench to the point of institutional pickup.
Step 1: Waste Containerization
-
Select an Appropriate Container: Choose a container that is in good condition, free of leaks, and chemically compatible with the waste. For solid waste, a sealable wide-mouth plastic or glass jar is suitable. For liquid waste (e.g., solutions in organic solvents), use a designated halogenated solvent waste container, often a polyethylene carboy provided by your institution's Environmental Health and Safety (EHS) department.[8][12][13] The use of metal cans is not recommended as halogenated solvents can degrade to form acids that corrode metal.[14]
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs) and protects against accidental spills.
Step 2: Accurate and Compliant Labeling
-
Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's EHS office.[8]
-
Complete All Fields: The label must be filled out completely and legibly.[13] This includes:
-
The words "Hazardous Waste" .
-
Full Chemical Name(s): List "this compound" and any solvents or other chemicals present, with percentages or volumes. Do not use abbreviations.[8]
-
Hazard Information: Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Researcher's Name and Lab Information.
-
Step 3: Proper Storage in the Laboratory
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated, secondary containment unit (such as a plastic tub) to contain any potential leaks.[8][12]
-
Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents or bases.[14][15]
-
Minimize Accumulation: Do not store more than 10 gallons of hazardous waste in your lab at any one time. Schedule regular pickups to minimize the amount of waste on-site.[8] Most academic labs are required to have waste removed within six months of the accumulation start date.[12][15]
Step 4: Scheduling Final Disposal
-
Contact EHS: Once the container is full or the project is complete, request a waste pickup from your institution's EHS department or designated hazardous waste management provider.[8][9]
-
Do Not Treat the Waste: Never attempt to neutralize or treat this chemical waste yourself unless it is the explicit final step of a documented experimental procedure.[15] Final disposal must be carried out by trained professionals at an approved waste disposal plant.
Caption: Waste Disposal Workflow for this compound.
Spill Management Protocol
Accidents can happen, and immediate, correct action is critical to mitigating risk. Spilled chemicals and all materials used for cleanup must also be disposed of as hazardous waste.[9]
-
Alert & Assess: Alert personnel in the immediate area. Assess the spill. If it is large, involves other hazardous materials, or you are not comfortable cleaning it, evacuate the area and call your institution's emergency number immediately.[9]
-
For Minor Spills (Manageable by Lab Staff):
-
Don PPE: Ensure you are wearing appropriate PPE.
-
Containment: Prevent the spill from spreading. Use an inert absorbent material like vermiculite or sand to cover the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and also place them in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or safety officer.
-
Caption: Emergency Response Workflow for a Chemical Spill.
Decontamination of Empty Containers
Chemical containers are not considered "empty" until they have been properly decontaminated.
-
Triple Rinse: For containers that held acutely hazardous materials, they must be triple rinsed.[9]
-
Collect Rinseate: The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal, but you must consult your local EHS guidelines.
-
Deface Label: Completely remove or obliterate all labels on the empty, rinsed container before placing it in the appropriate recycling or solid waste bin (e.g., glass disposal box).[8][9]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a robust culture of safety, ensuring that your groundbreaking research does not come at the cost of personal or environmental health. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and waste disposal.
References
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- ACTenviro. (2024). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- ChemBK. This compound.
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- MedchemExpress.com. n-4-6-dichloro-1-3-benzothiazol-2-yl-n-methylglycine.
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- Labkem. (2024, November 04). Safety Data Sheet for Benzothiazole.
- CymitQuimica. (2024, December 19). Safety Data Sheet for N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine.
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A Comprehensive Guide to Personal Protective Equipment for Handling N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine
As a Senior Application Scientist, it is my priority to equip you with the knowledge to handle novel chemical entities with the utmost safety and scientific rigor. The following guide for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine is designed to provide a deep, procedural understanding of the necessary personal protective equipment (PPE) and handling protocols. Given the absence of specific toxicological data for this compound, we will adhere to the precautionary principle, treating it as a potentially hazardous substance. This guide is structured to build your confidence and ensure a safe laboratory environment.
Hazard Analysis and Risk Assessment: The Foundation of Safety
Due to the novelty of this compound, a comprehensive, compound-specific Safety Data Sheet (SDS) is not available. Therefore, we must infer its potential hazards from its chemical structure. The molecule contains a dichlorinated benzothiazole core. Halogenated aromatic compounds can exhibit toxicity, and benzothiazole derivatives have a wide range of biological activities. The presence of a methylglycine group could potentially influence its metabolic profile.
Inferred Potential Hazards:
-
Skin and Eye Irritation: Common with many organic compounds.
-
Sensitization: Benzothiazole derivatives are known to be potential skin sensitizers.
-
Toxicity: The dichloro- substitution may increase toxicity.
-
Environmental Hazard: Halogenated organics can be persistent in the environment.
A thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedures (e.g., weighing a solid vs. working with a solution), and the potential for aerosol generation.
The Hierarchy of Controls: A Proactive Approach to Safety
Personal Protective Equipment is the last line of defense. Before resorting to PPE, we must implement a more robust safety strategy based on the hierarchy of controls. This framework prioritizes eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used. For a novel compound, this is often not feasible.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, the primary engineering control is a certified chemical fume hood. All manipulations of the solid compound and concentrated solutions should be performed within a fume hood.
-
Administrative Controls: These are procedural changes to minimize exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel.
-
Personal Protective Equipment (PPE): This is the focus of the remainder of this guide and is to be used in conjunction with the controls mentioned above.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for your protection. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Minimum Requirement | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields | For handling dilute solutions. |
| Chemical splash goggles | Required when handling the solid compound or concentrated solutions, or when there is a risk of splashing. | |
| Face shield worn over goggles | Recommended for procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Nitrile provides good resistance to a broad range of chemicals. Always double-glove when handling the solid or concentrated solutions. |
| Crucially, check the breakthrough time of your specific gloves against the solvents you are using. Change gloves immediately if they become contaminated. | ||
| Body Protection | Flame-resistant lab coat | Should be fully buttoned with sleeves rolled down. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large-scale operations, spill cleanup, or if engineering controls are not available or functioning correctly. A full-face respirator will also provide eye protection. A respiratory protection program, including fit testing, is required by OSHA if respirators are necessary. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to provide clear, actionable steps for common laboratory procedures involving this compound.
4.1. Weighing the Solid Compound
This procedure has a high potential for generating airborne particles and requires strict adherence to engineering controls.
Caption: Workflow for safely weighing a solid chemical compound.
4.2. Spill Management
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Caption: Decision-making workflow for chemical spill response.
Waste Disposal
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and weigh boats should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.
Follow your institution's specific guidelines for hazardous waste disposal. All waste containers must be clearly labeled with the full chemical name and an indication of the hazard.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
Conclusion: A Commitment to a Culture of Safety
Handling novel chemical compounds like this compound requires a proactive and informed approach to safety. By understanding the potential hazards, implementing the hierarchy of controls, and diligently using the correct personal protective equipment, you are not only protecting yourself but also fostering a robust culture of safety within your laboratory. This commitment to best practices is the cornerstone of innovative and responsible scientific research.
References
-
Occupational Safety and Health Administration. (n.d.). Respiratory Protection. OSHA. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
